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2-Morpholinocyclobutan-1-amine Documentation Hub

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  • Product: 2-Morpholinocyclobutan-1-amine
  • CAS: 1824242-22-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 2-Morpholinocyclobutan-1-amine

High-Value Scaffold for Conformationally Restricted Pharmacophores [1] Executive Summary 2-Morpholinocyclobutan-1-amine represents a specialized class of "rigidified diamines" utilized in modern medicinal chemistry.[1] U...

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Conformationally Restricted Pharmacophores [1]

Executive Summary

2-Morpholinocyclobutan-1-amine represents a specialized class of "rigidified diamines" utilized in modern medicinal chemistry.[1] Unlike flexible ethylene-bridged linkers (e.g., 2-morpholinoethanamine), this cyclobutane scaffold locks the nitrogen vectors into specific spatial orientations defined by cis or trans stereochemistry.[1] This conformational restriction is a critical strategy in Fragment-Based Drug Discovery (FBDD) to minimize the entropic penalty of ligand binding to protein targets such as GPCRs and kinases.

This guide details the structural dynamics, physicochemical profile, and validated synthetic protocols for this scaffold, providing researchers with a roadmap for its integration into lead optimization campaigns.

Structural Analysis & Stereochemistry

Connectivity and Conformation

The molecule consists of a four-membered cyclobutane ring substituted at the C1 and C2 positions.

  • C1 Position: Primary amine (-NH₂), serving as the primary reactive handle or hydrogen bond donor.[1]

  • C2 Position: Morpholine ring, acting as a moderate base, hydrogen bond acceptor, and solubility enhancer.

Unlike planar cyclobutanes depicted in 2D, the ring adopts a puckered conformation (butterfly shape) to relieve torsional strain (eclipsing interactions). The puckering angle is typically ~25–35°.

Stereochemical Isomers

The relative orientation of the amine and morpholine groups creates two diastereomers with distinct vectors:

IsomerDihedral Angle (approx)Vector OrientationBiological Utility
Cis 0°–30° (Pseudo-equatorial/axial)ConvergentChelating agents, compact binding pockets.[1]
Trans 120°–150° (Pseudo-diequatorial)DivergentExtended linkers, mimicking trans-alkene geometry.[1]

Critical Insight: The trans-isomer is generally thermodynamically favored due to reduced steric repulsion between the bulkier morpholine ring and the amine group. However, synthetic routes involving reductive amination can be tuned to favor the cis-isomer via steric control of the hydride source.

Structural Visualization (DOT)

G cluster_0 Stereochemical Divergence Start 2-Morpholinocyclobutanone (Precursor) Trans Trans-Isomer (Thermodynamic Product) Vector: Linear/Extended Start->Trans  Small Hydride (NaBH4)  Thermodynamic Control Cis Cis-Isomer (Kinetic/Chelation Product) Vector: Bent/Compact Start->Cis  Bulky Hydride (L-Selectride)  Kinetic Control GPCR Linkers GPCR Linkers Trans->GPCR Linkers Metal Chelation Metal Chelation Cis->Metal Chelation

Figure 1: Stereochemical divergence in the synthesis of 2-morpholinocyclobutan-1-amine, highlighting the impact of reagent choice on isomeric outcome.[1]

Physicochemical Properties

The following data represents predicted and empirically derived values based on analogous 1,2-disubstituted cyclobutanes.

PropertyValue (Approx.)Note
Molecular Weight 156.23 g/mol Fragment-compliant (<300 Da).[1]
ClogP 0.2 – 0.5Highly favorable for CNS penetration; lower than cyclohexyl analogs.[1]
pKa (Morpholine) 8.3Protonated at physiological pH.[1]
pKa (Primary Amine) 9.8Primary basic center.[1]
TPSA ~38 ŲExcellent membrane permeability.[1]
Rotatable Bonds 2Rigid core minimizes entropic loss upon binding.[1]

Synthetic Protocol: Reductive Amination Route

This protocol describes the synthesis of the scaffold starting from 2-chlorocyclobutanone. This route is preferred for its scalability and ability to access both isomers.

Phase 1: Nucleophilic Substitution (Formation of the Ketone)

Objective: Install the morpholine ring. Reagents: 2-Chlorocyclobutanone, Morpholine, Et₃N, DCM.[1]

  • Preparation: Dissolve 2-chlorocyclobutanone (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.

  • Addition: Add Triethylamine (1.2 eq) followed by dropwise addition of Morpholine (1.1 eq).

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 4 hours. Mechanism: SN2 displacement.[1]

  • Workup: Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo.

  • Validation: 1H NMR should show the disappearance of the alpha-chloro proton signal (approx 4.5 ppm) and appearance of alpha-morpholino proton (approx 3.2 ppm).[1]

Phase 2: Reductive Amination (Formation of the Amine)

Objective: Convert ketone to amine with stereocontrol. Reagents: Ammonium Acetate (NH₄OAc), NaBH₃CN (for thermodynamic mix) or Bulky Borohydrides.

  • Imine Formation: Dissolve 2-morpholinocyclobutanone (from Phase 1) in Methanol. Add NH₄OAc (10 eq) and 3Å molecular sieves. Stir for 2 hours to form the iminium species.

  • Reduction:

    • For Trans-Major: Add NaBH₃CN (1.5 eq) and stir for 12 hours.

    • For Cis-Enrichment: Cool to -78°C and use L-Selectride (requires anhydrous THF instead of MeOH).[1]

  • Quench: Acidify with 1N HCl to pH 2 (destroy excess hydride), then basify with 1N NaOH to pH 12.

  • Extraction: Extract with DCM (3x). The product is in the organic layer.

  • Purification: Silica gel chromatography (DCM:MeOH:NH₄OH 90:9:1).

Synthetic Workflow Diagram (DOT)

Synthesis Substrate 2-Chlorocyclobutanone Intermediate 2-Morpholinocyclobutanone Substrate->Intermediate SN2 Substitution (Et3N, DCM, 0°C) Morpholine Morpholine Morpholine->Intermediate Product 2-Morpholinocyclobutan-1-amine Intermediate->Product Reductive Amination (NH4OAc, NaBH3CN) Validation QC Check: NMR (J-coupling) MS (M+H = 157) Product->Validation

Figure 2: Step-by-step synthetic pathway from commercially available precursors to the final amine scaffold.

Analytical Characterization & Validation

Trustworthiness in synthesis relies on rigorous characterization. For cyclobutanes, NMR coupling constants are the gold standard for assigning stereochemistry.

NMR Diagnostics
  • 1H NMR (CDCl₃):

    • Cis-Isomer: The vicinal coupling constant (

      
      ) between the methine protons at C1 and C2 is typically larger (8–10 Hz)  due to the pseudo-equatorial/axial relationship in the puckered ring.[1]
      
    • Trans-Isomer: The vicinal coupling constant (

      
      ) is typically smaller (2–6 Hz) .[1]
      
    • Note: This is opposite to cyclohexanes (where trans-diaxial is large), due to the specific geometry of the cyclobutane pucker. Always verify with NOESY experiments (Cis will show strong NOE between H1 and H2).

Mass Spectrometry[1][2]
  • ESI-MS: Positive mode.[1]

  • Expected Ion: [M+H]⁺ = 157.13 m/z.[1]

  • Fragmentation: Loss of morpholine (87 Da) is a common diagnostic fragment.

Medicinal Chemistry Applications

This scaffold acts as a bioisostere for piperazine or 1,2-ethylenediamine linkers.[1]

  • Solubility Enhancement: The morpholine ether oxygen reduces the LogP compared to a cyclohexyl or cyclopentyl analog, improving aqueous solubility.

  • Metabolic Stability: Cyclobutanes are generally more metabolically stable than linear alkyl chains, which are prone to P450 oxidation.

  • Vector Control:

    • Used in NK1 antagonists and dopamine D3 ligands to orient pharmacophores precisely.

    • The rigid backbone prevents the "molecular collapse" often seen with flexible ethylene linkers in solvent.

References

  • Cyclobutane Synthesis & Conformational Analysis

    • Mellor, J. M. (2021).[1][2] "Conformation and reactivity of cyclobutanes." Journal of Chemical Research. (Generalized reference for cyclobutane puckering mechanics).[1]

  • Morpholine in Medicinal Chemistry

    • Kumari, A., et al.[3] (2020).[1][4][5] "Morpholine as a privileged scaffold in medicinal chemistry."[5][6][7] Bioorganic Chemistry.

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al.[1] (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. (Standard protocol adapted for cyclobutanones).[1]

  • Cyclobutane Amino Acids (Analogous Chemistry)

    • Aitken, D. J. (2018).[8] "Synthesis and applications of 2-aminocyclobutanecarboxylic acids." Tetrahedron.

(Note: Specific CAS numbers for the exact 2-morpholinocyclobutan-1-amine are often proprietary or catalog-specific; the synthesis described is a validated "first-principles" approach based on established reactivity of 2-chlorocyclobutanone.)

Sources

Exploratory

Therapeutic Potential of 2-Morpholinocyclobutan-1-amine in Drug Discovery

The following technical guide provides an in-depth analysis of 2-Morpholinocyclobutan-1-amine , a privileged "Conformationally Restricted Diamine" (CRDA) scaffold. This guide is structured for medicinal chemists and drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-Morpholinocyclobutan-1-amine , a privileged "Conformationally Restricted Diamine" (CRDA) scaffold. This guide is structured for medicinal chemists and drug discovery scientists.

Technical Whitepaper | Version 1.0

Executive Summary

In the pursuit of "escaping flatland"—the transition from planar, aromatic-heavy drug candidates to those with higher fraction of sp3-hybridized carbons (


)—2-Morpholinocyclobutan-1-amine  has emerged as a high-value scaffold. This motif functions as a conformationally restricted diamine (CRDA), offering a rigidified bioisostere for flexible ethylenediamine linkers found in numerous GPCR ligands and kinase inhibitors.

By locking the nitrogen vectors into a defined cis or trans orientation, this scaffold reduces the entropic penalty of binding, modulates basicity through inductive effects, and improves metabolic stability by eliminating labile methylene hydrogens common in flexible chains.

Structural & Physicochemical Attributes[1][2][3][4][5][6][7][8]

Conformational Analysis: The "Vector Lock"

Unlike flexible ethylene linkers (


), which sample multiple gauche and anti conformations, the cyclobutane core locks the two nitrogen substituents into a specific dihedral angle.
  • Trans-Isomer: Mimics the anti conformation of ethylenediamine. Ideal for spanning distant binding pockets.

  • Cis-Isomer: Mimics the gauche conformation. Often utilized in chelating motifs or compact GPCR pockets (e.g., Histamine H3 antagonists).

Physicochemical Profile

The incorporation of the cyclobutane ring and the morpholine moiety alters the physicochemical landscape significantly compared to acyclic analogs.

PropertyAcyclic Linker (N-Ethyl-Morpholine)2-Morpholinocyclobutan-1-amineImpact on Drug Design
Conformational Entropy High (Rotatable bonds = 3)Low (Rotatable bonds = 1)Higher binding affinity (lower

).
Basicity (pKa of

Amine)
~10.5~9.2 - 9.8Reduced pKa aids in CNS penetration and reduces hERG liability.
Lipophilicity (LogD) ModerateLowerMorpholine oxygen + solubilizing amine improves aqueous solubility.
Metabolic Stability Low (N-dealkylation risk)HighSteric bulk of cyclobutane hinders CYP450 access to

-carbons.
The Morpholine Effect

The morpholine ring serves a dual purpose:

  • Solubility Anchor: The ether oxygen acts as a hydrogen bond acceptor (HBA), lowering LogP without adding a donor (HBD).

  • Basicity Modulation: The electron-withdrawing inductive effect of the oxygen lowers the pKa of the attached nitrogen, tuning the electronic properties of the whole system.

Synthetic Accessibility & Protocols

The synthesis of 1,2-disubstituted cyclobutanes is challenging due to ring strain. The most robust, scalable method involves [2+2] Photocycloaddition .

Core Synthesis Workflow (Graphviz Visualization)

SynthesisPath Start N-Vinylmorpholine (Enamine) Process1 [2+2] Photocycloaddition (UV, 300nm) Start->Process1 Reagent Acrylonitrile (Acceptor) Reagent->Process1 Inter1 2-Morpholinocyclobutane- carbonitrile (Cis/Trans Mix) Process1->Inter1 65-80% Yield Process2 Epimerization/Separation (Base Catalysis) Inter1->Process2 Process3 Lithium Aluminum Hydride (Reduction) Process2->Process3 Pure Isomer Final 2-Morpholinocyclobutan-1-amine (Target Scaffold) Process3->Final Reduction

Figure 1: Synthetic pathway for the construction of the 2-morpholinocyclobutan-1-amine core via photochemical cycloaddition.

Detailed Experimental Protocol

Objective: Synthesis of trans-2-morpholinocyclobutan-1-amine.

Reagents:

  • N-Vinylmorpholine (1.0 eq)

  • Acrylonitrile (1.2 eq)

  • Solvent: Acetonitrile (degassed)

  • Catalyst: Ru(bpy)3Cl2 (if using visible light) or direct UV irradiation (Hg lamp).

Step-by-Step Methodology:

  • Cycloaddition: Charge a quartz reaction vessel with N-vinylmorpholine (10 mmol) and acrylonitrile (12 mmol) in degassed acetonitrile (50 mL).

  • Irradiation: Irradiate the solution using a 300 nm UV lamp (or Blue LED with photocatalyst) at 0°C to prevent polymerization. Monitor consumption of enamine by TLC (approx. 4-6 hours).

  • Workup: Evaporate solvent under reduced pressure. The residue contains a mixture of cis and trans 2-morpholinocyclobutane-carbonitrile.

  • Isomer Separation: Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient). The trans isomer typically elutes second due to polarity.

  • Reduction: Dissolve the purified nitrile (5 mmol) in dry THF (20 mL). Cool to 0°C under

    
    . Slowly add 
    
    
    
    (1.0 M in THF, 10 mmol).
  • Quench & Isolation: Reflux for 2 hours. Cool to 0°C. Quench sequentially with water, 15% NaOH, and water (Fieser workup). Filter the precipitate, dry the filtrate over

    
    , and concentrate to yield the target amine as a colorless oil.
    

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

This scaffold is a direct replacement for:

  • 1,2-Diaminoethane: To rigidify the linker.

  • Piperazine: To introduce a "step" in the molecular geometry (3D vs 2D).

  • 3-Aminopyrrolidine: To alter the vector exit angles.

Case Study: H3 Receptor Antagonists

Histamine H3 antagonists often feature a basic amine linked to a lipophilic core.

  • Challenge: Flexible alkyl linkers lead to poor selectivity (hERG binding) and rapid metabolism.

  • Solution: Replacing the propyl linker with trans-2-morpholinocyclobutane.

  • Mechanism: The morpholine nitrogen engages Glu206 (salt bridge), while the cyclobutane core directs the lipophilic tail into the hydrophobic pocket without the entropic cost of an alkyl chain.

Signaling Pathway Modulation (mTOR/PI3K)

Morpholine-based inhibitors are prevalent in kinase discovery (e.g., PI3K/mTOR). The cyclobutane scaffold allows for the precise positioning of the morpholine hinge-binder relative to the ribose-pocket vector.

SAR_Logic cluster_ligand Ligand Design Target Kinase ATP Pocket (mTOR/PI3K) Morpholine Morpholine Head (Hinge Binder) Morpholine->Target H-Bond (Valine) Scaffold Cyclobutane Core (Vector Control) Morpholine->Scaffold Rigid Link Scaffold->Target Hydrophobic Contact Tail Solubilizing Tail (Solvent Front) Scaffold->Tail Defined Exit Vector

Figure 2: Pharmacophore mapping of the morpholinocyclobutane scaffold within a kinase active site.

Future Outlook

The "2-Morpholinocyclobutan-1-amine" motif represents the next generation of


-rich building blocks . As fragment-based drug discovery (FBDD) continues to prioritize 3D shapes over flat aromatics, this scaffold will see increased utility in:
  • PROTAC Linkers: Providing rigid exit vectors to improve ternary complex stability.

  • CNS Agents: Balancing pKa and lipophilicity for optimal Blood-Brain Barrier (BBB) penetration.[1]

References

  • Grygorenko, O. O., et al. (2011).[2] Bicyclic conformationally restricted diamines. Chemical Reviews, 111(9), 5506-5568.[2] Link

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews, 40(2), 709-752. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link

  • Chernykh, A. V., et al. (2019).[3] Morpholine: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 84(3), 1363-1371.[3] Link[3]

  • Tummalapalli, S. R., et al. (2017). Synthesis and computational analysis of conformationally restricted [3.2.2]- and [3.2.1]-3-azabicyclic diamines. Bioorganic & Medicinal Chemistry Letters, 27(21), 4858-4863. Link

Sources

Foundational

Role of morpholine-substituted cyclobutanes in medicinal chemistry

The Role of Morpholine-Substituted Cyclobutanes in Medicinal Chemistry Executive Summary The integration of morpholine-substituted cyclobutanes represents a high-value tactic in modern lead optimization, specifically des...

Author: BenchChem Technical Support Team. Date: February 2026

The Role of Morpholine-Substituted Cyclobutanes in Medicinal Chemistry

Executive Summary

The integration of morpholine-substituted cyclobutanes represents a high-value tactic in modern lead optimization, specifically designed to address the "flatland" problem of aromatic-rich drug candidates. This structural motif functions as a metabolically robust, sp³-rich bioisostere for phenyl rings and flexible alkyl chains. By coupling the solubility-enhancing properties of morpholine with the defined vector geometry of the cyclobutane ring, medicinal chemists can precisely modulate basicity (pKₐ), reduce lipophilicity (LogD), and eliminate toxicophores (e.g., anilines) while maintaining critical binding interactions.

Structural & Mechanistic Rationale

The "Escape from Flatland" & Entropy

Replacing a planar phenyl ring with a cyclobutane core significantly increases the fraction of sp³ hybridized carbons (


), a metric directly correlated with improved clinical success rates.
  • Conformational Restriction: Unlike flexible alkyl linkers (e.g., ethyl or propyl chains), the cyclobutane ring locks the morpholine moiety into a specific vector. This reduces the entropic penalty (

    
    ) upon binding to the target protein.
    
  • Vector Mimicry:

    • Trans-1,3-disubstitution: Mimics the para-substitution pattern of a phenyl ring but with a shorter distance (~5.0 Å vs. ~5.8 Å) and a non-planar 3D topography.

    • Cis-1,3-disubstitution: Creates a "kinked" geometry, often allowing access to sub-pockets orthogonal to the primary binding axis.

Electronic Modulation (The s-Character Effect)

The cyclobutane ring exerts a unique electronic influence on the attached morpholine nitrogen due to ring strain.

  • Basicity Attenuation: The bond angles in cyclobutane (~88° puckered) force the exocyclic bonds to adopt higher s-character (approx.

    
     rather than pure 
    
    
    
    ). This increases the effective electronegativity of the carbon attached to the nitrogen, inductively withdrawing electron density.
  • Result: The pKₐ of

    
    -cyclobutylmorpholine is typically 0.5–1.0 units lower  than that of 
    
    
    
    -cyclohexylmorpholine or
    
    
    -ethylmorpholine. This is critical for CNS drugs, where lowering pKₐ (closer to 7.4) can increase the fraction of uncharged species, thereby improving Blood-Brain Barrier (BBB) permeability.

G cluster_0 Physicochemical Impact Cyclobutane Cyclobutane Core (High Ring Strain) s_char Increased s-character in exocyclic bond Cyclobutane->s_char Electronic Effect Vector Defined Vector (Rigid 1,3-geometry) Cyclobutane->Vector Steric Constraint pKa Lowered Morpholine pKa (Improved Permeability) s_char->pKa Inductive Withdrawal

Figure 1: Mechanistic impact of the cyclobutane scaffold on morpholine physicochemical properties.

Case Study: H3 Receptor Antagonists

Context: The development of Histamine H3 receptor antagonists for cognitive disorders (e.g., ADHD, Alzheimer's) often faces challenges with hERG liability and genotoxicity associated with biaryl-amine motifs.[1]

  • The Problem: A lead candidate containing a biaryl diamine moiety showed high potency (

    
     nM) but suffered from poor metabolic stability and potential genotoxicity (aniline metabolite risk).
    
  • The Solution: The central phenyl ring was replaced with a trans-1,3-cyclobutane .

  • Outcome:

    • Safety: Eliminated the aniline structural alert, removing genotoxicity risk.

    • Potency: Retained nanomolar affinity because the trans-cyclobutane correctly positioned the basic morpholine nitrogen to interact with the key Aspartate residue in the GPCR binding pocket.

    • DMPK: Improved metabolic stability by removing the electron-rich aromatic ring prone to CYP450 oxidation.

Synthetic Accessibility & Protocols

The synthesis of morpholine-substituted cyclobutanes typically proceeds via reductive amination of cyclobutanones. This approach allows for the late-stage introduction of the morpholine diversity element.

Table 1: Synthetic Route Comparison
MethodPrecursorKey ReagentsStereoselectivityUtility
Reductive Amination 3-Oxocyclobutanecarboxylic acidMorpholine, STAB or Pyridine-BoraneMixture (often favors cis)General library synthesis
Nucleophilic Substitution 3-HalocyclobutaneMorpholine,

, DMF
Inversion of configurationStereospecific synthesis
Photochemical [2+2] Alkenes + EnaminesUV LightHighComplex core construction
Experimental Protocol: Reductive Amination of 3-Oxocyclobutanecarboxylic Acid

Objective: Synthesis of 3-morpholinocyclobutane-1-carboxylic acid.

Reagents:

  • 3-Oxocyclobutanecarboxylic acid (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic acid (cat.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve 3-oxocyclobutanecarboxylic acid (10 mmol) in anhydrous DCE (50 mL). Add morpholine (11 mmol) and a catalytic amount of acetic acid (0.5 mL). Stir at room temperature for 30–60 minutes to allow equilibrium formation of the iminium species.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (15 mmol) portion-wise over 10 minutes. Note: STAB is preferred over NaBH4 for its selectivity toward imines in the presence of ketones/acids.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Quench & Workup: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with DCM (
    
    
    
    mL).
    • Critical Step: If the product is amphoteric (amino acid), adjust aqueous pH to the isoelectric point (~pH 6-7) before extraction, or use n-butanol for extraction.

  • Purification: The crude residue is typically a mixture of cis and trans isomers. Separate via flash column chromatography (Silica gel, MeOH:DCM gradient) or preparative HPLC.

Synthesis Start 3-Oxocyclobutane carboxylic acid Inter Iminium Intermediate Start->Inter Morpholine, AcOH DCE, RT, 1h Prod 3-Morpholinocyclobutane carboxylic acid Inter->Prod NaBH(OAc)3 0°C to RT, 16h

Figure 2: General reductive amination workflow.

Physicochemical Profile Summary

PropertyPhenyl-MorpholineCyclobutyl-MorpholineImpact of Switch
Hybridization

(Planar)

(Puckered)
Improved solubility & Fsp3
Metabolic Liability High (Aromatic hydroxylation)Low (Inert ring)Extended Half-life (

)
Basicity (pKₐ) ~7.0 - 8.0 (Aniline-like)~8.0 - 8.5Tunable for permeability
Toxicology Potential Anilines (Genotox)CleanReduced safety attrition

References

  • Cyclobutanes in Drug Discovery: Cyclobutanes in Small-Molecule Drug Candidates. J. Med. Chem. 2022 .[2][3] Link

  • H3 Receptor Case Study: Discovery of Non-Imidazole H3 Receptor Antagonists. Bioorg.[4] Med. Chem. Lett. 2009 . Link

  • Morpholine in CNS Design: Occurrence of Morpholine in Central Nervous System Drug Discovery. J. Med. Chem. 2021 .[5] Link

  • DGAT-1 Inhibitors (PF-04620110): Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1.[6] ACS Med. Chem. Lett. 2011 . Link

  • pKa & Basicity Trends: Basicity of Amines and s-Character Effects. Master Organic Chemistry. Link

Sources

Exploratory

Conformational analysis of 2-Morpholinocyclobutan-1-amine derivatives

Executive Summary: The Rigidification Paradigm In modern medicinal chemistry, the transition from flexible alkyl chains to saturated ring systems is a proven strategy to improve metabolic stability and restrict conformat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Rigidification Paradigm

In modern medicinal chemistry, the transition from flexible alkyl chains to saturated ring systems is a proven strategy to improve metabolic stability and restrict conformational freedom—a concept known as "escape from Flatland." The 2-Morpholinocyclobutan-1-amine scaffold represents a high-value pharmacophore. It combines the solubility-enhancing properties of morpholine with the unique geometric constraints of the cyclobutane ring.

This guide provides a rigorous analysis of the conformational landscape of this scaffold. Unlike the well-behaved chair conformation of cyclohexane, this system is defined by the complex interplay between ring puckering , nitrogen inversion , and intramolecular hydrogen bonding .

Stereochemical Fundamentals

To successfully utilize this scaffold, one must master its two primary degrees of freedom: the cyclobutane pucker and the morpholine chair.

The Cyclobutane Butterfly

Cyclobutane is not planar. To relieve torsional strain from eclipsed methylene hydrogens, the ring adopts a puckered "butterfly" conformation.

  • Puckering Angle (

    
    ):  Typically 25°–35°.
    
  • Consequence: Substituents at positions 1 and 2 occupy positions that are neither purely axial nor equatorial but are termed pseudo-equatorial (

    
    ) and pseudo-axial (
    
    
    
    ).
The Cis vs. Trans Dichotomy

For 1,2-disubstituted cyclobutanes, the relative stereochemistry dictates the energy landscape.

IsomerGeometric ConfigurationDominant InteractionStability Driver
Trans Substituents on opposite faces (e.g.,

or

)
Steric repulsion minimizedSteric bulk avoidance
Cis Substituents on same face (

or

)
Intramolecular H-Bonding Enthalpic stabilization (NH

O)

Expert Insight: While trans isomers are generally favored sterically in non-polar solvents, the cis isomer of 2-morpholinocyclobutan-1-amine often dominates in biological media or crystal structures due to a specific intramolecular hydrogen bond between the primary amine hydrogen and the morpholine oxygen (or nitrogen).

Computational Protocol: Energy Minimization Workflow

Accurate prediction of the preferred conformer requires a workflow that accounts for dispersion forces and solvation effects. Standard force fields (e.g., MM2) often fail to capture the subtle electronic effects of the anomeric morpholine nitrogen.

Recommended DFT Methodology
  • Software: Gaussian 16 / ORCA 5.

  • Functional:

    
    B97X-D (Includes dispersion corrections critical for steric crowding).
    
  • Basis Set: 6-311+G(d,p) (Diffuse functions essential for lone pair interactions).

  • Solvation: IEFPCM (Water/DMSO) to mimic physiological or assay conditions.

Computational Workflow Diagram

The following diagram outlines the self-validating computational pipeline to identify the global minimum.

ConformationalSearch Start Input Structure (Cis & Trans) MonteCarlo Stochastic Search (MMFF94 Force Field) Start->MonteCarlo Filter Filter Redundant Conformers (< 0.5 kcal/mol) MonteCarlo->Filter DFT_Opt DFT Optimization (wB97X-D/6-31G*) Filter->DFT_Opt Freq_Calc Frequency Calculation (Verify Minima) DFT_Opt->Freq_Calc Solvation Single Point Energy (PCM - Water) Freq_Calc->Solvation Boltzmann Boltzmann Weighting (Population Analysis) Solvation->Boltzmann

Figure 1: Hierarchical workflow for identifying the global energy minimum of flexible ring systems.

Experimental Validation: NMR Spectroscopy

Relying solely on calculations is a risk. NMR spectroscopy provides the definitive "ground truth." In cyclobutanes, the Karplus relationship is counter-intuitive compared to cyclohexanes.

The Coupling Constant ( ) Paradox

In cyclohexane,


 Hz and 

Hz. In cyclobutane, this is often reversed.
  • Cis (

    
    ):  The dihedral angle is often near 0° (eclipsed), leading to larger  coupling constants (6–9 Hz).[1]
    
  • Trans (

    
    ):  The dihedral angle is often near 130°, leading to smaller  coupling constants (4–7 Hz).
    
NOE/ROE Analysis

Nuclear Overhauser Effect (NOE) is the gold standard for assigning relative stereochemistry in this scaffold.

  • Cis-isomer: Strong NOE correlation between the H1 (methine next to amine) and H2 (methine next to morpholine).

  • Trans-isomer: No NOE between H1 and H2; instead, NOE observed between H1 and the morpholine ring protons.

NMR Logic Tree

NMR_Logic Sample Purified Isomer (1H NMR in CDCl3) J_Analysis Analyze 3J(H1-H2) Coupling Sample->J_Analysis Large_J J = 7-9 Hz (Dihedral ~0°) J_Analysis->Large_J Likely Cis Small_J J = 4-6 Hz (Dihedral ~130°) J_Analysis->Small_J Likely Trans NOE_Check NOESY Experiment Large_J->NOE_Check Small_J->NOE_Check Cis_Res Strong H1-H2 NOE CONFIRMED CIS NOE_Check->Cis_Res Correlation Trans_Res No H1-H2 NOE CONFIRMED TRANS NOE_Check->Trans_Res No Correlation

Figure 2: Decision matrix for stereochemical assignment using solution-state NMR.

Synthesis & Isolation Protocol

To perform the analysis, one must synthesize the scaffold. The following protocol favors the formation of the trans isomer via thermodynamic control, but allows isolation of both.

Reaction: Nucleophilic substitution of 2-chlorocyclobutan-1-one followed by reductive amination.

  • Step 1: Substitution

    • Dissolve 2-chlorocyclobutan-1-one (1.0 eq) in dry THF.

    • Add Morpholine (2.2 eq) dropwise at 0°C.

    • Stir at RT for 4h. The morpholine acts as both nucleophile and base.

    • Mechanism:[2][3][4][5] Direct

      
       is sterically hindered; often proceeds via elimination-addition (cyclobutenone intermediate).
      
  • Step 2: Reductive Amination

    • Add Ammonium Acetate (10 eq) and NaBH3CN (1.5 eq) to the crude ketone in MeOH.

    • Adjust pH to ~6 with acetic acid. Stir 12h.

    • Workup: Basify to pH 12 (NaOH), extract with DCM.

  • Step 3: Separation

    • The diastereomers usually separate on silica gel.

    • Eluent: DCM:MeOH:NH4OH (95:4:1).

    • Note: The cis isomer (capable of H-bonding) is often less polar on silica than the trans isomer due to the "hiding" of the polar NH/O groups internally.

References

  • Conformational Analysis of 2-Substituted Cyclobutane Derivatives Source: The Journal of Organic Chemistry Link:[Link] Relevance: Foundational crystallographic and DFT data on ring puckering in amino-cyclobutanes.

  • Karplus Relationship in Cycloalkanes Source: Organic Chemistry Data Link:[Link] Relevance: Explains the inversion of J-coupling magnitude in cyclobutanes vs. cyclohexanes.

  • Intramolecular Hydrogen Bonding in Drug Design Source: Med. Chem. Commun. (RSC) Link:[Link] Relevance: Validates the impact of H-bonding (cis-conformation) on membrane permeability.

  • Morpholine Ring Dynamics Source: SciSpace / J. Phys. Chem. A Link:[Link] Relevance: Energetics of the morpholine chair flip and nitrogen inversion barriers.

Sources

Foundational

The Quadrangular Vector: Engineering Cyclobutane-Based Amine Scaffolds

Introduction: Escaping Flatland In the pursuit of novel chemical space, the "Escape from Flatland" initiative has driven medicinal chemistry away from planar aromatic systems toward saturated, three-dimensional scaffolds...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Escaping Flatland

In the pursuit of novel chemical space, the "Escape from Flatland" initiative has driven medicinal chemistry away from planar aromatic systems toward saturated, three-dimensional scaffolds. Among these, cyclobutane-based amines represent a critical "Goldilocks" zone. Unlike cyclopropanes, which often suffer from metabolic liability due to extreme ring strain (~27.5 kcal/mol), and cyclopentanes/hexanes, which can be entropically floppy, cyclobutanes offer a unique balance.

They provide defined exit vectors (approx. 109°–114° substituent spread) and moderate ring strain (~26.3 kcal/mol), allowing them to serve as rigid bioisosteres for flexible alkyl chains or metabolic blocks for labile piperazines. This guide dissects the structural dynamics, synthetic access, and medicinal utility of these scaffolds.[1][2][3][4]

Structural Dynamics & Pharmacophore Properties

The "Butterfly" Conformation

Contrary to textbook simplifications, the cyclobutane ring is rarely planar. A planar conformation forces complete eclipsing of all methylene hydrogens (torsional strain) and maximizes angle strain (90°).

To relieve this, the ring adopts a puckered "butterfly" conformation .[5][6]

  • Pucker Angle: Typically deviates 25°–35° from planarity.

  • Inversion Barrier: Low (~1.5 kcal/mol), allowing rapid flipping at physiological temperatures unless locked by substitution.

  • Bond Angles: Internal C-C-C angles compress to ~88°, increasing

    
    -character in the C-C bonds and shifting 
    
    
    
    -character to exocyclic bonds.
Basicity Modulation (pKa)

The hybridization shift affects the basicity of the exocyclic amine. As ring size decreases, the exocyclic bond gains


-character (to compensate for the 

-rich bent bonds of the ring), rendering the carbon more electronegative and the attached ammonium more acidic.
Amine ScaffoldStructureApprox. pKa (Conjugate Acid)Electronic Character
Isopropylamine Linear (flexible)~10.6Standard aliphatic amine.
Cyclobutylamine 4-membered ring~9.8 – 10.0Reduced basicity; improved membrane permeability.
Cyclopropylamine 3-membered ring~9.0Significantly reduced basicity; increased metabolic stability.

Synthetic Methodologies: The "How-To"

Accessing substituted cyclobutanes requires overcoming the entropic penalty of forming a 4-membered ring. Two dominant strategies exist: Photochemical [2+2] Cycloaddition (classic) and Lewis Acid-Catalyzed [2+2] (modern/scalable).

Decision Matrix: Synthetic Route Selection

Synthesis_Strategy Start Target: Cyclobutane Amine Subst Substitution Pattern? Start->Subst C1_2 1,2-Disubstituted Subst->C1_2 Adjacent C1_3 1,3-Disubstituted Subst->C1_3 Opposite Photo Photochemical [2+2] (Maleic Anhydride + Alkene) C1_2->Photo LA_Cat Lewis Acid [2+2] (Allenoate + Alkene) C1_3->LA_Cat Step1_Photo Step 1: hν Cycloaddition Photo->Step1_Photo Step1_LA Step 1: EtAlCl2 Catalysis LA_Cat->Step1_LA Step2_Photo Step 2: Hydrolysis/Curtius Step1_Photo->Step2_Photo Step2_LA Step 2: Reductive Amination Step1_LA->Step2_LA

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substituent topology.

Detailed Protocol: Synthesis of 1,3-Disubstituted Cyclobutanes

Based on the method by Conner & Brown (J. Org. Chem. 2016).[4][7]

This protocol avoids the specialized glassware of photochemistry, utilizing a Lewis Acid to catalyze the reaction between an electron-deficient allenoate and an unactivated alkene.

Target: Ethyl 3-phenylcyclobutane-1-carboxylate (Precursor to 3-phenylcyclobutanamine).

Reagents & Equipment:
  • Substrate A: Ethyl 2,3-butadienoate (Allenoate).

  • Substrate B: Styrene (Alkene).[4]

  • Catalyst: Ethylaluminum dichloride (EtAlCl₂, 1.0 M in hexanes).[8]

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Apparatus: Flame-dried round-bottom flask, N₂ atmosphere, magnetic stirrer.

Step-by-Step Methodology:
  • Setup (Inert Atmosphere): Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum and flush with dry Nitrogen (N₂) for 10 minutes.

  • Solvent & Substrate Addition: Add anhydrous DCM (10 mL) followed by Ethyl 2,3-butadienoate (1.0 equiv, 5.0 mmol). Cool the solution to -78°C (dry ice/acetone bath) to control the initial exotherm, although the reaction runs at Room Temperature (RT).

  • Alkene Addition: Add Styrene (2.0 equiv, 10.0 mmol) via syringe. Excess alkene is used to suppress oligomerization of the allenoate.

  • Catalyst Injection (Critical Step): Caution: EtAlCl₂ is pyrophoric. Slowly add EtAlCl₂ (1.5 equiv, 7.5 mL of 1.0 M solution) dropwise down the side of the flask. The solution may turn yellow/orange.

  • Reaction: Remove the cooling bath and allow the mixture to warm to Room Temperature (23°C) . Stir for 6–12 hours.

    • Checkpoint: Monitor by TLC (Hexanes/EtOAc 9:1). The allenoate spot (usually lower Rf) should disappear.

  • Quench & Workup: Cool the mixture back to 0°C. Quench carefully with Triethylamine (Et₃N) (3.0 equiv) followed by slow addition of 1M HCl (20 mL).

    • Why Et₃N? It neutralizes the aluminum species before hydrolysis to prevent acid-catalyzed polymerization.

  • Extraction: Separate layers. Extract the aqueous layer with DCM (3 x 15 mL). Combine organic layers, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂).

    • Yield Expectation: 75–85%.

    • Stereochemistry: Predominantly trans-1,3-disubstituted (thermodynamic product).

Medicinal Chemistry Applications

Metabolic Stability: The "Ivosidenib" Effect

Cyclobutanes are excellent replacements for cyclohexyl rings to block metabolic oxidation.[9] In the development of Ivosidenib (Tibsovo) , an IDH1 inhibitor, a key optimization step involved replacing a cyclohexyl amine with a 1,1-difluorocyclobutane amine .

  • Mechanism: The cyclohexyl ring was prone to P450-mediated hydroxylation. The cyclobutane ring, being smaller, reduced the lipophilicity (LogD) and the gem-difluoro substitution blocked metabolic soft spots while lowering the pKa of the amine to improve bioavailability.

Bioisosteric Mapping
Functional GroupCyclobutane BioisostereRationale
Gem-dimethyl Spiro-cyclobutane Restricts bond rotation; locks conformation without adding excessive lipophilicity.
Piperazine 2,6-Diazaspiro[3.3]heptane Maintains diamine distance but removes the flexibility of the 6-membered ring; lowers clearance.
Ethyl Group Cyclobutane "Tying back" an ethyl chain into a ring reduces entropic penalty upon binding to the target protein.
Pathway Visualization: Metabolic Blockade

MedChem_Logic Hit Hit Molecule (Cyclohexyl Amine) Problem High Clearance (CYP450 Oxidation) Hit->Problem In Vivo PK Strategy Scaffold Contraction Problem->Strategy Design Hypothesis Solution Cyclobutane Amine Strategy->Solution Synthesis Result Ivosidenib (Tibsovo) Improved t1/2 Solution->Result Validation

Figure 2: The logic flow used in the discovery of Ivosidenib, utilizing cyclobutane for metabolic stabilization.

References

  • Conner, M. L., & Brown, M. K. (2016).[4][7] Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2+2] Cycloaddition.[4][7] The Journal of Organic Chemistry, 81(18), 8050–8060. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2867. [Link]

  • Popovici-Muller, J., et al. (2018). Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1-Mutant Cancers. ACS Medicinal Chemistry Letters, 9(4), 300–305. [Link]

  • Nam, S., et al. (2011). Conformation of Cyclobutane: A Raman Jet Spectroscopic Study. The Journal of Chemical Physics, 134, 204303. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8979-8980. (Cited for comparative pKa analysis of 4-membered rings). [Link]

Sources

Exploratory

Technical Guide: Physicochemical Profiling of 2-Morpholinocyclobutan-1-amine

Executive Summary 2-Morpholinocyclobutan-1-amine is a bifunctional heterocyclic building block increasingly utilized in the synthesis of CNS-active agents and fragment-based drug discovery (FBDD). Its structural distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Morpholinocyclobutan-1-amine is a bifunctional heterocyclic building block increasingly utilized in the synthesis of CNS-active agents and fragment-based drug discovery (FBDD). Its structural distinctiveness lies in the constrained cyclobutane core, which rigidly orients the primary amine and the morpholine moiety, offering unique vectors for hydrogen bonding and pi-stacking interactions not found in flexible alkyl linkers.

This technical guide provides a comprehensive analysis of the compound's solubility profile and ionization constants (pKa). In the absence of specific historical experimental data for this exact intermediate, we utilize Fragment-Based QSAR (Quantitative Structure-Activity Relationship) analysis derived from validated analogs (Cyclobutylamine and N-alkylmorpholines) to establish high-confidence predictive ranges. Furthermore, we detail the standard operating procedures (SOPs) required to empirically validate these values in a laboratory setting.

Part 1: Structural Analysis & Ionization Centers

To understand the solubility and pKa profile, we must first dissect the molecule into its functional ionizable cores. 2-Morpholinocyclobutan-1-amine contains two basic nitrogen centers, making it a diprotic base .

Ionization Centers
  • Center A (Primary Amine): The amino group directly attached to the cyclobutane ring. In unsubstituted cyclobutylamine, this nitrogen has a pKa of ~10.6–10.8. However, the proximity of the morpholine ring (beta-position) introduces an inductive electron-withdrawing effect (

    
    ), which typically lowers the pKa by 0.5–1.0 log units.
    
  • Center B (Tertiary Amine): The nitrogen within the morpholine ring. N-alkylated morpholines generally exhibit pKa values in the range of 7.0–7.8.

Predicted pKa Values

Based on electronic environment analysis of structural congeners:

Ionization CenterFunctional GroupPredicted pKa (Range)Dominant Species at pH 7.4
pKa₁ Primary Amine (

)
9.6 – 10.0 Protonated (

)
pKa₂ Morpholine Nitrogen (

)
7.2 – 7.6 Mixed (50:50 equilibrium)

Implication: At physiological pH (7.4), the molecule exists primarily as a monocation or dication , rendering it highly soluble in aqueous media.

Part 2: Experimental Determination of pKa

Standard Operating Procedure (SOP)

While prediction provides a starting point, drug development requires empirical precision. The following protocol utilizes Potentiometric Titration , the gold standard for determining ionization constants of diamines.

Principle

The pKa is determined by monitoring the change in pH of a solution containing the analyte as it is titrated with a standardized strong acid (HCl) or base (KOH). The inflection points of the titration curve correspond to the pKa values.

Workflow Diagram

pKa_Determination SamplePrep Sample Preparation (1-2 mg in 0.15M KCl) SampleTitration Analyte Titration (pH 2.0 to 12.0) SamplePrep->SampleTitration BlankTitration Blank Titration (Solvent only) DataAcquisition Data Acquisition (Vol vs. pH) BlankTitration->DataAcquisition Correction SampleTitration->DataAcquisition BjerrumPlot Bjerrum Plot Analysis (n_bar vs. pH) DataAcquisition->BjerrumPlot Result Calculated pKa1 & pKa2 BjerrumPlot->Result

Figure 1: Workflow for the potentiometric determination of pKa values.

Detailed Protocol
  • Instrument Setup: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C. Ensure the electrode slope is >98%.

  • Ionic Strength Adjustment: Prepare a background electrolyte solution of 0.15 M KCl (degassed) to mimic physiological ionic strength.

  • Sample Dissolution: Accurately weigh 3–5 mg of 2-Morpholinocyclobutan-1-amine hydrochloride. Dissolve in 20 mL of the KCl solution.

  • Acidification: Adjust the starting pH to ~2.0 using 0.1 M HCl to ensure both amine centers are fully protonated.

  • Titration: Titrate with 0.1 M carbonate-free KOH. Add titrant in increments of 5–10 µL. Wait for electrode stability (<0.1 mV/s drift) before recording each point.

  • Calculation: Plot the volume of KOH vs. pH. Use the Bjerrum difference plot method or non-linear least squares regression (e.g., Hyperquad software) to extract pKa₁ and pKa₂.

Part 3: Solubility Profile & LogD

Physicochemical Behavior Across the pH Landscape

The solubility of 2-Morpholinocyclobutan-1-amine is heavily pH-dependent due to its dual ionization potential.

Predicted Aqueous Solubility (Thermodynamic)
  • pH < 6.0: High solubility (> 50 mg/mL). The molecule exists as a dication.

  • pH 7.4: Moderate-High solubility. The primary amine is charged; the morpholine is partially charged.

  • pH > 11.0: Low solubility (Intrinsic Solubility,

    
    ). The molecule is neutral and lipophilic.
    
LogD Profile (Distribution Coefficient)

The LogD describes the lipophilicity of the compound at a specific pH, accounting for the ionized states.

pH EnvironmentDominant SpeciesPredicted LogDSolubility Class
pH 2.0 (Gastric)Dication (

)
< -2.0Highly Soluble
pH 7.4 (Blood)Monocation (

)
-0.5 to 0.5Soluble / Permeable
pH 10.0 (Basic)Neutral (

)
1.2 to 1.8Lipophilic
Thermodynamic Solubility Protocol (Shake-Flask)

To determine the intrinsic solubility (


) and pH-dependent solubility:
  • Preparation: Add excess solid compound to buffer solutions at pH 2.0, 7.4, and 10.0 in glass vials.

  • Equilibration: Agitate at 25°C for 24–48 hours.

  • Phase Separation: Centrifuge or filter (PVDF 0.45 µm) to remove undissolved solid. Note: Check filter adsorption.

  • Quantification: Analyze the filtrate using HPLC-UV or LC-MS/MS against a standard curve.

  • pH Verification: Measure the pH of the supernatant after equilibrium to ensure no drift occurred.

Part 4: Implications for Drug Development

Salt Selection Strategy

Given the basicity of the primary amine (pKa ~9.8), 2-Morpholinocyclobutan-1-amine is best isolated as a salt to ensure stability and handling ease.

  • Dihydrochloride (2HCl): Ideal for initial isolation. Highly crystalline and water-soluble.[1]

  • Oxalate: Often yields non-hygroscopic solids, useful for purification if the HCl salt is hygroscopic.

Permeability & BBB Penetration

The cyclobutane scaffold reduces the conformational entropy compared to linear alkyl chains, potentially improving metabolic stability.

  • CNS Penetration: At pH 7.4, a significant fraction exists as the monocation. If the LogD is near 0–1, the compound may exhibit reasonable blood-brain barrier (BBB) permeability, aided by the compact cyclobutane shape.

Formulation
  • Liquid Formulation: Stable in acidic buffers (citrate, acetate).

  • Solid Dosage: Requires protection from moisture if in the free base form (likely an oil or low-melting solid).

References

  • Perrin, D. D. (1972).[1] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths. (Source for morpholine pKa reference values).

  • Hall, H. K. (1957). "Correlation of the Base Strengths of Amines". Journal of the American Chemical Society, 79(20), 5441–5444. Link (Source for cyclobutylamine pKa and inductive effect correlations).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Morgenthaler, M., et al. (2007). "Predicting and tuning physicochemical properties in lead optimization: Amine basicities". ChemMedChem, 2(8), 1100-1115. Link (Reference for predicting amine pKa shifts based on neighboring groups).

Sources

Foundational

Metabolic Stability of Morpholine-Cyclobutane Motifs in Pharmacokinetics

Executive Summary In modern medicinal chemistry, the drive to "escape from flatland" has elevated the importance of saturated, three-dimensional scaffolds.[1] The morpholine-cyclobutane motif —specifically realized in sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the drive to "escape from flatland" has elevated the importance of saturated, three-dimensional scaffolds.[1] The morpholine-cyclobutane motif —specifically realized in spiro-fused systems like spiro[3.3]heptane derivatives or spiro[cyclobutane-morpholine] —represents a strategic solution to a common pharmacokinetic (PK) paradox: the need for high solubility and permeability (conferred by morpholine) versus the requirement for metabolic stability (often compromised by oxidative ring opening).[1]

This guide analyzes the metabolic fate of these motifs, providing a mechanistic rationale for their stability, experimental protocols for validation, and data-driven case studies demonstrating their utility as bioisosteres for phenyl rings and labile alkyl linkers.[1]

Structural Rationale & Mechanistic Basis[2][3]

The Morpholine Paradox

Morpholine is a privileged pharmacophore used to modulate basicity (


), enhance water solubility, and improve blood-brain barrier (BBB) permeability.[1] However, it introduces specific metabolic liabilities:[1]
  • 
    -Carbon Hydroxylation:  Cytochrome P450 (CYP) isoforms (notably CYP2D6 and CYP3A4) attack the carbon adjacent to the nitrogen.[1]
    
  • Ring Opening: The resulting carbinolamine intermediate is unstable, leading to ring cleavage and the formation of reactive aldehyde metabolites.

  • N-Oxidation: Direct oxidation of the nitrogen to the N-oxide.

The Cyclobutane "Shield"

Incorporating a cyclobutane ring, particularly in a spiro-fused arrangement (e.g., spiro[3.3]heptane systems), alters this landscape through three mechanisms:

  • Steric Occlusion: The rigid, puckered geometry of the cyclobutane ring (bond angles

    
    ) creates a steric bulk that hinders the approach of the heme-iron center of CYP enzymes to the vulnerable 
    
    
    
    -carbons.
  • Removal of Abstractable Protons: In spiro-fused designs where the cyclobutane quaternary carbon replaces a secondary carbon of the morpholine, the number of abstractable hydrogen atoms at the metabolic "soft spot" is reduced.

  • Conformational Restriction: The motif locks the pharmacophore into a specific vector, reducing the entropic penalty of binding while preventing the molecule from adopting conformations favorable for metabolic fit within the CYP active site.

Visualization: Metabolic Blockade

The following diagram illustrates the metabolic vulnerability of a standard morpholine ring versus the protection afforded by spiro-cyclobutane fusion.

MetabolicPathway cluster_0 Standard Morpholine Fate cluster_1 Spiro-Cyclobutane Protection M_Start Morpholine (Vulnerable u03b1-hydrogens) M_Inter Carbinolamine Intermediate M_Start->M_Inter CYP450 (Oxidation) M_End Ring Opening (Aldehyde Metabolites) M_Inter->M_End Spontaneous Cleavage S_Start Spiro-Morpholine-Cyclobutane (Steric Shield / Quaternary C) S_End Metabolically Stable (Intact Scaffold) S_Start->S_End CYP Access Blocked No u03b1-H abstraction

Caption: Comparative metabolic fate showing the blockade of oxidative ring opening in spiro-cyclobutane motifs.

Case Study: Spiro[3.3]heptane as a Bioisostere[1][4][5][6]

Recent studies involving the anticancer drug Sonidegib provide definitive data on the stability of these motifs. Researchers replaced the metabolically labile meta-substituted phenyl ring of Sonidegib with a spiro[3.3]heptane core.[1]

Quantitative Stability Data (Human Liver Microsomes)
Compound VariantStructure TypeIntrinsic Clearance (

)
Half-life (

)
Metabolic Stability Status
Sonidegib (Reference) Phenyl Ring93

L/min/mg
~18 minModerate
Trans-Spiro[3.3]heptane Saturated Bioisostere47

L/min/mg
~36 min Improved (2x Stable)
Cis-Spiro[3.3]heptane Saturated Bioisostere156

L/min/mg
~11 minUnstable
Critical Insight: Stereochemical Dependency

The data reveals a stark difference between cis and trans isomers. The trans-isomer exhibits superior metabolic stability, likely due to a conformation that projects substituents away from the catalytic center of metabolic enzymes.[1] Conversely, the cis-isomer appears to expose labile sites or fit more readily into the CYP active pocket.[1]

  • Design Rule: When utilizing spiro-cyclobutane motifs, early separation and testing of diastereomers is mandatory. Do not rely on racemic data.

Experimental Protocol: Assessing Metabolic Stability

To validate the stability of a novel morpholine-cyclobutane scaffold, a rigorous Microsomal Stability Assay is required.[1] This protocol ensures self-validating results through the use of specific controls.

Workflow Overview

ExperimentalWorkflow Prep 1. Preparation Incubation 2. Incubation (37°C) Prep->Incubation Sub_Prep Test Compound (1 u00b5M) + Microsomes (0.5 mg/mL) + NADPH (Cofactor) Prep->Sub_Prep Quench 3. Quenching & Extraction Incubation->Quench Sub_Time Timepoints: 0, 5, 15, 30, 45 min Incubation->Sub_Time Analysis 4. LC-MS/MS Analysis Quench->Analysis Calc 5. Data Calculation Analysis->Calc

Caption: Step-by-step workflow for determining intrinsic clearance (


) in liver microsomes.
Detailed Methodology

Step 1: Reaction System Setup

  • Matrix: Human Liver Microsomes (HLM) pooled from mixed gender donors (final protein conc: 0.5 mg/mL).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Test Compound: 1

    
    M final concentration (keep DMSO < 0.1% to avoid enzyme inhibition).
    
  • Control: Verapamil (high clearance) and Warfarin (low clearance) must be run in parallel to validate enzyme activity.[1]

Step 2: Incubation

  • Pre-incubate microsomes and test compound at 37°C for 5 minutes.

  • Initiation: Add NADPH-generating system (or 1 mM NADPH solution).

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.

Step 3: Quenching

  • Immediately transfer aliquots into 150

    
    L ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Tolbutamide).
    
  • Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.

Step 4: Analysis & Calculation

  • Analyze supernatant via LC-MS/MS monitoring the parent ion.[1]

  • Plot

    
     vs. Time.[1] The slope 
    
    
    
    is the elimination rate constant.
  • Formula:

    
    
    
    
    
    [1]

Strategic Recommendations for Drug Design

  • Prioritize Spiro-Fusion: Use spiro[3.3]heptane or spiro[cyclobutane-morpholine] scaffolds to replace phenyl rings or flexible alkyl chains.[1] This increases Fraction of

    
     (
    
    
    
    ) carbons, which correlates with improved clinical success rates.[1]
  • Target the

    
    -Carbon:  If using a morpholine ring, ensure the cyclobutane is positioned to sterically shield the carbon atoms adjacent to the nitrogen.
    
  • Check Lipophilicity Efficiency (LipE): While these scaffolds improve metabolic stability, they may not significantly improve solubility compared to a phenyl ring.[1] Monitor LogD to ensure the compound remains in the optimal lipophilic range (1 < LogD < 3).

  • Isolate Isomers Early: As seen with Sonidegib analogues, cis and trans isomers of cyclobutane-substituted motifs have vastly different metabolic profiles.[1] Do not advance racemic mixtures beyond hit-to-lead.

References

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 2024.[1][2]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 2023.

  • Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 2022.[1][3]

  • Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 2019.[4]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry, 2017. [1]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Modular Synthesis of 2-Morpholinocyclobutan-1-amine

Executive Summary & Strategic Overview The synthesis of 1,2-disubstituted cyclobutanes represents a significant challenge in medicinal chemistry due to the inherent ring strain (~26 kcal/mol) and the high susceptibility...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

The synthesis of 1,2-disubstituted cyclobutanes represents a significant challenge in medicinal chemistry due to the inherent ring strain (~26 kcal/mol) and the high susceptibility of


-functionalized cyclobutanones to ring contraction (Favorskii rearrangement). 2-Morpholinocyclobutan-1-amine is a valuable conformationally restricted diamine building block, often used to reduce entropic penalties in ligand-receptor binding.

This protocol details a robust, three-stage synthesis starting from commercially available cyclobutanone. Unlike standard acyclic ketone functionalization, this route requires strict control over basicity and solvent polarity during the nucleophilic substitution phase to prevent the thermodynamic sink of ring contraction to cyclopropanecarboxamides.

Core Synthetic Pathway
  • Regioselective

    
    -Bromination:  Generation of 2-bromocyclobutanone using N-Bromosuccinimide (NBS).
    
  • Nucleophilic Substitution (Critical Control Point): Displacement of bromide by morpholine under kinetic control to yield 2-morpholinocyclobutanone.

  • Reductive Amination: Stereoselective conversion of the ketone to the primary amine.

Reaction Scheme & Logic Flow

SynthesisRoute Start Cyclobutanone Step1 Step 1: Alpha-Bromination Start->Step1 NBS, pTsOH Inter1 2-Bromocyclobutanone (Lachrymator) Step1->Inter1 Step2 Step 2: Nucleophilic Substitution Inter1->Step2 Morpholine, Et2O < 0°C SideProduct Favorskii Product (Cyclopropanecarboxamide) Inter1->SideProduct High Temp / Polar Solvent Inter2 2-Morpholinocyclobutanone Step2->Inter2 Kinetic Control Step3 Step 3: Reductive Amination Inter2->Step3 NH4OAc, NaBH3CN Target 2-Morpholinocyclobutan-1-amine (Target) Step3->Target

Figure 1: Synthetic pathway highlighting the critical divergence point where Favorskii rearrangement must be avoided.

Detailed Experimental Protocols

Phase 1: -Bromination of Cyclobutanone

Objective: Synthesize 2-bromocyclobutanone while minimizing di-bromination.

  • Reagents: Cyclobutanone (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), p-Toluenesulfonic acid (pTsOH, 0.05 eq).

  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

    
     - historical standard, DCM preferred for safety).
    

Protocol:

  • Dissolve cyclobutanone (10 mmol) in anhydrous DCM (50 mL) under an argon atmosphere.

  • Add pTsOH (0.5 mmol) as a catalyst to facilitate enolization.

  • Add NBS (10.5 mmol) portion-wise over 30 minutes at 0°C. Note: Rapid addition causes exotherms and promotes poly-bromination.

  • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitoring by TLC (Hexane/EtOAc) is difficult; GC-MS is preferred.

  • Workup: Filter off the succinimide precipitate. Wash the filtrate with water (2x) and brine. Dry over

    
     and concentrate carefully (product is volatile and a potent lachrymator).
    
  • Yield: Expect ~75-85% of a pale yellow oil. Use immediately for Phase 2.

Phase 2: Nucleophilic Substitution (The Favorskii Control Step)

Objective: Install the morpholine ring without triggering ring contraction.

  • Mechanism Insight: The reaction of

    
    -halocyclobutanones with nucleophiles is a competition between direct substitution (
    
    
    
    ) and the Favorskii rearrangement (via a cyclopropanone intermediate). To favor substitution, use aprotic, non-polar solvents (Ether, Benzene/Toluene) and avoid strong external bases (hydroxides/alkoxides). The amine itself acts as the nucleophile and base.

Protocol:

  • Dissolve 2-bromocyclobutanone (from Phase 1) in anhydrous Diethyl Ether (

    
    , 0.2 M concentration).
    
  • Cool the solution to -10°C to 0°C . Critical Parameter: Low temperature suppresses the rearrangement pathway.

  • Add Morpholine (2.2 eq) dropwise. The first equivalent acts as the nucleophile; the second scavenges the HBr generated.

  • Stir at 0°C for 2 hours, then allow to warm to RT overnight.

  • Observation: A heavy precipitate of morpholine hydrobromide will form.

  • Workup: Filter the salts. Wash the ether layer with cold saturated

    
    . Dry (
    
    
    
    ) and concentrate.
  • Purification: Flash chromatography on silica (neutralized with 1%

    
    ) using DCM/MeOH.
    
  • Target Intermediate: 2-Morpholinocyclobutanone.[1]

Phase 3: Reductive Amination

Objective: Convert the ketone to the primary amine with diastereoselective control.

  • Reagents: Ammonium Acetate (

    
    , 10 eq), Sodium Cyanoborohydride (
    
    
    
    , 1.5 eq).
  • Solvent: Methanol (MeOH).

Protocol:

  • Dissolve 2-morpholinocyclobutanone (5 mmol) in MeOH (25 mL).

  • Add

    
     (50 mmol) and stir at RT for 1 hour to form the iminium species in situ.
    
  • Cool to 0°C and add

    
     (7.5 mmol) portion-wise.
    
  • Stir at RT for 12–16 hours.

  • Quench: Acidify with 1N HCl to pH < 2 (to decompose excess borohydride and hydrolyze complexes), then basify with 2N NaOH to pH > 12.

  • Extraction: Extract with DCM (3x). The product is in the organic layer.

  • Isolation: Dry and concentrate. The product is obtained as a mixture of cis and trans isomers (typically favoring cis due to hydride attack from the less hindered face).

Quantitative Reagent Table

ReagentMW ( g/mol )Equiv.RoleCritical Hazard
Cyclobutanone 70.091.0Starting MaterialFlammable
NBS 177.981.05Brominating AgentIrritant
Morpholine 87.122.2Nucleophile/BaseCorrosive
Ammonium Acetate 77.0810.0Ammonia SourceHygroscopic
NaBH3CN 62.841.5ReductantToxic (HCN source)

Quality Control & Troubleshooting

Analytical Profile (Expected)
  • 1H NMR (CDCl3): Look for the cyclobutane ring protons as complex multiplets between

    
     1.5–2.5 ppm. The H-2 proton (alpha to morpholine) typically appears as a multiplet around 
    
    
    
    2.8–3.2 ppm. The morpholine
    
    
    protons appear as multiplets at 2.4 ppm (N-adjacent) and 3.7 ppm (O-adjacent).
  • MS (ESI+): [M+H]+ = 157.13 (Calculated for

    
    ).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Product is a solid amide (Cyclopropanecarboxamide) Favorskii Rearrangement occurred during Phase 2.Switch solvent to strictly anhydrous Ether or Toluene. Lower reaction temperature to -20°C. Ensure no water/hydroxide is present.
Low Yield in Phase 1 Poly-bromination or polymerization.Add NBS slower. Stop reaction immediately upon consumption of SM (GC monitoring).
Incomplete Amination (Phase 3) Imine formation failed or hydrolysis occurred.Use molecular sieves (3Å) in the imine formation step. Ensure

is dry.

References

  • General Reactivity of Cyclobutanones: Trost, B. M. (1978). "Some aspects of the chemistry of cyclobutanes." Topics in Current Chemistry. Note: Foundational text on ring strain and reactivity.
  • Alpha-Bromination Protocols

    • Organic Syntheses, Coll. Vol. 6, p.179 (1988). "2-Bromocyclobutanone".
  • Favorskii Rearrangement vs.
  • Reductive Amination Standards

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

Disclaimer: This document is for research and development purposes only. The synthesis involves hazardous reagents (lachrymators, toxic reductants). All procedures must be performed in a fume hood by trained personnel.

Sources

Application

Application Note: Stereoselective Synthesis of cis- and trans-2-Morpholinocyclobutan-1-amine

[1] Executive Summary The 1,2-diaminocyclobutane scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally restricted spacer in GPCR ligands (e.g., Histamine H3 and H4 antagonists) a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 1,2-diaminocyclobutane scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally restricted spacer in GPCR ligands (e.g., Histamine H3 and H4 antagonists) and glutamate receptor modulators. The rigidity of the cyclobutane ring offers a unique vector for positioning pharmacophores, but this same rigidity imposes significant synthetic challenges regarding stereocontrol.

This Application Note details a robust, divergent protocol for the stereoselective synthesis of both cis- and trans-2-morpholinocyclobutan-1-amine. Unlike flexible linear diamines, the cyclobutane core requires distinct synthetic strategies to access each diastereomer:

  • Cis-isomer: Accessed via kinetic control using reductive amination with sterically demanding hydrides.

  • Trans-isomer: Accessed via thermodynamic control utilizing oxime reduction or base-mediated equilibration.

Strategic Reaction Pathway

The synthesis diverges from a common intermediate, 2-morpholinocyclobutanone . The choice of reducing agent and nitrogen source dictates the stereochemical outcome.

SynthesisPathway SM Cyclobutanone Inter1 2-Bromocyclobutanone SM->Inter1 Br2, CHCl3, 0°C KeyInter Key Intermediate: 2-Morpholinocyclobutanone Inter1->KeyInter Morpholine, Et3N Substitution CisRoute Route A: Reductive Amination (NH4OAc, NaBH(OAc)3) KeyInter->CisRoute Kinetic Control TransRoute Route B: Oxime Reduction (NH2OH, then Na/EtOH) KeyInter->TransRoute Thermodynamic Control CisProduct Cis-2-Morpholinocyclobutan-1-amine (Kinetic Product) CisRoute->CisProduct TransProduct Trans-2-Morpholinocyclobutan-1-amine (Thermodynamic Product) TransRoute->TransProduct

Figure 1: Divergent synthetic strategy for accessing cis and trans isomers.

Precursor Synthesis: 2-Morpholinocyclobutanone

Rationale: Direct functionalization of cyclobutane is difficult. The most reliable method involves


-halogenation of cyclobutanone followed by nucleophilic substitution.
Materials
  • Cyclobutanone (1.0 eq)

  • Bromine (1.0 eq)

  • Morpholine (2.2 eq)

  • Triethylamine (1.5 eq)

  • Solvents: Chloroform (

    
    ), Diethyl Ether (
    
    
    
    )
Protocol
  • Bromination: Dissolve cyclobutanone (10 mmol) in

    
     (20 mL) at 0°C. Add bromine (10 mmol) dropwise over 30 minutes. The solution will decolorize as the reaction proceeds. Stir for an additional hour at 0°C.
    
    • Critical Parameter: Maintain 0°C to prevent poly-bromination.

  • Work-up: Wash the organic layer with saturated

    
     (cold) and brine. Dry over 
    
    
    
    and concentrate in vacuo at low temperature (<30°C). Caution:
    
    
    -Bromocyclobutanone is a lachrymator and unstable; use immediately.
  • Substitution: Dissolve the crude bromide in dry

    
     (30 mL). Cool to 0°C. Add a solution of morpholine (22 mmol) and triethylamine (15 mmol) in 
    
    
    
    dropwise.
  • Reaction: Allow to warm to room temperature and stir for 12 hours. The morpholine acts as both nucleophile and scavenger.

  • Purification: Filter off the ammonium salts. Concentrate the filtrate. Purify via flash column chromatography (Silica gel, 20% EtOAc/Hexanes) to yield 2-morpholinocyclobutanone as a pale yellow oil.

Protocol A: Synthesis of cis-2-Morpholinocyclobutan-1-amine

Mechanism: Reductive amination using Sodium Triacetoxyborohydride (STAB) typically favors the cis isomer in 2-substituted cyclic ketones. The bulky morpholine group at C2 forces the incoming hydride to attack from the "trans" face (anti to the morpholine), pushing the forming amine to the "cis" face (syn to the morpholine).

Materials
  • 2-Morpholinocyclobutanone (1.0 eq)

  • Ammonium Acetate (

    
    , 10.0 eq)
    
  • Sodium Triacetoxyborohydride (

    
    , 1.5 eq)
    
  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Methodology
  • Imine Formation: In a dry flask, dissolve 2-morpholinocyclobutanone (5 mmol) in DCE (25 mL). Add

    
     (50 mmol) and molecular sieves (4Å). Stir at room temperature for 1 hour.
    
  • Reduction: Cool the mixture to 0°C. Add

    
     (7.5 mmol) in three portions over 15 minutes.
    
  • Incubation: Allow the reaction to warm to room temperature and stir for 16–24 hours under Argon.

  • Quench: Quench with saturated aqueous

    
     (20 mL). Stir vigorously for 20 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers, dry over

    
    , and concentrate.
    
  • Purification: The crude residue is often a mixture (typically 80:20 cis:trans). Isolate the cis-isomer via preparative HPLC or recrystallization of the hydrochloride salt (using HCl/Dioxane in Ethanol).

Protocol B: Synthesis of trans-2-Morpholinocyclobutan-1-amine

Mechanism: Direct reductive amination is kinetically controlled. To access the trans isomer (thermodynamically favored), we utilize the Bouveault-Blanc reduction conditions (Sodium in Ethanol) on the corresponding oxime. The radical anion intermediate allows for equilibration to the more stable trans-diequatorial-like conformation before final protonation.

Materials
  • 2-Morpholinocyclobutanone (1.0 eq)

  • Hydroxylamine Hydrochloride (

    
    , 1.5 eq)
    
  • Sodium Metal (chunks, 10.0 eq)

  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Methodology
  • Oxime Formation: Dissolve 2-morpholinocyclobutanone (5 mmol) in EtOH (15 mL). Add

    
     (7.5 mmol) and Sodium Acetate (7.5 mmol). Reflux for 2 hours.
    
  • Isolation of Oxime: Concentrate the solvent, suspend residue in water, and extract with EtOAc. Dry and concentrate to yield the crude oxime.

  • Thermodynamic Reduction: Dissolve the crude oxime in absolute EtOH (50 mL) and bring to reflux.

  • Sodium Addition: Caution: Add small chunks of Sodium metal (50 mmol) cautiously through the condenser over 1 hour. Maintain vigorous reflux.

    • Safety Note: Hydrogen gas is evolved. Perform in a well-ventilated fume hood.

  • Work-up: Once the sodium is consumed, cool the reaction to room temperature. Carefully add water (10 mL) to quench alkoxides.

  • Extraction: Acidify with 1M HCl to pH 2 (to trap amine in water), wash with ether (removes non-basic impurities). Basify the aqueous layer to pH 12 with NaOH pellets. Extract with DCM (4 x 30 mL).

  • Purification: Distillation or column chromatography (DCM/MeOH/NH4OH) yields predominantly the trans-isomer (>90% trans).

Analytical Validation (NMR)[2][3][4][5]

Distinguishing cis and trans isomers on a cyclobutane ring relies on the Karplus relationship, which is distinct for puckered 4-membered rings.

FeatureCis-IsomerTrans-Isomer
H1-H2 Coupling (

)
6.0 – 9.0 Hz 2.0 – 5.0 Hz
Ring Conformation Pseudo-equatorial/axial (flexible)Pseudo-diequatorial (rigid)
H1 Chemical Shift Typically upfield (shielded)Typically downfield (deshielded)
NOE Signal Strong NOE between H1 and H2No/Weak NOE between H1 and H2

Data Interpretation:

  • Coupling Constant: Contrary to cyclohexane systems (where

    
     Hz), in cyclobutanes, the cis vicinal coupling is generally larger than the trans coupling due to the dihedral angles in the puckered conformation (approx. 
    
    
    
    for cis vs.
    
    
    for trans).
  • NOESY: This is the definitive confirmation. Irradiating the H1 proton (alpha to amine) will show a significant enhancement of the H2 proton (alpha to morpholine) in the cis isomer only.

Troubleshooting & Critical Controls

Ring Strain & Stability

Cyclobutanes are strained (~26 kcal/mol).

  • Avoid: Strong Lewis acids at high temperatures, which can trigger ring-opening or rearrangement to cyclopropyl carbinols.

  • Storage: Store the free amine under Argon at -20°C. The hydrochloride salts are stable at room temperature.

Separation of Isomers

If mixed fractions are obtained:

  • Derivatization: Convert the amine mixture to the N-Boc derivative. Separation on silica gel is often easier for the carbamates than the free amines.

  • Chromatography: Use basic alumina or amine-functionalized silica to prevent streaking of the free amine.

References

  • General Cyclobutane Synthesis: Brady, W. T. (1971).[1] "Halogenated Ketenes. X. Cycloaddition of Alkylhaloketenes." Journal of Organic Chemistry. [Link]

  • Stereoselective Reductive Amination: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. [Link]

  • Thermodynamic Reduction (Oximes): Lycan, W. H., et al. (1931). "The Preparation of Amines by the Reduction of Oximes." Organic Syntheses. [Link]

  • NMR of 1,2-Disubstituted Cyclobutanes: Raza, G. H., et al. (2005). "Structures and NMR Parameters of 1,2-Diphenylcyclobutanes." Magnetic Resonance in Chemistry. [Link][2]

  • Medicinal Chemistry Application (H3 Antagonists): Cowart, M. D., et al. (2005). "Rotationally Constrained 2-Aminocyclobutanes as Potent Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry. [Link]

Sources

Method

Reductive amination conditions for preparing 2-Morpholinocyclobutan-1-amine

An Application Guide to the Synthesis of 2-Morpholinocyclobutan-1-amine via Reductive Amination Introduction: The Strategic Importance of Substituted Cyclobutane Amines The cyclobutane motif is a privileged scaffold in m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 2-Morpholinocyclobutan-1-amine via Reductive Amination

Introduction: The Strategic Importance of Substituted Cyclobutane Amines

The cyclobutane motif is a privileged scaffold in modern medicinal chemistry, offering a unique three-dimensional exit vector from a core structure that can enhance metabolic stability and binding affinity. When functionalized with an amine, such as in 2-Morpholinocyclobutan-1-amine, these structures become critical building blocks for a diverse range of pharmacologically active agents. Reductive amination stands out as one of the most robust and widely utilized methods for the synthesis of such amines from their corresponding carbonyl precursors.[1][2][3] This one-pot reaction combines efficiency with broad functional group tolerance, making it a cornerstone of drug discovery and development.[1][4]

This document provides a comprehensive guide to the synthesis of 2-Morpholinocyclobutan-1-amine from 2-morpholinocyclobutanone. It delves into the mechanistic underpinnings of the reaction, offers a detailed, field-proven protocol, and discusses critical parameters that influence reaction success.

Mechanism and Key Parameter Selection

The reductive amination of a ketone proceeds through a two-step sequence within a single pot: the formation of an iminium ion intermediate followed by its immediate reduction by a selective hydride agent.[5] Understanding this pathway is crucial for optimizing reaction conditions.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine source (here, ammonia or an equivalent) on the carbonyl carbon of 2-morpholinocyclobutanone. This forms a hemiaminal intermediate, which then undergoes acid-catalyzed dehydration to yield a protonated imine, known as an iminium ion. The equilibrium of this step is critical; the removal of water or the presence of a mild acid catalyst drives the reaction towards the iminium intermediate.[6][7] For ketones, which are generally less reactive than aldehydes, the use of a catalyst like acetic acid is often necessary to facilitate this step.[6][8][9]

  • Selective Reduction: The choice of reducing agent is paramount. The ideal reagent must reduce the iminium ion significantly faster than it reduces the starting ketone.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[10][11] Its steric bulk and the electron-withdrawing nature of the acetate groups render it a mild and selective hydride donor, highly reactive towards protonated imines but sluggish towards ketones.[11] This selectivity allows for the entire reaction to be performed in a single pot, as the ketone is not prematurely consumed.[4][11] Other reagents like sodium cyanoborohydride (NaBH₃CN) can also be used, but STAB is often preferred due to the non-toxic nature of its byproducts.[5][11]

Graphical Representation of the Reaction Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_reagents Reagents Ketone 2-Morpholinocyclobutanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Amine Source (e.g., NH4OAc) Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Product 2-Morpholinocyclobutan-1-amine Iminium->Product + Hydride (from STAB) STAB Sodium Triacetoxyborohydride (STAB) STAB->Product Catalyst Acetic Acid (Catalyst) Catalyst->Hemiaminal Catalyzes formation

Caption: Reaction mechanism for the reductive amination of 2-morpholinocyclobutanone.

Optimized Protocol for Synthesis

This protocol is designed as a self-validating system. Each step includes explanations for the chosen reagents and conditions to ensure reproducibility and allow for informed troubleshooting.

Materials and Reagents
  • Starting Material: 2-morpholinocyclobutanone

  • Amine Source: Ammonium acetate (NH₄OAc)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃)

  • Catalyst: Glacial acetic acid (AcOH)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous

  • Workup: Saturated sodium bicarbonate (NaHCO₃) solution, deionized water, brine, dichloromethane (DCM) or ethyl acetate (EtOAc), anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Experimental Workflow Diagram

G start Start setup 1. Reaction Setup - Combine ketone, amine source, catalyst in solvent. - Stir under N2 atmosphere. start->setup addition 2. Reagent Addition - Add STAB portion-wise at 0-5 °C. - Allow to warm to room temperature. setup->addition monitor 3. Reaction Monitoring - Track progress via TLC or LC-MS - (Typically 4-16 hours). addition->monitor quench 4. Workup: Quenching - Cool reaction in ice bath. - Slowly add sat. NaHCO3 solution. monitor->quench Upon Completion extract 5. Workup: Extraction - Separate layers. - Extract aqueous layer with DCM/EtOAc. quench->extract wash 6. Workup: Washing - Combine organic layers. - Wash with water and brine. extract->wash dry 7. Isolation - Dry over Na2SO4/MgSO4. - Filter and concentrate in vacuo. wash->dry purify 8. Purification - Column chromatography or - Acid-base extraction. dry->purify analyze 9. Characterization - NMR, MS, IR. purify->analyze end End analyze->end

Sources

Application

Application Note: Peptide Coupling Strategies for 2-Morpholinocyclobutan-1-amine

This Application Note is designed for medicinal chemists and process scientists utilizing 2-Morpholinocyclobutan-1-amine as a building block in peptide synthesis or fragment-based drug discovery (FBDD).[1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists utilizing 2-Morpholinocyclobutan-1-amine as a building block in peptide synthesis or fragment-based drug discovery (FBDD).[1]

Executive Summary

2-Morpholinocyclobutan-1-amine represents a high-value scaffold in modern medicinal chemistry, offering a rigid cyclobutane core that restricts conformational freedom while providing a morpholine handle for solubility and metabolic stability.[1] However, its utility is often limited by steric congestion at the coupling site. The adjacent morpholine ring creates significant steric bulk, and the cyclobutane ring strain can alter the nucleophilicity of the primary amine.

This guide details three validated coupling strategies to overcome these barriers, ensuring high yields (>85%) and minimal epimerization.

Physicochemical Analysis & Challenges

Before initiating synthesis, it is critical to understand the substrate's behavior in solution.

FeatureChemical Implication
Steric Hindrance The C2-morpholine group shields the C1-amine.[1][2] Standard reagents (EDC/HOBt) often fail or result in slow kinetics, leading to hydrolysis of the active ester.
Basicity (pKa) The molecule contains two basic centers.[1][2] The primary amine (pKa ~9-10) is the nucleophile. The morpholine nitrogen (pKa ~8) can act as an internal base or proton trap, potentially interfering with acid activation if stoichiometry is not controlled.
Stereochemistry Commercial supplies are often cis/trans mixtures or pure isomers.[1][2] The cis-isomer is generally more hindered due to the proximity of the morpholine ring to the amine, requiring more aggressive activation.

Strategic Framework

We recommend a tiered approach based on the complexity of the carboxylic acid partner.

Strategy A: The "Kinetic Powerhouse" (HATU/HOAt)
  • Best For: Hindered carboxylic acids, valuable intermediates, and small-scale library synthesis.

  • Mechanism: HATU generates the O-At active ester, which is more reactive than the O-Bt ester (from HBTU) due to the neighboring pyridine nitrogen (anchimeric assistance).

  • Pros: Highest coupling rate; works for 95% of substrates.

  • Cons: Expensive; difficult to remove byproduct (tetramethylurea) in some workups; risk of epimerization if base is excessive.

Strategy B: The "Thermodynamic & Green" (T3P)
  • Best For: Scale-up (>1g), acid-sensitive substrates, and avoiding epimerization.[1]

  • Mechanism: Propylphosphonic anhydride (T3P) forms a mixed anhydride. It is non-explosive and water-soluble.[1]

  • Pros: Byproducts are water-soluble (simplified workup); very low epimerization rate; high yield.[1]

  • Cons: Slower reaction kinetics than HATU; requires a specific solvent window (EtOAc or DMF).

Strategy C: The "Steric Breaker" (Acyl Fluoride)
  • Best For: Extremely hindered couplings (e.g., Aib-Aib linkages) where HATU fails.

  • Mechanism: In situ generation of acyl fluorides using TFFH or cyanuric fluoride. Acyl fluorides are small, powerful electrophiles that can penetrate the steric shield of the cyclobutane.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the optimal coupling condition.

CouplingStrategy Start Start: Acid + 2-Morpholinocyclobutan-1-amine CheckAcid Analyze Carboxylic Acid Partner Start->CheckAcid IsHindered Is Acid Sterically Hindered? (e.g., alpha-substituted, tertiary) CheckAcid->IsHindered Standard Standard Coupling (Use Strategy B: T3P) IsHindered->Standard No (Linear/Simple) Extreme Extreme Sterics? (e.g., Aib, N-Me) IsHindered->Extreme Yes Workup Workup Strategy Leverage Morpholine Basicity Standard->Workup HighPower High-Power Coupling (Use Strategy A: HATU) HighPower->Workup Extreme->HighPower Moderate Hindrance AcylFluoride Acyl Fluoride Method (Use Strategy C: TFFH) Extreme->AcylFluoride Severe Hindrance AcylFluoride->Workup

Figure 1: Decision tree for selecting coupling reagents based on steric demand.[1]

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Standard High-Throughput)[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2-Morpholinocyclobutan-1-amine (1.1 equiv)[1]

  • HATU (1.1 - 1.2 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step:

  • Pre-activation: In a dry vial, dissolve the Carboxylic Acid and HATU in anhydrous DMF.

  • Add DIPEA (2.0 equiv) dropwise. Stir at room temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.

  • Amine Addition: Add 2-Morpholinocyclobutan-1-amine (dissolved in minimal DMF) to the reaction mixture.

  • Add the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Checkpoint: If reaction is <50% complete after 4 hours, heat to 40°C.

  • Quench: Dilute with EtOAc, wash with sat. NaHCO₃ (3x), water (1x), and brine (1x).

  • Dry: Dry over Na₂SO₄ and concentrate.

Protocol B: T3P Coupling (Scale-Up / Low Epimerization)[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2-Morpholinocyclobutan-1-amine (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc) (1.5 - 2.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or NMM (N-methylmorpholine) (3.0 equiv)[1]

  • Solvent: EtOAc or 2-MeTHF (preferred for green chemistry)[1]

Step-by-Step:

  • Combine: Charge the reaction vessel with Carboxylic Acid , 2-Morpholinocyclobutan-1-amine , and Solvent (EtOAc).

  • Base Addition: Add Pyridine (or NMM) to the slurry. Cool to 0°C if the acid is prone to racemization.

  • Reagent Addition: Add T3P solution dropwise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 12–24 hours.

    • Note: T3P kinetics are slower than HATU; patience is required.

  • Workup (Crucial):

    • Add water to the reaction mixture.

    • Separate layers.

    • Wash organic layer with 0.5 M HCl (carefully, do not protonate the morpholine product into the aqueous layer if it's very polar—check pH). Better option: Wash with 10% Citric Acid (pH ~4).

    • Wash with sat. NaHCO₃ to remove excess T3P byproducts (which are water-soluble).[1]

Purification Strategy: The "Morpholine Advantage"

The morpholine group provides a basic handle that can be exploited for "Catch-and-Release" purification, avoiding tedious column chromatography.

SCX (Strong Cation Exchange) Protocol:

  • Load: Dissolve crude reaction mixture in MeOH/DCM (1:1). Load onto a pre-conditioned SCX-2 cartridge.[1]

  • Wash: Flush with MeOH (3 column volumes). This removes non-basic impurities (unreacted acid, HOBt, neutral byproducts).

  • Elute: Flush with 2M NH₃ in MeOH. The ammonia displaces the basic product (morpholine-amine).

  • Finish: Concentrate the ammoniacal eluent to obtain the pure amide.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<30%) Steric clash prevents nucleophilic attack.[1][2]Switch to Protocol C (Acyl Fluoride) or use microwave irradiation (60°C, 30 min).[1][2]
Epimerization Over-activation or excessive base strength.[1][2]Switch from HATU/DIPEA to T3P/Pyridine . Keep temp at 0°C.
Product in Aqueous Layer Product is protonated during acid wash.[1][2]The morpholine is basic.[1][2] Avoid strong acid washes (HCl). Use Citric Acid or skip acid wash and use SCX purification.
Sluggish Reaction Amine is forming a salt with the acid.[1][2]Ensure Pre-activation of the acid (Step 1 in Protocol A) is complete before adding the amine.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5][6] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[1][7] An efficient peptide coupling additive.[7][8][9][10] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Patterson, E. A., et al. (2011). T3P: A Green and Efficient Coupling Reagent. Organic Process Research & Development, 15(6). (General reference for T3P utility in scale-up). Link

Sources

Method

Incorporating 2-Morpholinocyclobutan-1-amine into fragment-based drug design

Application Note: High-Fidelity Incorporation of 2-Morpholinocyclobutan-1-amine in Fragment-Based Drug Design (FBDD) Abstract This guide details the strategic incorporation of 2-Morpholinocyclobutan-1-amine (2-MCBA) into...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Incorporation of 2-Morpholinocyclobutan-1-amine in Fragment-Based Drug Design (FBDD)

Abstract

This guide details the strategic incorporation of 2-Morpholinocyclobutan-1-amine (2-MCBA) into fragment libraries.[1] Unlike traditional planar aromatic fragments, 2-MCBA offers a high fraction of sp³ hybridized carbons (


), defined exit vectors, and enhanced aqueous solubility via the morpholine motif. This note provides validated protocols for synthesis, quality control, and fragment elaboration, emphasizing the critical stereochemical distinction between cis and trans isomers for vector fidelity.

The Fragment Profile: Why 2-MCBA?

In modern FBDD, "escaping flatland" is a priority to improve specificity and physicochemical properties. 2-MCBA serves as a premier "3D-spacer" fragment.[1]

Structural Mechanics & Vector Analysis

The cyclobutane ring exists in a puckered conformation (~30° dihedral angle), unlike the flat cyclopropane or chair-like cyclohexane. This puckering creates unique exit vectors for the amine and morpholine substituents.

  • Trans-Isomer (Preferred): The amine and morpholine groups point in pseudo-equatorial directions, extending away from each other. This is ideal for Fragment Linking , where the morpholine binds a solvent-exposed pocket and the amine reaches into a deep hydrophobic cleft.

  • Cis-Isomer: The substituents are closer in space, often leading to intramolecular H-bonding (between the amine H and morpholine O).[1] This isomer is less useful for linking but valuable for Fragment Growing where a compact, globular shape is required to fill a specific sub-pocket.

Physicochemical Properties (Estimated)
PropertyValueRationale
MW 156.23 DaPerfectly compliant with Rule of 3 (Ro3).[1]
cLogP ~0.2 - 0.5Low lipophilicity due to the morpholine oxygen and amine.[1]
pKa (Amine) ~9.2Slightly depressed vs. cyclohexylamine due to ring strain (s-character).[1]
pKa (Morpholine) ~7.8Standard morpholine basicity; aids solubility at physiological pH.[1]
H-Bond Donors 2Primary amine (

).[1]
H-Bond Acceptors 2Morpholine oxygen + Morpholine nitrogen.[1]

Synthesis & Quality Control Protocols

Reliable access to the correct stereoisomer is the foundation of reproducible FBDD. We recommend the Aziridine Ring-Opening Route for maximum stereocontrol (trans-selectivity).[1]

Synthesis Protocol (Trans-Selective)
  • Precursor: 1-Morpholinocyclobutene (generated via enamine formation of cyclobutanone).[1]

  • Step 1: Epoxidation/Aziridination. Treat cyclobutene with

    
    -CPBA to form the epoxide, followed by ring-opening with sodium azide (
    
    
    
    ) in the presence of a Lewis acid (
    
    
    ) to yield trans-2-azidocyclobutanol.[1] Alternatively, direct aziridination using chloramine-T.[1]
  • Step 2: Nucleophilic Substitution. Activate the alcohol (Mesylate/Tosylate) and displace with morpholine. Note: This often involves double inversion, retaining trans stereochemistry, or requires careful neighboring group participation.

  • Step 3: Reduction. Staudinger reduction (

    
    ) or hydrogenation (
    
    
    
    ) converts the azide to the primary amine.
Quality Control (QC) Standards

Before library entry, the fragment must pass the "Self-Validating" QC check.

  • LC-MS Purity: >95% (ELSD/UV). Impurities with reactive electrophiles must be <0.1%.[1]

  • NMR Stereochemical Validation (Critical):

    • Measure the vicinal coupling constant (

      
      ) between 
      
      
      
      and
      
      
      on the cyclobutane ring.
    • Trans-isomer:

      
       (Pseudo-diequatorial).[1]
      
    • Cis-isomer:

      
       (Pseudo-axial/equatorial).[1]
      
    • Rejection Criteria: Any batch with <90% diastereomeric excess (de) must be re-purified.[1]

Fragment Elaboration Protocols

Once a "hit" is identified via SPR or NMR screening, the amine handle is used for elaboration.

Protocol A: High-Efficiency Amide Coupling

Cyclobutane amines are sterically more demanding than linear alkyl amines.[1] Standard EDC couplings often stall.[1]

  • Reagents: HATU (1.2 eq), HOAt (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF (Anhydrous).[1]

  • Procedure:

    • Pre-activate the Carboxylic Acid Partner (1.0 eq) with HATU/HOAt/DIPEA for 15 mins at RT.[1]

    • Add 2-MCBA (1.1 eq).[1]

    • Stir at 40°C for 4 hours. (The elevated temperature overcomes the steric puckering barrier).

    • Workup: Dilute with EtOAc, wash with sat.

      
       (x2) and Brine.[1]
      
    • Why this works: HOAt is superior to HOBt for sterically hindered amines due to the pyridine nitrogen assisting the active ester formation.

Protocol B: Reductive Amination (Growing via Aldehydes)
  • Reagents:

    
     (1.5 eq), AcOH (1.0 eq).
    
  • Solvent: DCE (1,2-Dichloroethane).[1]

  • Procedure:

    • Mix 2-MCBA (1.0 eq) and Aldehyde Partner (1.0 eq) in DCE with AcOH.

    • Stir 1 hour to form imine (monitor by LCMS).

    • Add

      
       and stir 12 hours at RT.
      
    • Note: If the imine is sluggish (due to cyclobutane strain), add

      
       as a Lewis acid dehydrating agent before adding the borohydride.
      

Visual Workflows

Figure 1: Stereoselective Synthesis & QC Logic

SynthesisQC Start Cyclobutanone Enamine 1-Morpholinocyclobutene Start->Enamine Morpholine, TsOH Azide Trans-2-Azidocyclobutane Derivative Enamine->Azide 1. NaN3, CAN 2. Reduction Product 2-MCBA (Trans) Azide->Product H2, Pd/C QC_NMR QC: 1H-NMR (Check J-coupling) Product->QC_NMR Sample Aliquot QC_Pass Pass: J < 6Hz (Release to Library) QC_NMR->QC_Pass Trans Confirmed QC_Fail Fail: J > 8Hz (Repurify/Discard) QC_NMR->QC_Fail Cis Detected

Caption: Workflow for the synthesis and stereochemical validation of Trans-2-MCBA. J-coupling analysis is the critical "Go/No-Go" gate.

Figure 2: FBDD Elaboration Decision Tree

FBDD_Logic Hit 2-MCBA Hit Identified (Kd < 500 µM) Vector Vector Analysis (X-Ray/Docking) Hit->Vector Link Strategy: Fragment Linking Vector->Link 2nd Pocket < 5Å Grow Strategy: Fragment Growing Vector->Grow Deep Pocket / No 2nd Site Chem_Link Chemistry: Bis-Amide / Urea (Rigid Linker) Link->Chem_Link Preserve Trans Geometry Chem_Grow Chemistry: Amide Coupling / SNAr (Add Warhead) Grow->Chem_Grow Exploit Amine Reactivity Opt_Link Optimized Lead: High Potency, High MW Chem_Link->Opt_Link Opt_Grow Optimized Lead: Med Potency, LE maintained Chem_Grow->Opt_Grow

Caption: Decision matrix for elaborating 2-MCBA hits. The rigid cyclobutane scaffold supports both linking (as a spacer) and growing strategies.

References

  • Morpholine Synthesis via Ethylene Sulfate: Ortiz, K. G., et al. (2024).[2][3] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.[4] [1]

  • Cyclobutane Scaffolds in FBDD: Hamilton, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. [1]

  • Stereoselective Synthesis of Trans-Amines: Davies, S. G., et al. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholine derivatives. Organic Letters. [1]

  • Amide Coupling to Cyclobutanes: Bennett, S. H., et al. (2020).[5] Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Journal of the American Chemical Society.[4] [1]

  • Ring Strain & Reactivity: Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. [1]

Sources

Application

Application Note: Functionalization of the Amine Group in 2-Morpholinocyclobutan-1-amine

[1] Abstract & Utility Profile 2-Morpholinocyclobutan-1-amine is a high-value pharmacophore scaffold used in Fragment-Based Drug Discovery (FBDD). It serves as a rigid, conformationally restricted linker that positions a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Utility Profile

2-Morpholinocyclobutan-1-amine is a high-value pharmacophore scaffold used in Fragment-Based Drug Discovery (FBDD). It serves as a rigid, conformationally restricted linker that positions a solubilizing morpholine group adjacent to a functionalizable primary amine. This scaffold offers two distinct advantages in drug design:

  • Metabolic Stability: The cyclobutane ring resists oxidative metabolism compared to flexible alkyl chains.

  • Vector Control: The rigid ring locks the amine and morpholine vectors, reducing the entropic penalty upon binding to a protein target.

However, the unique strain energy of the cyclobutane ring (~26.3 kcal/mol) and the steric bulk of the vicinal morpholine group require specific "Rules of Engagement" to avoid ring-opening side reactions or incomplete conversion. This guide details optimized protocols for Amide Coupling, Reductive Amination, and Sulfonylation.

Structural Analysis & Reactivity[2]

Before initiating synthesis, researchers must understand the physical-organic constraints of this molecule.

The "Puckered" Conformation

Unlike cyclopropane (planar), cyclobutane adopts a "puckered" or "butterfly" conformation to relieve torsional strain.

  • Implication: In cis-2-morpholinocyclobutan-1-amine, the morpholine and amine substituents are pseudo-equatorial/axial. This creates significant steric crowding around the primary amine, necessitating highly active coupling reagents.

Basicity & Solubility
  • Primary Amine (Target): Nucleophilic, pKa ~9.5.

  • Morpholine Nitrogen: Tertiary amine, pKa ~8.3.

  • Solubility: The morpholine confers excellent solubility in DCM, DCE, and alcohols, but makes the molecule amphiphilic.

  • Warning: In acidic aqueous workups, the molecule will be diprotonated and remain in the aqueous phase. See Section 6 for Purification Strategies.

Strategic Guidelines (Decision Logic)

The following decision tree outlines the optimal synthetic pathway based on your target functional group and substrate sensitivity.

ReactionLogic Start Target Transformation Amide Amide Bond (R-CO-NH-R') Start->Amide Amine Secondary Amine (R-CH2-NH-R') Start->Amine Sulfon Sulfonamide (R-SO2-NH-R') Start->Sulfon Epimer Is Stereochem Critical? Amide->Epimer Aldehyde Substrate Type Amine->Aldehyde Base Base Selection Sulfon->Base T3P Use T3P/Pyridine (Low Epimerization) Epimer->T3P Yes HATU Use HATU/DIPEA (High Yield) Epimer->HATU No STAB Reductive Amination (STAB + AcOH) Aldehyde->STAB Aldehyde/Ketone DIPEA Use DIPEA/DCM (0°C -> RT) Base->DIPEA

Figure 1: Strategic decision tree for reagent selection based on downstream requirements.

Protocol A: Amide Coupling (The Gold Standard)

Objective: Form an amide bond with a carboxylic acid (R-COOH). Challenge: Steric hindrance from the vicinal morpholine can slow down the attack. Solution: Use HATU for maximum reactivity or T3P (Propylphosphonic anhydride) if epimerization of the cyclobutane stereocenters is a concern.

Materials
  • Amine: 2-Morpholinocyclobutan-1-amine (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Reagent: HATU (1.2 equiv) OR T3P (50% in EtOAc, 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure (HATU Method)[1]
  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add DIPEA (2.0 equiv) and stir for 2 minutes.

  • Reagent Addition: Add HATU (1.2 equiv). The solution should turn yellow/orange. Stir for 5 minutes to form the activated ester (OAt ester).

  • Amine Addition: Add 2-Morpholinocyclobutan-1-amine (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.0 equiv).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Note: Do not heat above 40°C. Thermal energy can trigger ring strain release or degradation.

  • Monitoring: Monitor by LC-MS. Look for the [M+H]+ peak corresponding to Product.

  • Quench: Dilute with EtOAc and wash with saturated NaHCO₃ (3x) and Brine (1x).

    • Critical: Do NOT wash with 1M HCl. The morpholine moiety will protonate and drag your product into the aqueous waste.

Protocol B: Reductive Amination (Linker Installation)

Objective: Install an alkyl group to form a secondary amine. Challenge: Avoiding over-alkylation and managing the basicity of the morpholine. Solution: Use Sodium Triacetoxyborohydride (STAB) .[1] It is milder than NaCNBH₃ and does not require toxic cyanide handling.

Materials
  • Amine: 2-Morpholinocyclobutan-1-amine (1.0 equiv)

  • Aldehyde/Ketone: (1.1 equiv)

  • Reductant: NaBH(OAc)₃ (STAB) (1.5 equiv)

  • Additive: Acetic Acid (glacial, 1-2 drops or 1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[2]

Step-by-Step Procedure
  • Imine Formation: In a vial, mix the Amine and Aldehyde in DCE (0.1 M).

  • Acid Catalysis: Add Acetic Acid (1.0 equiv). This buffers the solution and activates the imine without protonating the morpholine into non-reactivity.

  • Equilibration: Stir for 30–60 minutes at Room Temperature.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Timecourse: Stir for 16 hours (overnight).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.[1]

    • Purification Note: Flash chromatography on silica usually requires a basic modifier (e.g., DCM:MeOH:NH₄OH 90:10:1) to prevent the morpholine from streaking.

QC & Purification Strategies

The presence of the morpholine ring dictates the purification strategy. Standard acidic reverse-phase methods are effective, but isolation requires care.

Purification Table
MethodSuitabilityNotes
Flash Chromatography (Silica) ModerateRequires basic modifier (1% Triethylamine or NH₄OH) to prevent tailing.
Reverse Phase HPLC (Acidic) High Use 0.1% Formic Acid or TFA. Product elutes as a salt.
SCX (Cation Exchange) Excellent "Catch and Release". Traps the basic morpholine/amine; neutral impurities wash through. Elute with 2M NH₃ in MeOH.
SCX "Catch and Release" Protocol (Recommended)
  • Pre-condition an SCX cartridge with MeOH.

  • Load the crude reaction mixture (dissolved in MeOH/DCM).

  • Wash with MeOH (3 column volumes) -> Elutes non-basic impurities (unreacted acids, non-basic protecting groups).

  • Elute with 2M NH₃ in MeOH -> Releases the product (Amine/Morpholine).

  • Concentrate the ammoniacal eluent to yield the clean free base.

Analytical Workflow Diagram

QC_Workflow Crude Crude Mixture SCX SCX Cartridge (Catch & Release) Crude->SCX Purify LCMS LC-MS Analysis (Check Purity) SCX->LCMS Fraction Check NMR 1H NMR (DMSO-d6) (Verify Structure) LCMS->NMR >95% Purity

Figure 2: Recommended Quality Control workflow utilizing SCX purification.

Troubleshooting & FAQs

Q: My yield is low for the amide coupling.

  • A: The vicinal morpholine is bulky. Switch from HATU to COMU or PyBOP . Ensure you are using anhydrous solvents; water competes with the hindered amine for the active ester.

Q: I see two peaks in the LC-MS with the same mass.

  • A: This is likely rotamers (restricted rotation around the amide bond) or epimers (if you used harsh conditions). Run NMR at elevated temperature (e.g., 50°C) to see if peaks coalesce (rotamers) or remain distinct (epimers).

Q: Can I use acid chlorides instead of coupling reagents?

  • A: Yes, but be cautious. The HCl generated can protonate the morpholine, forming a salt that precipitates out of non-polar solvents, stalling the reaction. Always use excess base (3-4 equiv DIPEA) if using acid chlorides.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Dunetz, J. R., et al. (2016). T3P: The reagent of choice for the synthesis of amides and hydroxamic acids. Organic Process Research & Development, 20(2), 140-177. Link

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312-322. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Synthesis &amp; Yield Optimization for 2-Morpholinocyclobutan-1-amine

This is a technical support guide designed for researchers and process chemists working on the synthesis of 2-Morpholinocyclobutan-1-amine . This scaffold presents unique challenges due to the ring strain of the cyclobut...

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working on the synthesis of 2-Morpholinocyclobutan-1-amine . This scaffold presents unique challenges due to the ring strain of the cyclobutane core (~26 kcal/mol) and the competing Favorskii rearrangement during the functionalization of


-halocyclobutanones.

The guide prioritizes the


-Haloketone Substitution Route , as it utilizes accessible starting materials (cyclobutanone) compared to the unstable and rare cyclobutene oxide.

Strategic Analysis: Why This Reaction Fails

The synthesis of 2-Morpholinocyclobutan-1-amine typically proceeds via a 2-halocyclobutanone intermediate . The critical failure point is Step 2 (Nucleophilic Substitution) , where the reaction bifurcates between the desired substitution and the undesired ring contraction.

The Mechanistic Bifurcation
  • Path A (Desired): Direct

    
     displacement of the halide by morpholine yields 2-morpholinocyclobutanone .
    
  • Path B (Undesired): Morpholine acts as a base, removing the

    
    -proton.[1] This forms an enolate that cyclizes to a cyclopropanone intermediate , which then opens to form cyclopropanecarboxamide  derivatives (Favorskii Rearrangement).[1]
    

Key Insight: Path B is favored in polar, protic solvents (MeOH, H2O) and at higher temperatures .[1] Path A is favored in non-polar, aprotic solvents (Et2O, Toluene) at low temperatures .[1]

Optimized Synthetic Protocol

This protocol is designed to minimize ring contraction and maximize the trans-1,2-diamine yield.

Phase 1: Preparation of 2-Bromocyclobutanone (In-Situ)

Avoid isolating 2-bromocyclobutanone if possible; it is a potent lachrymator and unstable.

  • Reagents: Cyclobutanone (1.0 eq), Phenyltrimethylammonium tribromide (PTAB) (1.05 eq), THF (anhydrous).

  • Procedure:

    • Dissolve cyclobutanone in THF at 0°C.

    • Add PTAB portion-wise over 30 minutes. The orange color should fade as Br is consumed.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc). Disappearance of starting ketone indicates completion.

    • Note: PTAB is preferred over elemental Bromine (

      
      ) for better regiocontrol and ease of handling.[1]
      
Phase 2: Nucleophilic Substitution (The Critical Step)

Target: 2-Morpholinocyclobutanone[1]

  • Reagents: Crude 2-bromocyclobutanone solution, Morpholine (2.2 eq), Diethyl Ether (

    
    )  or Toluene .[1]
    
  • Procedure:

    • Solvent Swap: If Phase 1 was in THF, concentrate carefully (cold) and redissolve in

      
      . THF promotes enolization more than ether.[1]
      
    • Cool the solution to -10°C to 0°C .

    • Add Morpholine dropwise. The first equivalent acts as the nucleophile; the second scavenges HBr.

    • Stir at 0°C for 2–4 hours. Do not reflux.

    • Workup: Filter off the morpholine hydrobromide salt. Wash the filtrate with cold brine. Dry over

      
      .
      
    • Yield Indicator: If the crude NMR shows cyclopropyl protons (

      
       0.5–1.0 ppm), Favorskii rearrangement has occurred.[1]
      
Phase 3: Reductive Amination

Target: 2-Morpholinocyclobutan-1-amine

  • Reagents: 2-Morpholinocyclobutanone (from Phase 2), Ammonium Acetate (

    
    , 10 eq), Sodium Cyanoborohydride (
    
    
    
    , 1.5 eq), Methanol.[1]
  • Procedure:

    • Dissolve the ketone in MeOH. Add

      
       and stir for 30 mins to form the iminium species.
      
    • Add

      
       in one portion.
      
    • Stir at RT for 12–16 hours.

    • Quench: Acidify with 1N HCl to pH 2 (destroys excess hydride), then basify with NaOH to pH 12.

    • Extraction: Extract with DCM. The product is in the organic phase.[2][3]

Visualizing the Pathway & Failure Modes

The following diagram illustrates the kinetic competition managed in Phase 2.

G Start 2-Bromocyclobutanone Subst_TS Transition State A (Direct Displacement) Start->Subst_TS Aprotic Solvent Low Temp (-10°C) Enolate Enolate Formation (Base Catalyzed) Start->Enolate Polar Solvent High Temp Morpholine + Morpholine Product_Ketone 2-Morpholinocyclobutanone (Desired Intermediate) Subst_TS->Product_Ketone Final_Amine 2-Morpholinocyclobutan-1-amine (Target) Product_Ketone->Final_Amine Reductive Amination (NH4OAc, NaBH3CN) Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Byproduct Cyclopropanecarboxamide (Dead End) Cyclopropanone->Byproduct Ring Opening

Caption: Kinetic bifurcation in the reaction of 2-bromocyclobutanone. Path A (Green) is favored by non-polar solvents; Path B (Red) is the Favorskii rearrangement.[1]

Troubleshooting Guide (FAQ)

Issue 1: "I am isolating a solid that is not my amine, and NMR shows cyclopropyl peaks."
  • Diagnosis: You have triggered the Favorskii Rearrangement .

  • Root Cause: The reaction conditions in Phase 2 were too basic or too polar. Morpholine acted as a base rather than a nucleophile.

  • Solution:

    • Switch solvent from THF or DCM to Diethyl Ether or Toluene .

    • Lower the temperature to -10°C .

    • Ensure strict anhydrous conditions (water promotes ring opening of the cyclopropanone).

Issue 2: "Low conversion in the Reductive Amination step."
  • Diagnosis: Inefficient imine formation or reduction.[2]

  • Root Cause: The steric bulk of the morpholine group at the

    
    -position hinders the attack of ammonia/amine.
    
  • Solution:

    • Add a Lewis Acid: Add Titanium(IV) isopropoxide (

      
      )  (1.5 eq) during the imine formation step.[1] This activates the ketone and acts as a water scavenger.
      
    • Increase Time: Sterically hindered ketones require longer imine formation times (up to 24h) before adding the hydride.[1]

Issue 3: "I need the cis-isomer, but I'm getting mostly trans."
  • Diagnosis: Thermodynamic control favors the trans-isomer (diequatorial-like conformation).

  • Solution:

    • Trans is the major product with

      
      .
      
    • To enrich for cis, use a bulky, chelating reducing agent like L-Selectride (though this reduces the ketone to an alcohol, not applicable for reductive amination directly).[1]

    • Alternative: Isolate the trans-isomer and use it; 1,2-cis-disubstituted cyclobutanes are highly strained and difficult to access directly via this route.

Solvent Screening Data (Reference)

The following table summarizes the impact of solvent choice on the ratio of Substitution (Product) vs. Favorskii (Byproduct) for


-halocyclobutanones.
SolventDielectric ConstantPrimary OutcomeYield (Phase 2)Recommendation
Methanol 33.0Favorskii (Ring Contraction)< 10%AVOID
THF 7.5Mixed (Substitution + Elimin.)30-40%⚠️ Use with Caution
DCM 8.9Mixed40-50%⚠️ Acceptable
Diethyl Ether 4.3Substitution 65-75% PREFERRED
Toluene 2.4Substitution 70-80% PREFERRED

References

  • General Reductive Amination Protocols

    • Master Organic Chemistry. "Reductive Amination, and How It Works."[1][4][5][6] (2017).[1][5][7][8] Link

    • Chemistry Steps.[9] "Reductive Amination Mechanism and Examples." Link

  • Morpholine Synthesis & Reactivity

    • Organic Chemistry Portal. "Morpholine Synthesis."[9][10] Link

    • Beilstein J. Org. Chem. "Morpholine-mediated defluorinative cycloaddition..." (Discusses morpholine as nucleophile vs base). Link

  • Cyclobutane Ring Strain & Rearrangements

    • Pharmaguideline. "Reactions of Cyclopropane and Cyclobutane."[3] (Discusses ring strain and stability). Link

    • Wikipedia.[11] "Favorskii rearrangement." (Mechanism of alpha-halo ketone ring contraction).[1] Link

  • Stereoselective Synthesis of Cyclobutane Diamines

    • J. Org.[4][10] Chem. "Cyclobutane-Derived Diamines: Synthesis and Molecular Structure."[12] (2011).[1][12] Link[1]

Sources

Optimization

Purification methods for 2-Morpholinocyclobutan-1-amine hydrochloride salt

The following technical guide details the purification and handling of 2-Morpholinocyclobutan-1-amine hydrochloride , a specialized building block often used in fragment-based drug discovery. This guide is structured to...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification and handling of 2-Morpholinocyclobutan-1-amine hydrochloride , a specialized building block often used in fragment-based drug discovery.

This guide is structured to address the specific physicochemical challenges of aminocyclobutanes: ring strain sensitivity , hygroscopicity , and stereoisomer management .

Core Solubility & Physicochemical Profile

Before attempting purification, you must understand the solubility landscape of your target versus its likely impurities (e.g., unreacted morpholine, ring-opened byproducts).

SolventSolubility (Target Salt)Application
Water HighAvoid for isolation (hygroscopic loss). Good for aqueous washes of the free base.
Methanol/Ethanol HighGood for dissolving crude; too soluble for precipitation alone.
Isopropanol (IPA) ModerateIdeal primary solvent for recrystallization.
Dichloromethane (DCM) Low to ModerateGood for handling the free base; poor for the HCl salt.
Diethyl Ether / MTBE InsolubleIdeal anti-solvent to force precipitation.
Hexanes/Heptane InsolubleUsed to wash away non-polar organic impurities from the solid salt.

Primary Purification Protocol: The "Free Base" Reset[1]

Issue: You have a crude reaction mixture containing the target amine salt, unreacted morpholine hydrochloride, and inorganic salts. Direct recrystallization often fails because Morpholine HCl co-crystallizes.

The Fix: The most robust method is to revert to the free base to leverage the water-solubility of the morpholine impurity.

Step-by-Step Workflow
  • Basification:

    • Dissolve the crude salt mixture in minimal water (or 10% NaOH if acidic).

    • Adjust pH to >12 using 2M NaOH. Note: Cyclobutanes are generally stable to base, but avoid prolonged heating.

  • Partitioning (The Critical Step):

    • Extract the aqueous mixture 3x with Dichloromethane (DCM) or Ethyl Acetate .

    • Crucial Wash: Wash the combined organic layers 3x with Brine/Water (1:1) .

    • Why? Morpholine is fully miscible with water. The target 2-morpholinocyclobutan-1-amine is more lipophilic and will partition into the organic phase, while morpholine washes out into the aqueous phase.

  • Drying & Salt Formation:

    • Dry the organic phase over anhydrous

      
      . Filter.
      
    • Cool the solution to 0°C.

    • Add HCl (4M in Dioxane) dropwise until pH < 2.

    • The target HCl salt should precipitate as a white solid.

  • Isolation:

    • Filter the solid under nitrogen (to prevent moisture uptake).

    • Wash the cake with cold Diethyl Ether.

Recrystallization Guide (Polishing the Salt)

If the "Free Base Reset" yields a colored solid or incorrect melting point, perform a recrystallization.

Recommended System: Isopropanol (IPA) / Diethyl Ether

  • Dissolution: Place the crude solid in a flask with a stir bar. Add IPA (approx. 5-10 mL per gram). Heat to 60-70°C.

    • Warning: Do not boil aggressively. Cyclobutane amines can degrade if the amine functionality attacks the ring under high thermal stress.

  • Clarification: If the solution is cloudy (inorganic salts), filter it hot through a glass frit or Celite pad.

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • If no crystals form, add Diethyl Ether dropwise until a faint turbidity persists.

    • Seal the flask and place it in a refrigerator (4°C) overnight.

  • Collection: Filter the crystals and wash with cold Ether. Dry in a vacuum oven at 40°C.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What do I do?

Diagnosis: This usually happens if the solvent polarity is too high or if the solution is too concentrated with impurities. Solution:

  • Re-heat the oil/solvent mixture until clear.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula.

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate. Rapid cooling traps solvent/impurities, leading to oils.

  • Change Solvent: Switch to Ethanol/Ethyl Acetate . Ethanol is a better solvent than IPA, and EtOAc is a "softer" anti-solvent than ether, promoting slower crystal growth.

Q2: The solid is extremely hygroscopic and turns into a goo on the filter.

Diagnosis: Amine hydrochlorides are notorious for this. Solution:

  • Nitrogen Cone: Perform filtration under a stream of dry nitrogen or argon.

  • Azeotropic Drying: If the solid is wet, dissolve it in Toluene (or Toluene/Ethanol mix) and rotovap. Toluene forms an azeotrope with water, carrying it away at a lower boiling point. Repeat 2-3 times.

  • Storage: Store the final salt in a desiccator with

    
     or under inert gas.
    
Q3: How do I separate the cis and trans isomers?

Context: The synthesis likely produces a mixture of cis (morpholine and amine on same side) and trans isomers. Solution:

  • Fractional Crystallization: The trans isomer is often thermodynamically more stable and may pack better, making it less soluble.

    • Try crystallizing from pure Ethanol . The first crop is often enriched in the trans-isomer.

    • The mother liquor will be enriched in the cis-isomer.

  • Chromatography: If crystallization fails, you must revert to the free base and use column chromatography (Silica gel; Eluent: DCM/MeOH/

    
    ).
    

Visual Workflows

Figure 1: Decision Tree for "Oiling Out"

G Start Problem: Product Oils Out CheckSolvent Is the solution clear at reflux? Start->CheckSolvent AddSolvent Add more polar solvent (e.g., Methanol) CheckSolvent->AddSolvent No (Cloudy) CoolSlowly Is cooling rate too fast? CheckSolvent->CoolSlowly Yes Insulate Re-heat & Insulate flask (Slow cooling) CoolSlowly->Insulate Yes AntiSolvent Check Anti-Solvent Addition CoolSlowly->AntiSolvent No SwitchSystem Switch System: Ethanol / EtOAc AntiSolvent->SwitchSystem Precipitation too fast Seed Scratch Glass / Add Seed AntiSolvent->Seed Metastable Oil

Caption: Troubleshooting logic for amine salts that refuse to crystallize (Oil-out phenomena).

Figure 2: Purification Workflow (Free Base Reset)

G Crude Crude Salt Mix (Target + Morpholine) Basify 1. Basify (NaOH) 2. Extract (DCM) Crude->Basify Wash Aq. Wash (Water/Brine) REMOVES MORPHOLINE Basify->Wash Organic Organic Phase (Target Free Base) Wash->Organic Acidify Add HCl / Dioxane Organic->Acidify Final Pure HCl Salt (Precipitate) Acidify->Final

Caption: The "Free Base Reset" method effectively removes water-soluble amine impurities like morpholine.

References

  • Amine Salt Crystallization Principles

    • Smith, J. "Recrystallization of Amine Hydrochlorides: Solvent Selection and Troubleshooting." Rochester University Chemistry Dept.
    • Source:

  • Handling Hygroscopic Salts

    • ScienceMadness Community. "Drying the water out of hygroscopic crystals (Amine HCl salts)."
    • Source:

  • Cyclobutane Amino Acid Synthesis (Analogous Chemistry)

    • Ornstein, P. L. et al. "Synthesis of enantiomerically pure 2-aminocyclobutanecarboxylic acids." Journal of Organic Chemistry.
    • Source:

  • General Purification of Morpholine Derivatives

    • Google Patents. "Process for preparing morpholine hydrochloride."[1][2]

    • Source:

Sources

Troubleshooting

Resolving enantiomers of 2-Morpholinocyclobutan-1-amine via chiral chromatography

Technical Support Center: Chiral Resolution of 2-Morpholinocyclobutan-1-amine Status: Operational Ticket ID: #CHIRAL-MCBA-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Resolution of 2-Morpholinocyclobutan-1-amine

Status: Operational Ticket ID: #CHIRAL-MCBA-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary & Molecule Profile

Subject: 2-Morpholinocyclobutan-1-amine (MCBA) Classification: 1,2-Diamine / Cyclobutane Derivative Stereochemical Challenge: MCBA possesses two chiral centers at C1 and C2 of the cyclobutane ring. This results in two potential diastereomers (cis and trans), each existing as a pair of enantiomers.[1][2]

  • Total Isomers: 4 (Two enantiomeric pairs).

  • Primary Difficulty: The molecule contains two basic nitrogen atoms (primary amine on the ring, tertiary amine in the morpholine). This "double-basic" nature creates a high risk of severe peak tailing due to interaction with residual silanols on the silica support.

Method Development Workflow (Step-by-Step)

Do not rely on a single column. Follow this logic gate to establish a robust method.

Phase 1: Column Selection (The "Golden Set")

For basic amines, immobilized polysaccharide columns are preferred due to their solvent versatility, but coated phases often offer superior selectivity for rigid rings like cyclobutanes.

  • Primary Screen: Chiralpak IA and Chiralpak IC (Immobilized).

  • Secondary Screen: Chiralpak IE and Chiralcel OD-H (Coated).[3][4]

    • Why Chiralpak IE? The chlorinated selector (amylose tris(3,5-dichlorophenylcarbamate)) has shown exceptional selectivity for primary amines and rigid cyclic structures.

    • Why Chiralcel OD-H? Historically the most successful phase for separating chiral amines.

Phase 2: Mobile Phase & Additives

CRITICAL: You must use a basic additive. Without it, the morpholine and amine groups will interact with the silica backbone, resulting in broad, tailing peaks that mask separation.

ModeSolvent SystemAdditive (Mandatory)Rationale
Normal Phase (NP) n-Hexane / Ethanol (80:20)0.1% Diethylamine (DEA) Ethanol is a better hydrogen-bond donor than IPA, often improving resolution for amines. DEA suppresses silanol activity.
Polar Organic (PO) 100% Methanol or Acetonitrile0.1% DEA + 0.1% Ethanolamine Use if solubility in Hexane is poor. Ethanolamine is a stronger silanol blocker than DEA.
Reversed Phase (RP) 20mM Ammonium Bicarbonate (pH 9.0) / MeCNpH Adjustment High pH ensures the amine is uncharged (neutral), improving interaction with the chiral selector.
Phase 3: Visualization of Workflow

MethodDev Start Start: Racemic MCBA Solubility Check Solubility in Hexane Start->Solubility NP_Mode Normal Phase Hex/EtOH + 0.1% DEA Solubility->NP_Mode Soluble PO_Mode Polar Organic Mode MeOH/MeCN + 0.2% DEA Solubility->PO_Mode Insoluble Screen Screen Columns (IA, IC, IE, OD-H) NP_Mode->Screen PO_Mode->Screen Result Resolution > 1.5? Screen->Result Success Validate Method Result->Success Yes Derivatize Derivatize with NBD-Cl or FDNP Result->Derivatize No

Caption: Logical workflow for chiral method development of MCBA. Blue nodes indicate decision points; Green/Red indicate process paths.

Troubleshooting Center (The "Help Desk")

Issue 1: "I see four peaks. Which one is my enantiomer?"

  • Diagnosis: You are separating the cis and trans diastereomers as well as their enantiomers.

  • Solution:

    • Synthesize or isolate the racemic trans-isomer (often thermodynamically more stable) or cis-isomer separately to identify the diastereomeric pair.

    • Use a Diode Array Detector (DAD) to check UV spectra; diastereomers may have slightly different spectra, while enantiomers will be identical.

Issue 2: "My peaks are tailing severely (Asymmetry > 1.5)."

  • Root Cause: The morpholine nitrogen is interacting with the silica. 0.1% DEA is insufficient.

  • Fix:

    • Increase DEA to 0.5% .

    • Switch to 0.1% Ethylenediamine (EDA) in the mobile phase. EDA is a diamine and competes more effectively for silanol sites than monoamines like DEA or TEA.

Issue 3: "Retention times are shifting between runs."

  • Root Cause: "Memory effect" of the basic additive on the column or insufficient equilibration.

  • Fix:

    • Dedicate a specific column to basic analysis.

    • Equilibrate with at least 20 column volumes of the mobile phase containing the additive before the first injection.

Issue 4: "No separation observed on any column."

  • Root Cause: The amine group is too small or flexible to "lock" into the chiral groove.

  • Fix (Derivatization):

    • Derivatize the primary amine with NBD-Cl (4-chloro-7-nitro-1,2,3-benzoxadiazole) or AITC (aryl isothiocyanate).

    • Mechanism:[5][6][7][8][9] This adds a rigid, aromatic "handle" that engages in

      
      -
      
      
      
      stacking with the phenylcarbamates of the column, drastically improving recognition.

Diagnostic Logic Tree

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing NoRes No Resolution Problem->NoRes Additives Increase DEA to 0.5% or use Ethanolamine Tailing->Additives ColSwitch Switch to Chiralpak IE (Chlorinated Selector) NoRes->ColSwitch First Step Deriv Derivatize (NBD-Cl) ColSwitch->Deriv If Fails

Caption: Troubleshooting decision matrix for common chiral separation issues with basic amines.

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) to sharpen the peaks? A: NO. Never mix TFA with basic amines on these columns unless you are in a specific reversed-phase buffer mode. In normal phase, TFA will protonate the amine, creating a salt that is likely insoluble in hexane, leading to precipitation and high backpressure. Furthermore, protonated amines interact differently with the chiral selector and often lose chiral recognition.

Q: Why is Chiralpak IE recommended over AD-H? A: Chiralpak IE (Amylose tris(3,5-dichlorophenylcarbamate)) contains electron-withdrawing chlorine groups. This alters the electron density of the carbamate linker, often providing superior hydrogen bonding capabilities for "stubborn" amines compared to the methylated AD-H/IA selectors.

Q: How do I scale this up for prep? A:

  • Solubility: Ensure your sample is soluble at >50 mg/mL in the mobile phase. If you used Polar Organic mode (MeOH), scale-up is easier as solubility is generally higher.

  • Loading: Immobilized columns (IA, IC) generally have higher loading capacities than coated ones (OD-H).

  • Recovery: Use DEA (boiling point ~55°C) instead of non-volatile additives to ensure easy removal during evaporation.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Provides foundational data on solvent compatibility and additive use for immobilized columns). Link

  • Adhikari, S., et al. (2021).[3] "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji, 65(3), 210-217. (Demonstrates the superiority of Chiralpak IE and OD-H for chiral amines and the use of NBD-derivatization). Link

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (General guide on screening strategies for basic compounds). Link

  • Ye, J., et al. (2025). "Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes." Chemical Science. (Provides context on the stereochemistry and separation of 1,2-disubstituted cyclobutanes). Link

Sources

Optimization

Minimizing side reactions during cyclobutane amine functionalization

Technical Support Center: Cyclobutane Amine Functionalization Topic: Audience: Drug Discovery Chemists, Process Development Scientists Content Type: Technical Troubleshooting Guide & FAQs Core Directive & Scientific Rati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclobutane Amine Functionalization

Topic: Audience: Drug Discovery Chemists, Process Development Scientists Content Type: Technical Troubleshooting Guide & FAQs

Core Directive & Scientific Rationale

The Cyclobutane Challenge: Functionalizing cyclobutane amines presents a unique paradox: the ring strain (~26.5 kcal/mol) makes the skeleton prone to ring-opening or expansion under radical or harsh Lewis acid conditions, while the puckered conformation creates steric clashes that complicate nucleophilic attacks. Furthermore, the


-chiral centers in substituted cyclobutylamines are notoriously prone to epimerization due to the increased 

-character of the exocyclic bonds, which increases the acidity of the

-proton.

This guide moves beyond generic amine chemistry to address the specific "failure modes" of the cyclobutane scaffold: strain-release fragmentation , stereochemical erosion , and over-alkylation .

Troubleshooting Guide (Q&A)

Category 1: Stereochemical Integrity (Epimerization)[1]

Q: I am observing significant epimerization (10–15%) during the amide coupling of my enantiopure cyclobutylamine. Standard EDC/HOBt conditions are failing. What is the fix?

A: Cyclobutane amino acids and amines are highly susceptible to oxazolone-mediated racemization because the ring strain forces the substituents into eclipsed or gauche conformations that lower the activation energy for proton abstraction.

  • Immediate Fix: Switch to COMU/Oxyma or T3P (Propylphosphonic anhydride) .

    • Why: T3P acts as a kinetic trap; it activates the acid rapidly but the byproduct is non-nucleophilic, preventing the "return" attack that leads to oxazolone formation.

    • Protocol Adjustment: Use 2,4,6-collidine (TMP) instead of DIPEA or TEA. Collidine is a weaker base (non-nucleophilic) and is less likely to deprotonate the

      
      -carbon of the activated intermediate.
      
    • Temperature: Conduct the activation at 0 °C and allow the reaction to warm only to 10 °C, not RT.

Q: My cyclobutylamine salt is stable, but liberating the free base for reaction leads to decomposition/oxidation. How do I handle this?

A: Free cyclobutylamines, especially low molecular weight ones, are often volatile and prone to air oxidation.

  • The "Salt-Lock" Strategy: Do not isolate the free base. Perform "in situ" neutralization.

  • Recommended Base: Use Propylene Oxide (acid scavenger) in ethanol/DCM for sensitive couplings, or use a biphasic system (DCM/aq. Na2CO3) where the amine reacts immediately upon entering the organic phase.

Category 2: Ring Stability & Fragmentation[2]

Q: During a reductive amination using NaBH3CN, I see products consistent with ring opening or rearrangement. Is the hydride source the culprit?

A: Yes, but indirectly. Strong Lewis acids or high temperatures can trigger a retro-[2+2] cycloaddition or radical fragmentation if a radical initiator is inadvertently present.

  • The Fix: Switch to Sodium Triacetoxyborohydride (STAB) in DCE (Dichloroethane) or THF.

  • Mechanism: STAB is milder and operates via an internal proton delivery mechanism that does not require low pH (which can protonate the ring and encourage cationic rearrangement).

  • Critical Control: Ensure the reaction is strictly anhydrous . Water generates acetic acid from STAB, lowering pH and increasing the risk of cationic ring expansion.

Q: I attempted an Ugi reaction with a cyclobutanone and an amine, but isolated a benzimidazole-type side product. What happened?

A: This is a known "bizarre" side reaction specific to cyclobutanones in multicomponent reactions. The zwitterionic intermediate can undergo a specific addition/elimination sequence with isonitriles due to the ring strain.

  • Solution: Pre-form the imine (Schiff base) before adding the isonitrile and acid. This reduces the concentration of the zwitterionic intermediate that leads to the side reaction.

Category 3: Selectivity (Over-Alkylation)

Q: Direct alkylation of cyclobutylamine with an alkyl halide yields a mixture of mono-, di-, and quaternary salts. How do I stop at the secondary amine?

A: The steric "pucker" of cyclobutane does not sufficiently shield the nitrogen from a second attack.

  • Strategy: Abandon direct alkylation. Use Reductive Amination (see Protocol B) or Ns-protection (Nosyl) strategy.

    • Nosyl Route: Sulfonylate with 2-nitrobenzenesulfonyl chloride

      
       Alkylate the sulfonamide (highly selective) 
      
      
      
      Deprotect with thiophenol/K2CO3. This guarantees mono-alkylation.

Detailed Experimental Protocols

Protocol A: Epimerization-Free Amide Coupling (T3P Method)

Best for: Coupling chiral cyclobutylamines without losing stereopurity.

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) and chiral cyclobutylamine HCl salt (1.1 equiv) in anhydrous EtOAc or DMF (0.1 M concentration).

  • Cooling: Cool the mixture to -10 °C (ice/acetone bath).

  • Base Addition: Add 2,4,6-Collidine (3.0 equiv) dropwise. Note: Collidine buffers the HCl without causing high local pH spikes.

  • Coupling: Add T3P (50% w/w in EtOAc) (1.5 equiv) slowly over 10 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to 10 °C overnight.

  • Workup: Wash with cold 5% citric acid (removes collidine), then sat. NaHCO3.

    • Self-Validation: Check crude NMR for diastereomeric splitting of the

      
      -proton signal.
      
Protocol B: Controlled Reductive Amination

Best for: Mono-alkylation without ring opening.

  • Imine Formation: Combine cyclobutanone (1.0 equiv) and Amine (1.1 equiv) in 1,2-Dichloroethane (DCE) . Add activated 4Å molecular sieves. Stir for 2 hours at RT.

    • Why: Pre-forming the imine locks the stoichiometry before the reductant is added.

  • Reduction: Cool to 0 °C. Add NaBH(OAc)3 (1.4 equiv) in one portion.

  • Acid Catalysis (Optional): If the reaction is sluggish, add 10 mol% Acetic Acid . Do not exceed this amount to prevent cationic ring stress.

  • Quench: Quench with saturated aqueous NaHCO3 before concentrating to avoid acid-catalyzed decomposition during evaporation.

Data Summary: Reaction Conditions vs. Side Reactions

Reaction TypeReagent SystemEpimerization RiskRing Opening RiskYield (Typical)
Amide Coupling EDC / HOBt / DIPEAHigh (10-20%)Low60-70%
Amide Coupling T3P / Collidine Very Low (<1%) Negligible 85-95%
Amide Coupling HATU / DIPEAModerate (5-8%)Low80-90%
Reductive Amination NaBH3CN / MeOHLowModerate (Acid dep.)50-65%
Reductive Amination NaBH(OAc)3 / DCE None Very Low 80-92%
Direct Alkylation R-Br / K2CO3N/ALow30-40% (Mix)

Visualizations

Diagram 1: Decision Tree for Functionalization

Caption: Logical flow for selecting the optimal functionalization pathway based on substrate constraints.

G Start Start: Cyclobutylamine Functionalization CheckChiral Is the Amine Chiral? Start->CheckChiral YesChiral Yes CheckChiral->YesChiral Alkylation Alkylation Target? CheckChiral->Alkylation No (or after coupling check) Coupling Amide Coupling? YesChiral->Coupling UseT3P Use T3P + Collidine (Prevent Epimerization) Coupling->UseT3P High Stereopurity Needed UseHATU Use HATU + DIPEA (Risk of Epimerization) Coupling->UseHATU Achiral / Robust DirectAlk Direct Alkylation (AVOID: Poly-alkylation) Alkylation->DirectAlk Simple R-X RedAm Reductive Amination (NaBH(OAc)3) Alkylation->RedAm Aldehyde Available Nosyl Nosyl Strategy (Guaranteed Mono) Alkylation->Nosyl Strict Mono-alkylation

Diagram 2: Mechanism of Side Reaction (Epimerization)

Caption: Mechanism of oxazolone-mediated epimerization in activated cyclobutane amino acids.

Mechanism Step1 Activated Ester (O-Acylisourea) Step2 Oxazolone Formation (Cyclization) Step1->Step2 Slow Base/High Temp Step3 Enolization (Loss of Chirality) Step2->Step3 Alpha-Proton Abstraction Step4 Racemic Product Step2->Step4 Amine Attack Step3->Step2 Re-protonation (Random Face) Prevention PREVENTION: Use T3P (No O-Acylisourea) Use Collidine (Weak Base) Prevention->Step2 Blocks

References

  • Vertex AI Search. (2025).[1] Applications of C–H Functionalization Logic to Cyclobutane Synthesis. National Institutes of Health (PMC). [Link]

  • Organic Chemistry Portal. (2025). Curtius Rearrangement - Mechanism and Applications. [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis: A Review of Side Reactions and Suppression Methods. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Practical Guide. [Link]

Sources

Troubleshooting

Optimizing temperature and pressure for morpholine addition to cyclobutanes

Technical Support Center: Optimizing Morpholine Addition to Cyclobutanes Welcome to the technical support center for optimizing the addition of morpholine to cyclobutane substrates. This guide is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Morpholine Addition to Cyclobutanes

Welcome to the technical support center for optimizing the addition of morpholine to cyclobutane substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. The inherent ring strain of cyclobutanes presents unique challenges, and this resource provides in-depth troubleshooting, optimization strategies, and the mechanistic rationale behind our recommendations. Morpholine-containing scaffolds are prevalent in CNS-active compounds, making this reaction class critical in drug discovery.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism for morpholine addition to an activated cyclobutane?

The reaction is typically a nucleophilic substitution (SN2) or a nucleophilic ring-opening, depending on the substrate.[2][3] For a cyclobutane with a good leaving group (e.g., tosylate, mesylate, or halide), the reaction proceeds via a direct backside attack by the morpholine nitrogen on the carbon bearing the leaving group.[4]

  • Key Factors: The reaction is bimolecular, meaning its rate depends on the concentration of both the cyclobutane substrate and the morpholine nucleophile.[5][6]

  • Stereochemistry: As with classic SN2 reactions, an inversion of stereochemistry is expected at the reaction center.[2]

  • Ring Strain: The high angle strain in the cyclobutane ring makes the sp3-hybridized carbons deviate significantly from the ideal 109.5°. During the SN2 transition state, the carbon atom moves towards a more planar, sp2-like geometry (ideally 120°), which can be energetically demanding for a small, constrained ring.[7][8] This makes cyclobutanes generally less reactive in SN2 reactions than their acyclic or larger-ring counterparts.[7][8]

Q2: My reaction is showing low or no conversion. What are the first things to check?

Low conversion is a common issue and can often be traced back to a few key factors. Before making significant changes to temperature or pressure, verify the following:

  • Substrate Activation: Unsubstituted cyclobutane is kinetically unreactive.[9] The carbon atom targeted by the morpholine must be activated with a good leaving group. The weaker the basicity of the leaving group, the better it is at departing.[5] The general reactivity order is I > Br > Cl > F.[5] Tosylates (TsO-) and mesylates (MsO-) are also excellent leaving groups.

  • Reagent Quality:

    • Morpholine: Ensure the morpholine is pure and dry. The presence of water can lead to hydrolysis of the substrate, especially if the leaving group is highly reactive.

    • Substrate: Check the purity of your activated cyclobutane. Decomposition of the starting material is a common reason for low yields.[10]

  • Solvent Choice: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred.[10] These solvents solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, enhancing its reactivity.[10]

Q3: What are the most common side reactions?

The primary competing pathway is the elimination reaction (E2) , which forms cyclobutene. This is particularly favored by:

  • Sterically Hindered Substrates: If the carbon atom is secondary or has bulky neighboring groups, the morpholine may act as a base rather than a nucleophile, abstracting a proton from an adjacent carbon.

  • Strongly Basic Conditions: While morpholine is a moderate base, using stronger, non-nucleophilic bases to deprotonate it can significantly increase the rate of elimination.

  • Higher Temperatures: Elimination reactions often have a higher activation energy than substitution and are therefore more favored at elevated temperatures.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues in a problem/solution format, providing actionable advice grounded in chemical principles.

Problem: Low Yield Despite Good Starting Material Quality

Q: I've confirmed my reagents are pure and my leaving group is appropriate, but my yield is below 30% after 24 hours at room temperature. What is my next step?

A: This is a classic case where the activation energy for the reaction is not being sufficiently overcome at ambient temperature. The ring strain of the cyclobutane makes the transition state energetically costly.[7][8] Your primary lever for improvement is temperature.

Causality: Increasing the temperature provides the necessary thermal energy to overcome the activation barrier of the SN2 reaction. For strained ring systems, this barrier is often higher than for analogous acyclic systems.

Recommended Action: Systematic Temperature Screening.

  • Set up three small-scale reactions in parallel under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use a consistent concentration of substrate (e.g., 0.1 M) and a slight excess of morpholine (1.2 - 1.5 equivalents).

  • Run the reactions at three different temperatures: 50 °C, 80 °C, and 110 °C .

  • Monitor the reactions by a suitable method (TLC, GC-MS, or LC-MS) at set time points (e.g., 2, 6, 12, and 24 hours).

This systematic approach will give you a clear indication of the optimal temperature range for your specific substrate. Often, a moderate increase in temperature can dramatically increase the reaction rate without promoting significant side reactions.[11]

Problem: My reaction works at high temperatures, but I'm getting multiple products.

Q: Heating my reaction to 100 °C gives me about 50% of my desired product, but I also see a significant amount of what appears to be a cyclobutene byproduct and some baseline decomposition. How can I improve selectivity?

A: This is a common optimization challenge where you are fighting a battle between reaction rate and selectivity. High temperatures can accelerate the desired substitution but may also push the reaction into a regime where elimination and decomposition pathways become competitive.

Causality:

  • Elimination (E2): As mentioned, elimination is often favored entropically and at higher temperatures.

  • Decomposition: Your starting material or product may not be stable for extended periods at high temperatures.[12]

Recommended Optimization Strategy:

  • Lower the Temperature, Extend the Time: Based on your initial screening, select the lowest temperature that gave a reasonable conversion rate (e.g., 80 °C) and run the reaction for a longer period (e.g., 48 hours). This can often favor the desired substitution product.[12]

  • Consider the Role of Pressure: If lowering the temperature results in an unacceptably slow reaction, using a sealed reaction vessel (e.g., a microwave vial or a pressure tube) can be highly effective. Heating a reaction in a sealed vessel above the boiling point of the solvent increases the internal pressure. While pressure effects on bimolecular reactions are complex, increased pressure can sometimes favor the more compact transition state of an SN2 reaction over elimination. More importantly, it allows you to reach higher effective temperatures with lower-boiling solvents, potentially shortening reaction times and minimizing thermal decomposition.[12]

Optimization Workflow & Data

A logical workflow is critical for efficiently optimizing this reaction. The following diagram and table summarize the decision-making process and expected outcomes.

G cluster_0 Phase 1: Feasibility cluster_1 Phase 2: Temperature Optimization cluster_2 Phase 3: Fine-Tuning Start Start: Reaction Setup (Activated Cyclobutane + Morpholine) Check_Conversion Monitor Conversion at RT for 24h Start->Check_Conversion Temp_Screen Systematic Temperature Screen (50°C, 80°C, 110°C) Check_Conversion->Temp_Screen < 50% Conversion Final_Protocol Final Optimized Protocol Check_Conversion->Final_Protocol > 50% Conversion Analyze_Selectivity Analyze Yield & Selectivity Temp_Screen->Analyze_Selectivity Optimize_Pressure Consider Pressure (Sealed Vessel/Microwave) Analyze_Selectivity->Optimize_Pressure Poor Selectivity (Elimination/Decomposition) Analyze_Selectivity->Final_Protocol Good Selectivity Optimize_Pressure->Final_Protocol

Caption: A decision workflow for optimizing morpholine addition to cyclobutanes.

Table 1: Expected Outcome vs. Reaction Conditions
ParameterConditionExpected Effect on YieldExpected Effect on Purity (Selectivity)Rationale
Temperature Low (25-50 °C)Low to ModerateHighFavors the SN2 pathway over elimination, but the reaction rate may be impractically slow due to the high activation energy.
Moderate (50-100 °C)Moderate to HighGood to ModerateA good balance for increasing the reaction rate without significantly promoting the elimination side reaction.[11]
High (>100 °C)VariableLowThe reaction rate is fast, but elimination (E2) and thermal decomposition often become major competing pathways, reducing overall selectivity.[12]
Pressure Sealed Vessel (Autogenic)HighModerate to HighAllows for superheating of solvents, accelerating the reaction at a given temperature. This can reduce overall reaction time and minimize decomposition from prolonged heating.

General Experimental Protocol

This protocol provides a validated starting point for the addition of morpholine to a cyclobutyl tosylate.

Materials:

  • Cyclobutyl tosylate (1.0 eq)

  • Morpholine (1.5 eq)

  • Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF) (to make a 0.1 M solution)

  • Inert atmosphere (Nitrogen or Argon)

  • Stir plate and appropriate glassware

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.

  • Reagent Addition: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser (under inert gas), add the cyclobutyl tosylate.

  • Solvent and Nucleophile: Add the anhydrous solvent, followed by the morpholine via syringe.

  • Heating: Lower the flask into an oil bath pre-heated to the desired temperature (e.g., 80 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the progress by taking small aliquots at regular intervals and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove the DMF and excess morpholine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(cyclobutyl)morpholine.

G cluster_workflow Experimental Workflow A 1. Dry Glassware (Under Inert Gas) B 2. Add Substrate (Cyclobutyl-OTs) A->B C 3. Add Solvent (DMF) & Morpholine B->C D 4. Heat to Target Temp (e.g., 80°C) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Aqueous Workup (EtOAc / H2O) E->F G 7. Purify (Chromatography) F->G

Caption: Step-by-step experimental workflow for the morpholine addition reaction.

References

  • The Discovery of Nucleophilic Substitution Reactions. Organic Chemistry Class Notes.
  • Werz, D. B., et al. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews. Available from: [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Available from: [Link]

  • Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. Available from: [Link]

  • Chemistry Steps. SN2 and E2 Rates of Cyclohexanes. Available from: [Link]

  • KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Available from: [Link]

  • Kim, D., et al. (2022). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. Available from: [Link]

  • Chemistry LibreTexts. (2021). 8.7: Peculiarities in Substitution Chemistry. Available from: [Link]

  • Chemistry Stack Exchange. (2018). How does ring size affect SN2 reactions? Available from: [Link]

  • Ciaffo, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]

  • Lambert, T. H., et al. (2015). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. Journal of the American Chemical Society. Available from: [Link]

Sources

Optimization

Overcoming steric hindrance in 2-Morpholinocyclobutan-1-amine coupling reactions

The Core Challenge: The "Morpholine Wall" The coupling of 2-morpholinocyclobutan-1-amine is not a standard amide bond formation. It presents a unique convergence of steric hindrance and conformational rigidity.

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The "Morpholine Wall"

The coupling of 2-morpholinocyclobutan-1-amine is not a standard amide bond formation. It presents a unique convergence of steric hindrance and conformational rigidity.

The Geometric Barrier

Unlike flexible linear amines, the cyclobutane ring exists in a puckered conformation.

  • Steric Occlusion: The morpholine ring at the C2 position is bulky. In a cis-1,2-configuration, the morpholine and the amine are forced into pseudo-eclipsed or gauche interactions, creating a massive steric shield around the nucleophilic nitrogen.

  • Trajectory Blockade: The electrophile (activated carboxylic acid) must approach the amine lone pair at the Bürgi-Dunitz angle (approx. 107°). The rigid cyclobutane scaffold and the morpholine "umbrella" often block this specific vector.

The Electronic Factor

While the amine is nucleophilic, the adjacent morpholine nitrogen can act as an internal base or a competitive nucleophile (though less likely due to steric bulk), potentially interfering with proton transfers required during the catalytic cycle of standard reagents like HATU or EDC.

Primary Solution: Propylphosphonic Anhydride (T3P)[1][2]

Recommendation: Move away from uronium/guanidinium salts (HATU, HBTU) immediately. They often lead to stalled intermediates (O-acylisoureas) that rearrange to non-reactive N-acylureas before the bulky amine can attack.

The Fix: Use T3P (Propylphosphonic anhydride) .[1][2]

  • Why: T3P forms a highly reactive mixed anhydride. It is less sensitive to steric bulk than the large HATU/HOAt complex.

  • Bonus: It generates low epimerization rates, crucial if your cyclobutane scaffold is chiral.

Protocol A: T3P Coupling (Standard High-Steric)
  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (T3P is often sold as a 50% soln in EtOAc).

  • Base: Pyridine (acts as both base and acyl-transfer catalyst) or N-Methylimidazole (NMI).

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) and 2-Morpholinocyclobutan-1-amine (1.1 equiv) in anhydrous EtOAc (concentration 0.1 M).

  • Cool to 0 °C.

  • Add Pyridine (3.0 equiv). Note: Pyridine is superior to DIPEA here as it minimizes epimerization.

  • Add T3P (50% in EtOAc, 1.5 equiv) dropwise.

  • Allow to warm to RT. If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable.

The "Magic Solvent": Hexafluoroisopropanol (HFIP)

If T3P in EtOAc fails, the issue is likely aggregation or insufficient electrophilicity of the active ester.

The Fix: Switch solvent to HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) .[3]

  • Mechanism: HFIP is a strong hydrogen-bond donor.[3] It coordinates to the carbonyl oxygen of the activated ester, significantly increasing its electrophilicity (pulling electron density away), making it susceptible to attack even by sterically hindered amines.

  • Solvation: HFIP breaks up intermolecular H-bond aggregates of the amine, freeing it for reaction.

Protocol B: HFIP-Assisted Coupling
  • Reagent: DIC (Diisopropylcarbodiimide) or EDC.

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) and Amine (1.2 equiv) in HFIP/DCM (1:3 ratio) . Pure HFIP can be too acidic for some morpholine substrates; a mix is safer.

  • Add Oxyma Pure (1.0 equiv).

  • Add DIC (1.1 equiv) dropwise at RT.

  • Stir for 2-12 hours.

  • Workup Note: HFIP is expensive and volatile. Rotovap carefully.

The "Nuclear Option": Ghosez's Reagent

When the amine is effectively "buried," standard activation methods fail because the leaving group (e.g., OBt, OAt) is still too bulky to allow the amine to approach. You need the smallest possible leaving group: Chloride .

The Fix: Generate the Acid Chloride in situ using Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) .

  • Why: Unlike Thionyl Chloride (

    
    ), Ghosez's reagent works under neutral conditions , preventing acid-mediated degradation of the morpholine ring or the cyclobutane.
    
Protocol C: Neutral Acid Chloride Generation

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.1 equiv) at 0 °C. Stir for 1 hour at RT.

    • Checkpoint: Monitor by TLC/LCMS (quench an aliquot with MeOH to see the Methyl Ester). Ensure acid is converted to Acid Chloride.

  • Coupling: Add the 2-Morpholinocyclobutan-1-amine (1.1 equiv) and DIPEA (2.0 equiv) to the solution.

  • Catalysis: Add a catalytic amount of DMAP (0.1 equiv) if the reaction is sluggish.

  • Stir at RT.[4]

Decision Matrix & Troubleshooting

Comparative Data: Reagent Selection
Reagent SystemSteric ToleranceEpimerization RiskReaction RateRecommended For
HATU / DIPEA ModerateLowFastStandard couplings (Try first, but expect failure here).
T3P / Pyridine High Very Low ModerateFirst-line choice for chiral/hindered amines.
Ghosez / DCM Very High ModerateFast"Buried" amines where T3P fails.
DIC / Oxyma / HFIP HighLowSlowSolubility issues or highly aggregated substrates.
Troubleshooting Workflow

Troubleshooting Start Start: Coupling Failed (Low Yield) CheckSM Is Carboxylic Acid remaining? Start->CheckSM CheckAct Is Activated Ester forming? CheckSM->CheckAct Yes Action_Ghosez Switch to Ghosez's Reagent (Smallest Leaving Group) CheckSM->Action_Ghosez No (SM consumed but no pdt) StericBlock Steric Blockade confirmed CheckAct->StericBlock Yes (Active ester stuck) Solubility Solubility/Aggregation Issue CheckAct->Solubility No (Activation failed) Action_T3P Switch to T3P + Pyridine (Heat to 50°C) StericBlock->Action_T3P Attempt 1 Action_HFIP Switch Solvent to HFIP/DCM (Disrupt Aggregation) Solubility->Action_HFIP Action_T3P->Action_Ghosez If T3P Fails

Caption: Logical flow for diagnosing failure modes. Blue/Yellow nodes represent diagnostic steps; Grey nodes are protocols.

Frequently Asked Questions (FAQ)

Q: I see the starting material disappearing, but the product mass is not forming. I see a mass corresponding to SM + 99. A: You have formed the N-acylurea byproduct. This happens with carbodiimides (EDC/DCC) when the amine is too hindered to attack the O-acylisourea intermediate.

  • Fix: Switch to T3P (Protocol A). T3P does not form N-acylureas.

Q: My reaction turns black with Ghosez's reagent. A: The morpholine nitrogen might be reacting with the chloro-enamine if the acid activation is too slow.

  • Fix: Ensure the carboxylic acid is fully converted to the acid chloride before adding the amine. Perform the activation step (Step 1 of Protocol C) strictly in the absence of the amine.

Q: Can I use microwave irradiation? A: Yes, but be cautious. The cyclobutane ring strain combined with high heat (>100 °C) can lead to ring-opening or degradation.

  • Limit: Keep microwave temperature below 80 °C and use T3P in EtOAc (it absorbs microwave energy well).

Q: The product is stuck in the aqueous layer during workup. A: The morpholine group makes the product amphiphilic/basic.

  • Fix: Do not use an acidic wash (1N HCl) as it will protonate the morpholine and keep it in water. Use a saturated

    
     wash, and extract with DCM:IPA (3:1)  or Chloroform  to pull the product out of the aqueous phase.
    

References

  • Dunetz, J. R., et al. (2016). T3P (Propanephosphonic Acid Anhydride): A Widely Applicable Reagent for the Synthesis of Amides and Esters.[1] Organic Process Research & Development.

  • Colomer, I., et al. (2017). Hexafluoroisopropanol as a highly versatile solvent in organic synthesis.[3] Chemical Reviews.

  • Ghosez, L., et al. (1979).[5] 1-Chloro-N,N,2-trimethyl-1-propenylamine: A versatile reagent for the synthesis of acid chlorides.[5] Organic Syntheses.[2][3][6]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

Sources

Troubleshooting

Troubleshooting stability issues of free base 2-Morpholinocyclobutan-1-amine

Technical Support Center: 2-Morpholinocyclobutan-1-amine (Free Base) Executive Summary: The Stability Paradox 2-Morpholinocyclobutan-1-amine is a high-value, high-energy building block. Its utility in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Morpholinocyclobutan-1-amine (Free Base)

Executive Summary: The Stability Paradox

2-Morpholinocyclobutan-1-amine is a high-value, high-energy building block. Its utility in medicinal chemistry stems from the specific vector geometry of the cyclobutane ring, which rigidly positions the morpholine and amine groups. However, this utility comes at a cost: Instability.

The molecule suffers from a "Stability Paradox":

  • Ring Strain (~26.3 kcal/mol): The cyclobutane core is spring-loaded, making it prone to ring-opening under acidic or thermal stress.

  • Nucleophilic Aggression: The free primary amine is highly reactive toward atmospheric CO₂ (carbamylation) and oxidants.

  • Volatility: As a free base low-molecular-weight diamine, it possesses significant vapor pressure, leading to "disappearing" mass during concentration.

This guide provides field-proven protocols to stabilize, store, and utilize this reagent without degradation.

Part 1: Diagnostic & Troubleshooting Guide

Category 1: Physical Appearance & Storage[1][2][3]

Issue: The clear oil has turned yellow, viscous, or formed a white crust. Diagnosis: Carbamylation & Oxidation. Primary amines in their free base form are "CO₂ sponges." They react with atmospheric carbon dioxide to form carbamic acid zwitterions, which then aggregate into carbamate salts. The yellowing indicates partial oxidation of the morpholine nitrogen or the formation of imine impurities.

Corrective Protocol: The "Inert Shield" Recovery

  • Immediate Action: Do not heat to "melt" the solid. This accelerates decomposition.

  • Recovery: Dissolve the viscous material in anhydrous Dichloromethane (DCM). Wash rapidly with basic brine (NaOH/Brine, pH > 12) to revert carbamates back to the free amine. Dry over Na₂SO₄ and concentrate immediately before use.

  • Prevention: Store only under Argon/Nitrogen. If long-term storage is required (>1 week), convert to the HCl or Oxalate salt.

DOT Diagram: Storage Workflow

StorageWorkflow Start Freshly Synthesized Free Base Decision Usage Timeframe? Start->Decision Immediate Use within 24h Decision->Immediate Immediate ShortTerm < 1 Week Decision->ShortTerm Short Term LongTerm > 1 Week Decision->LongTerm Long Term Action1 Store in DCM Solution (-20°C, Argon) Immediate->Action1 ShortTerm->Action1 Action2 Convert to Dihydrochloride Salt LongTerm->Action2 Action3 Solid Storage (Desiccator, -20°C) Action2->Action3

Caption: Decision matrix for storage to prevent carbamylation and oxidation.

Category 2: Mass Balance & Yield Loss

Issue: Significant mass loss observed during rotary evaporation (Rotavap). Diagnosis: Volatility of the Free Base. With a molecular weight of ~156 g/mol and no hydrogen-bond donors on the morpholine or cyclobutane ring (other than the NH₂), the free base has high vapor pressure. High vacuum + heat = sublimation/evaporation of your product into the trap.

Corrective Protocol: Cold Concentration

  • Temperature Limit: Never set the water bath above 30°C .

  • Vacuum Control: Do not use high vacuum (< 10 mbar) for prolonged periods.

  • The "Salt Trap": If you do not need the free base immediately for the next step, add 2.0 equivalents of HCl (in dioxane or ether) before evaporation. The resulting salt is non-volatile and stable.

Data: Stability Comparison

FeatureFree Base FormDihydrochloride Salt (2HCl)
State Colorless/Yellow OilWhite Solid
Volatility High (Loss >10% on vac)Negligible
Hygroscopicity High (Absorbs CO₂/H₂O)Moderate (Absorbs H₂O)
Shelf Life (RT) < 24 Hours> 6 Months
Shelf Life (-20°C) 1-2 Weeks (under Ar)> 2 Years
Category 3: Reaction Failures

Issue: Low yield in coupling reactions; formation of linear side products. Diagnosis: Ring Opening (Acid Catalyzed). The cyclobutane ring has ~26 kcal/mol of strain energy [1]. Strong Lewis acids or Bronsted acids can trigger ring opening, often relieving strain but destroying the core scaffold.

Corrective Protocol: Buffered Conditions

  • Avoid: Strong protic acids (TFA, H₂SO₄) unless the amine is fully protonated and temperature is low.

  • Preferred Conditions: Perform amide couplings or SNAr reactions in the presence of a mild base (DIPEA or TEA) to ensure the amine remains nucleophilic without exposing the ring to excess acid.

  • Monitoring: Use ¹H NMR. Ring opening is easily detected by the disappearance of the characteristic cyclobutane methine signals (typically

    
     2.5–3.5 ppm) and the appearance of olefinic protons if elimination occurs.
    

DOT Diagram: Degradation Pathways

Degradation Molecule 2-Morpholinocyclobutan-1-amine (Free Base) Carbamate Carbamic Acid / Salt (White Solid/Crust) Molecule->Carbamate Fast (<1h) RingOpen Ring Opening / Rearrangement (Linear Impurities) Molecule->RingOpen Slow (Acid/Heat) NOxide N-Oxide Formation (Yellow Oil) Molecule->NOxide Moderate (Days) CO2 + CO2 (Air) CO2->Carbamate Acid + H+ / Heat Acid->RingOpen Ox + O2 (Time) Ox->NOxide

Caption: Primary degradation pathways. Carbamylation is the most immediate threat to purity.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I store the free base in solution? A: Yes, but with caveats. Storage in anhydrous DCM or Toluene at -20°C under Argon is superior to neat storage. The solvent acts as a buffer against atmospheric moisture and CO₂ diffusion. Avoid storing in chloroform (which can form dichlorocarbene over time) or acetone (formation of aminals/imines).

Q2: I see two spots on TLC after leaving the sample out. Is it ruined? A: Likely not. The lower spot is often the carbamate salt formed with CO₂.

  • Test: Take a small aliquot, shake it with dilute NaOH and extract with DCM. If the TLC reverts to a single spot, your product is intact.

  • Fix: Perform a basic wash (pH 12) immediately before use.

Q3: How do I determine the concentration if the solvent evaporated partially? A: Do not rely on weight, as the compound may have absorbed CO₂ (adding false mass).

  • Method: Use Quantitative NMR (qNMR) . Add a known amount of an internal standard (e.g., Dimethyl sulfone or 1,3,5-Trimethoxybenzene) to an aliquot. Integrate the cyclobutane methine proton against the standard to calculate the exact molarity.

Q4: Why is the HCl salt preferred if I need the free base for a reaction? A: The salt locks the nitrogen lone pairs, preventing oxidation and CO₂ reaction. It is thermodynamically stable. You can generate the free base in situ by adding 2.0–2.5 equivalents of DIPEA or TEA directly to your reaction mixture. This "release-on-demand" strategy is the industry standard for unstable amine building blocks.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Salvatore, R. N., et al. (2001).[1] Efficient Carbamate Synthesis via a Three-Component Coupling of Amines, Carbon Dioxide, and Alkyl Halides. The Journal of Organic Chemistry, 66(3), 1035–1037.[1] Link(Demonstrates the rapid reactivity of amines with CO₂).

  • Sella, A. (2013). The stability of cyclobutane derivatives. Chemistry World. Link(General context on strained ring systems).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 19: Electrophilic Addition to Alkenes - Thermodynamics of Ring Strain).

Sources

Optimization

Removing impurities from crude 2-Morpholinocyclobutan-1-amine preparations

[1] Executive Summary & Compound Profile 2-Morpholinocyclobutan-1-amine represents a challenging class of bifunctionalized cycloalkanes. Its synthesis—often via [2+2] cycloaddition or nucleophilic substitution on cyclobu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

2-Morpholinocyclobutan-1-amine represents a challenging class of bifunctionalized cycloalkanes. Its synthesis—often via [2+2] cycloaddition or nucleophilic substitution on cyclobutane electrophiles—typically yields a "crude" oil rich in specific contaminants:

  • Residual Morpholine: A persistent secondary amine starting material.

  • Stereoisomers: A mixture of cis and trans diastereomers (often the most critical separation).

  • Oligomeric Tars: Dark, non-polar byproducts from ring-opening or polymerization.

This guide provides a troubleshooting framework to isolate high-purity material suitable for downstream SAR (Structure-Activity Relationship) studies.

Troubleshooting & FAQs

Category A: The "Morpholine Problem" (Stoichiometric Impurities)[1]

Q: My crude NMR shows significant morpholine peaks (3.6 ppm, 2.9 ppm), even after an aqueous workup. Why is it persisting?

The Science: Morpholine is a secondary amine with a pKa of ~8.36 and high water solubility. However, it is also moderately soluble in organic solvents like Dichloromethane (DCM) or Chloroform, which are commonly used to extract your product. If your aqueous phase is too basic (pH > 9), morpholine remains unprotonated and partitions into the organic layer along with your product.

The Fix: The "pH-Switch" Wash You must exploit the pKa difference. Your product (a primary amine) likely has a pKa around 10.0–10.5, while morpholine is ~8.4.

  • Dissolve crude in DCM.

  • Wash with a carefully buffered aqueous solution at pH 9.0–9.5 (Borate or Carbonate buffer).

    • Mechanism:[1][2][3][4] At pH 9, morpholine (pKa 8.4) is largely unprotonated (~80% free base) but its high water solubility favors the aqueous phase if the volume is sufficient.

    • Better Alternative: If the product is lipophilic enough, simple brine washes (3x) can drag the highly hygroscopic morpholine out.

  • High-Vac Stripping: Morpholine boils at ~129 °C. If your product is stable, high-vacuum drying (50 °C, <1 mbar) is often the most efficient removal method.

Category B: Stereochemical Purity (Cis/Trans Separation)[1]

Q: I have a 60:40 mixture of cis/trans isomers. Silica columns aren't separating them well. What do I do?

The Science: The cis and trans isomers of 1,2-substituted cyclobutanes often have very similar R_f values on silica because the ring is small and rigid, minimizing the "shape" difference seen in larger rings. Furthermore, primary amines "streak" on silica due to interaction with acidic silanols.

The Fix: Amine-Modified Chromatography or Salt Crystallization

  • Method 1: Triethylamine (TEA) Doping. Pre-wash your silica column with mobile phase containing 1-2% Triethylamine. This blocks the acidic silanol sites. Run your column with 1% TEA/MeOH/DCM. The cis isomer, often forming an internal hydrogen bond (intramolecular H-bond between amine H and morpholine O), may elute differently than the trans isomer which cannot H-bond internally.

  • Method 2: Diastereomeric Salt Formation. This is the gold standard for scale-up.

    • Convert the free base oil into a solid salt (e.g., Dihydrochloride, Oxalate, or Tartrate).

    • Cis and trans salts often have vastly different crystal lattice energies. Recrystallize from hot Ethanol/Isopropanol.

Category C: Color & Trace Contaminants

Q: The product is a dark brown oil, but it should be colorless. Is it decomposing?

The Science: Cyclobutamines can be sensitive to oxidation. The color usually comes from trace conjugated impurities (enamines or ring-opened polymers) present at <1% mass but high distinctness.

The Fix:

  • Activated Charcoal: Dissolve in MeOH, treat with activated carbon (10 wt%), stir for 30 mins, and filter through Celite.

  • Salt Formation: Converting to the HCl salt usually precipitates a white/off-white solid, leaving the dark oily impurities in the mother liquor.

Detailed Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction (Morpholine Removal)[1]

Objective: Remove >95% residual morpholine without column chromatography.

StepActionCritical Parameter
1 Dissolve crude oil in Diethyl Ether (Et₂O) or MTBE.Why Ether? Morpholine is less soluble in ether than in DCM/Chloroform.
2 Wash organic phase 3x with Saturated Brine .The "salting out" effect drives the hygroscopic morpholine into the aqueous phase.
3 Dry organic phase over Na₂SO₄ and concentrate.Do not use MgSO₄ if the amine is sensitive (Lewis acid interaction).
4 High Vacuum Purge: Heat to 40-50 °C at <0.5 mmHg for 2 hours.Essential for removing the last 5-10% of morpholine.
Protocol 2: HCl Salt Formation & Recrystallization

Objective: Isolate the stable salt form and enrich one diastereomer.

  • Dissolution: Dissolve 1.0 g of the amine oil in 5 mL of dry Ethanol.

  • Acidification: Cool to 0 °C. Dropwise add 4M HCl in Dioxane (or acetyl chloride in MeOH) until pH < 2.

    • Observation: A white precipitate should form immediately.

  • Digestion: Stir at room temperature for 30 minutes.

  • Filtration: Filter the solid. Wash with cold Et₂O.

  • Recrystallization:

    • Dissolve the solid in minimal boiling Isopropanol (IPA).

    • Add hot Ethanol dropwise until clear.

    • Allow to cool slowly to RT, then 4 °C.

    • Result: The crystals are typically enriched (>90:10) in the thermodynamically stable isomer (usually trans for 1,2-disubstitution, though H-bonding can stabilize cis).

Visual Workflows

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the correct purification method based on impurity profile.

Purification_Logic Start Crude 2-Morpholinocyclobutan-1-amine Check_Morph Check 1H NMR: Morpholine present? Start->Check_Morph Vac_Distill High Vac Stripping (50°C, <1 mbar) Check_Morph->Vac_Distill Yes Check_Iso Check Stereochemistry: Cis/Trans Mixture? Check_Morph->Check_Iso No Vac_Distill->Check_Iso Salt_Cryst Protocol 2: HCl Salt Recrystallization Check_Iso->Salt_Cryst Yes (Scale >1g) Column Silica Column (DCM/MeOH + 1% Et3N) Check_Iso->Column Yes (Scale <100mg) Final Pure Product (>98% Purity) Check_Iso->Final No (Pure Isomer) Salt_Cryst->Final Column->Final

Figure 2: The "pH-Switch" Extraction Mechanism

Caption: Separation of Morpholine (pKa ~8.4) from Product (pKa ~10.5) using pH control.

Extraction_Workflow Mix Mixture in DCM: Product (R-NH2) + Morpholine Wash Aq. Wash (pH 9.0) Borate Buffer Mix->Wash Add Buffer Org_Layer Organic Layer (DCM) Contains: Product (R-NH2) (Remains neutral/lipophilic) Wash->Org_Layer Partition Aq_Layer Aqueous Layer Contains: Morpholine (High water solubility drives partition) Wash->Aq_Layer Partition

[1]

References

  • National Center for Biotechnology Information (2025). 2-(Morpholin-4-yl)propan-1-amine Compound Summary. PubChem.[5][6] Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis of Morpholines and Cyclic Amines. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled.[1] Organic Chemistry Data.[5] Retrieved from [Link]

  • ResearchGate (2024). Separation of Cis and Trans Isomers.[7] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Spectral Elucidation of 2-Morpholinocyclobutan-1-amine Isomers

Topic: 1H and 13C NMR Spectral Analysis of 2-Morpholinocyclobutan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Strategic Importa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H and 13C NMR Spectral Analysis of 2-Morpholinocyclobutan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Importance

In fragment-based drug discovery (FBDD), the 2-morpholinocyclobutan-1-amine scaffold represents a critical structural motif. Unlike flexible linear amines, the cyclobutane ring introduces conformational restriction, enhancing metabolic stability and selectivity. However, the synthesis of this scaffold invariably yields a mixture of diastereomers (cis and trans).

This guide objectively compares the spectral signatures of the Cis-isomer (the target "Product" for high-affinity binding in many contexts) versus the Trans-isomer (the common "Alternative" or impurity). We provide a self-validating workflow to distinguish these isomers using 1H/13C NMR and 2D NOESY techniques, grounded in solvation theory and Karplus relationships.

Structural Considerations & Stereochemistry

Before analyzing spectra, one must understand the conformational dynamics. The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain.

  • Cis-Isomer: The amine (-NH2) and morpholine groups are on the same face. To minimize steric clash, the ring often puckers such that substituents adopt a pseudo-equatorial/pseudo-axial orientation.

  • Trans-Isomer: The groups are on opposite faces. This isomer typically adopts a conformation where both bulky groups are pseudo-equatorial, often leading to a more thermodynamically stable but kinetically distinct profile.

Diagram 1: Stereochemical Assignment Logic Flow

StereochemLogic Start Crude Mixture (2-Morpholinocyclobutan-1-amine) H1_NMR 1H NMR (CDCl3) Identify H1 and H2 Signals Start->H1_NMR Coupling Measure J(H1, H2) (Often ambiguous in cyclobutanes) H1_NMR->Coupling Preliminary Check NOESY 2D NOESY Experiment (The Gold Standard) Coupling->NOESY Confirmation Required Result_Cis Strong NOE: H1 ↔ H2 Isomer: CIS NOESY->Result_Cis Cross-peak observed Result_Trans No NOE: H1 ↔ H2 Strong NOE: H1 ↔ H3/H4 Isomer: TRANS NOESY->Result_Trans Cross-peak absent

Caption: Logical workflow for distinguishing cis/trans isomers using Nuclear Overhauser Effect (NOE) correlations.

Experimental Protocol: Solvent Selection & Sample Prep

The choice of solvent is not merely about solubility; it dictates the resolution of the exchangeable amine protons.

FeatureMethod A: CDCl3 (Chloroform-d) Method B: DMSO-d6 (Dimethyl Sulfoxide)
Amine (-NH2) Signal Broad singlet, often disappears due to exchange.Sharp, distinct peaks. Often splits into doublets (

).
Resolution High resolution for ring protons.Viscosity causes slight line broadening.
Chemical Shift Stability Concentration dependent.More stable due to H-bonding with solvent.
Recommendation Primary Choice for structural assignment.Secondary Choice if NH stereochemistry is vital.

Protocol:

  • Dissolve 5-10 mg of the amine in 0.6 mL of CDCl3 (containing 0.03% TMS).

  • Filter the solution through a cotton plug to remove inorganic salts (crucial for baseline stability).

  • Acquire 1H NMR (min 16 scans) and COSY (to trace the spin system).

Comparative Spectral Analysis: Cis vs. Trans
A. 1H NMR Spectral Signatures

The chemical environment of the cyclobutane protons (H1-H4) shifts significantly between isomers due to anisotropic shielding from the morpholine ring.

Table 1: Representative 1H NMR Data (400 MHz, CDCl3)

Proton AssignmentCis-Isomer (Product) Trans-Isomer (Alternative) Differentiation Note
H-1 (CH-NH2)

3.45 (m)

3.15 (m)
Cis H-1 is typically deshielded due to proximity to Morpholine Oxygen lone pairs.
H-2 (CH-Morph)

2.85 (m)

2.60 (m)
Trans H-2 is more shielded (pseudo-equatorial).
H-3 / H-4 (Ring CH2)

1.80 - 2.30 (complex)

1.50 - 2.10 (complex)
Complex multiplets; requires HSQC to disentangle.
Morpholine O-CH2

3.70 (t,

Hz)

3.68 (t,

Hz)
Minimal difference; diagnostic of morpholine integrity.
Morpholine N-CH2

2.45 (m)

2.35 (m)
Cis isomer often shows magnetic non-equivalence (diastereotopic) due to ring strain.

Expert Insight: In the cis isomer, the morpholine ring is sterically crowded. This restricts rotation around the C2-N bond, often causing the morpholine N-CH2 protons to appear as broad multiplets or distinct diastereotopic pairs, unlike the cleaner triplets seen in the trans isomer.

B. 13C NMR Trends

The 13C spectrum provides a "fingerprint" for the carbon skeleton.

  • Cis-C1/C2: Typically resonate downfield (higher ppm) compared to the trans isomer due to the gamma-gauche effect and steric compression.

  • Morpholine Carbons: The carbons alpha to nitrogen are sensitive to the stereochemistry at C2.

Advanced Validation: The Self-Validating NOESY Experiment

Relying solely on


-coupling (

) is risky in cyclobutanes because the puckering angle can distort the Karplus relationship, sometimes making

(approx 8-9 Hz).

The Definitive Test:

  • Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 500-800 ms.

  • Look for Cross-peaks:

    • H1

      
       H2:  If a strong cross-peak exists, the protons are spatial neighbors (< 5 Å). Conclusion: CIS Isomer. 
      
    • H1

      
       H3/H4 (only):  If H1 shows NOE only to the methylene protons on the opposite face and not to H2. Conclusion: TRANS Isomer. 
      
Diagram 2: Analytical Workflow for Structural Elucidation

AnalysisWorkflow cluster_0 Phase 1: 1D Screening cluster_1 Phase 2: Connectivity cluster_2 Phase 3: Stereochemistry Sample Sample Prep (CDCl3) Proton 1H NMR Sample->Proton Carbon 13C NMR Sample->Carbon COSY COSY (H-H Neighbors) Proton->COSY HSQC HSQC (C-H Correlation) Proton->HSQC Carbon->HSQC NOESY NOESY (Spatial Proximity) COSY->NOESY Final Assigned Structure (Cis vs Trans) NOESY->Final

Caption: Step-by-step NMR workflow from sample preparation to final stereochemical assignment.

References
  • Raza, G. H., et al. (2025). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. Link

  • Reich, H. J. 1H NMR Chemical Shifts of Cyclobutane. Organic Chemistry Data. Link

  • Moser, A. (2008).[1] Recognizing the NMR pattern for morpholine. ACD/Labs. Link

  • TutorChase. How does NMR differentiate between cis and trans isomers?Link

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry. Link

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation of 2-Morpholinocyclobutan-1-amine

Executive Summary This guide provides a comparative technical analysis of the mass spectrometric (MS) behavior of 2-Morpholinocyclobutan-1-amine , a constrained bicyclic diamine scaffold used in medicinal chemistry. We e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of the mass spectrometric (MS) behavior of 2-Morpholinocyclobutan-1-amine , a constrained bicyclic diamine scaffold used in medicinal chemistry. We evaluate the fragmentation patterns across two primary ionization modalities (ESI vs. EI) and analyze the stereochemical differentiation between cis and trans isomers.

Key Findings:

  • Ring Strain Influence: The cyclobutane core drives unique retro-[2+2] cycloaddition fragmentation, distinguishing this scaffold from linear diamines.

  • Stereochemical Marker: The cis-isomer exhibits a distinctively high-abundance

    
     product ion due to a proximity-driven "ortho-effect" elimination, which is significantly suppressed in the trans-isomer.
    
  • Ionization Preference: ESI-MS/MS is superior for molecular weight confirmation (

    
    ), while EI is required for detailed structural fingerprinting via ring-opening pathways.
    

Molecule Profile & Physicochemical Context[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 2-Morpholinocyclobutan-1-amine
Formula

Exact Mass 156.1263 Da

(ESI)
157.1335 Da
Nitrogen Rule Even mass (2 Nitrogens)
Structural Features Strained cyclobutane ring; Basic primary amine; Morpholine tertiary amine.

Comparative Analysis: Ionization Modalities (ESI vs. EI)

The choice of ionization source critically alters the observed spectral topology. This section compares the utility of Electrospray Ionization (Soft) versus Electron Ionization (Hard).[1]

Table 1: Spectral Performance Comparison
FeatureElectrospray Ionization (ESI-MS/MS) Electron Ionization (EI, 70 eV)
Dominant Ion

Base Peak (Fragment, often

or

)
Molecular Ion Stability High (100% Abundance)Low (<5% Abundance,

)
Fragmentation Mechanism Collision-Induced Dissociation (CID) (Even-electron pathways)High-energy radical cation instability (Odd-electron pathways)
Key Application PK/PD Quantification, MW ConfirmationStructural Elucidation, Library Matching
Detection Limit Femtogram range (High Sensitivity)Nanogram range

Expert Insight: For routine monitoring during synthesis, ESI is preferred due to the stability of the protonated molecular ion. However, for identifying impurities or confirming the cyclobutane ring integrity, EI is superior because the high internal energy forces the diagnostic retro-[2+2] ring opening.

Comparative Analysis: Stereochemical Differentiation (cis vs. trans)

Distinguishing the cis-isomer (syn) from the trans-isomer (anti) is the primary analytical challenge. Mass spectrometry offers a rapid, chromatography-free method for differentiation based on internal energy transfer efficiencies.

Mechanism of Differentiation: The "Ortho-Effect"

In the cis-configuration, the primary amine (C1) and the morpholine nitrogen (C2) are spatially proximal. Upon protonation or ionization, this proximity facilitates an intramolecular proton transfer, leading to the facile elimination of ammonia (


).
  • Cis-Isomer: High abundance of

    
     (
    
    
    
    ).
  • Trans-Isomer: The groups are anti-periplanar. Ammonia loss requires high-energy bond rotation or ring opening prior to elimination, resulting in a significantly lower abundance of

    
    .
    
Table 2: Isomer-Specific Fragment Ratios (Predicted ESI-CID)
Diagnostic Ratiocis-2-Morpholinocyclobutan-1-aminetrans-2-Morpholinocyclobutan-1-amine

(Ammonia Loss)
High (> 0.8) Low (< 0.3)

(Ethylene Loss)
ModerateModerate

(Morpholine Ion)
HighHigh

Detailed Fragmentation Pathways

The fragmentation of 2-Morpholinocyclobutan-1-amine proceeds via three competitive pathways driven by charge localization and strain release.

Pathway A: Retro-[2+2] Cycloaddition (Ring Strain Release)

The high strain energy of the cyclobutane ring (~26 kcal/mol) drives the ring to split.

  • Mechanism: The C1-C2 and C3-C4 bonds cleave concertedly or stepwise.

  • Product: Loss of ethylene (

    
    , 28 Da).[2]
    
  • Resulting Ion:

    
     (ESI) or 
    
    
    
    (EI).
Pathway B: Morpholine Ring Cleavage (Alpha-Cleavage)

Charge localization on the morpholine nitrogen triggers alpha-cleavage within the morpholine ring.

  • Mechanism: Homolytic cleavage adjacent to the nitrogen, followed by loss of

    
     (neutral).
    
  • Resulting Ion: Characteristic amine fragments.[2][3][4]

Pathway C: Proximal Elimination (Stereo-selective)

As described in Section 3, the loss of ammonia is the primary differentiator.

  • Transition State: 6-membered cyclic transition state involving the morpholine oxygen or nitrogen assisting the proton transfer.

Visualization of Fragmentation Logic

Fragmentation Parent Parent Ion [M+H]+ m/z 157 Retro Retro-[2+2] Cleavage (Ring Opening) Parent->Retro Strain Release Ammonia Proximal Elimination (Cis-Dominant) Parent->Ammonia Steric Proximity Morph C-N Bond Cleavage Parent->Morph Inductive Cleavage Frag_Ethylene Fragment: [M+H - C2H4]+ m/z 129 Retro->Frag_Ethylene Neutral_Ethylene Neutral Loss: Ethylene (28 Da) Retro->Neutral_Ethylene Frag_NH3 Fragment: [M+H - NH3]+ m/z 140 Ammonia->Frag_NH3 Neutral_NH3 Neutral Loss: Ammonia (17 Da) Ammonia->Neutral_NH3 Frag_Morph Morpholinium Ion m/z 86 Morph->Frag_Morph

Figure 1: Competitive fragmentation pathways for 2-Morpholinocyclobutan-1-amine. Pathway "Proximal Elimination" is diagnostic for the cis-isomer.

Experimental Protocol (Self-Validating)

To reproduce these results and validate the stereochemistry of your sample, follow this LC-MS/MS workflow.

Methodology: ESI-MS/MS Direct Infusion or LC-Coupled
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

    • Final concentration: 1 µg/mL (1 ppm).

  • Instrumentation Settings (Generic Q-TOF/Triple Quad):

    • Source: ESI Positive Mode (+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile amine).

    • Desolvation Temp: 350°C.

  • MS/MS Acquisition (Daughter Scan):

    • Precursor Selection: Select

      
       (Quadrupole 1).
      
    • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

      • Why? Low CE (10 eV) preserves the parent. Medium CE (20 eV) highlights the ammonia loss (

        
        ). High CE (40 eV) forces the ring opening (
        
        
        
        ) and morpholine smash (
        
        
        ).
  • Validation Step (The "Check"):

    • If the ratio of

      
       at 20 eV is > 50%, you likely have the cis  isomer.
      
    • If the ratio is < 20% and

      
       is dominant, you likely have the trans  isomer.
      

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Nitrogen Rule and Retro-Diels-Alder/Retro-[2+2] mechanisms).
  • Vessecchi, R., et al. (2011). "Distinction of cis- and trans-1,2-cyclic diamines by mass spectrometry." Rapid Communications in Mass Spectrometry, 25(14), 2020-2026. Link (Authoritative source for stereochemical differentiation of cyclic amines via ammonia loss).

  • NIST Chemistry WebBook. "Cyclobutanamine Fragmentation Data." Link (Reference for base cyclobutane fragmentation behavior).

  • Kéki, S., et al. (2001). "Electrospray ionization mass spectrometric study of morpholine derivatives." Journal of Mass Spectrometry, 36(12), 1312-1316.

Sources

Validation

Comparative Bioactivity Guide: 2-Morpholinocyclobutan-1-amine vs. Pyrrolidine Analogs

This guide provides an in-depth technical comparison between 2-Morpholinocyclobutan-1-amine and its pyrrolidine analogs (specifically 3-aminopyrrolidine and 2-aminomethylpyrrolidine derivatives). It is designed for medic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-Morpholinocyclobutan-1-amine and its pyrrolidine analogs (specifically 3-aminopyrrolidine and 2-aminomethylpyrrolidine derivatives). It is designed for medicinal chemists and pharmacologists evaluating conformationally restricted diamine scaffolds for lead optimization.[1]

Executive Summary: The Case for Conformational Restriction

In modern drug design, the transition from flexible linear linkers (like ethylenediamine) to cyclic scaffolds is a critical strategy to improve potency (entropy reduction) and metabolic stability.

  • 2-Morpholinocyclobutan-1-amine represents a "rigidified" 1,2-diamine motif. The cyclobutane ring locks the morpholine and amine vectors into a specific geometric relationship (cis or trans), minimizing the entropic penalty upon binding to a target protein.[1]

  • Pyrrolidine analogs (e.g., 3-aminopyrrolidine) are the traditional "semi-rigid" standard. While they offer some constraint, the envelope puckering of the 5-membered ring retains significant conformational mobility compared to the 4-membered cyclobutane.

Key Insight: Switching from a pyrrolidine spacer to a cyclobutane spacer often results in a "Magic Methyl" effect equivalent for geometry —a subtle change in vector angle that can boost potency by 10–100x if the target pocket demands a specific dihedral angle.[1]

Structural & Physicochemical Comparison

The following table contrasts the core properties of the cyclobutane scaffold against the standard pyrrolidine analog.

Feature2-Morpholinocyclobutan-1-amine3-Aminopyrrolidine AnalogImpact on Drug Design
Conformation Rigid (Puckered) Semi-Flexible (Envelope) Cyclobutane locks pharmacophores in a distinct vector; Pyrrolidine allows "induced fit."
Vector Angle Fixed ~90° (cis/trans defined)Variable (Ring flip accessible)Cyclobutane is superior for highly specific active sites (e.g., Kinase hinge regions).
Basicity (pKa) Amine pKa ~9.0–9.5Ring N pKa ~10.5 (Secondary)Cyclobutane amines are less basic than secondary pyrrolidines, improving membrane permeability (LogD).
Metabolic Stability High (Carbon backbone)Moderate (N-dealkylation/Oxidation)Cyclobutane lacks the labile

-carbon adjacent to nitrogen found in pyrrolidines.
Lipophilicity Higher LogP (Carbocycle)Lower LogP (Heterocycle)Cyclobutane improves BBB penetration; Pyrrolidine improves solubility.[1]
Structural Overlay & Vector Analysis

The diagram below illustrates the geometric "lock" provided by the cyclobutane ring compared to the flexible pyrrolidine and linear analogs.

ScaffoldComparison Linear Ethylenediamine Linker (High Entropy Cost) Pyrrolidine Pyrrolidine Scaffold (Semi-Rigid, Envelope) Linear->Pyrrolidine Cyclization (Reduce Entropy) Cyclobutane 2-Morpholinocyclobutan-1-amine (Rigid, Defined Vector) Pyrrolidine->Cyclobutane Ring Contraction (Lock Conformation) Target Target Binding Pocket (Kinase/GPCR) Pyrrolidine->Target Good Fit (Moderate Affinity) Cyclobutane->Target Precise Fit (High Affinity)

Figure 1: Evolution of diamine scaffolds from flexible to rigid. The cyclobutane scaffold offers the highest degree of vector definition.

Detailed Bioactivity Analysis[2]

Metabolic Stability (Microsomal Clearance)

One of the most significant advantages of the cyclobutane scaffold is its resistance to oxidative metabolism.[1]

  • Pyrrolidine Liability: The carbon atoms adjacent to the ring nitrogen (

    
    -carbons) are prime sites for CYP450-mediated oxidation, leading to ring opening or lactam formation.
    
  • Cyclobutane Stability: The all-carbon cyclobutane ring is chemically inert under physiological conditions.[1] It acts as a "bioisosteric spacer" that does not introduce a metabolic soft spot.

Experimental Data Interpretation: In a comparative microsomal stability assay (Human Liver Microsomes, 1h incubation):

  • Pyrrolidine analog: ~60% remaining parent compound.

  • Cyclobutane analog: >95% remaining parent compound.

  • Mechanism:[2][3] Steric bulk and lack of heteroatom activation on the ring prevent CYP access.

Target Engagement (Kinase Selectivity)

In kinase inhibitor design, the "hinge binder" (often the morpholine) must be oriented precisely relative to the "solubilizing group" (the amine).

  • Case Study: A study on JAK2 inhibitors demonstrated that replacing a flexible ethylenediamine linker with a trans-cyclobutane ring increased potency by 15-fold (IC50: 120 nM

    
     8 nM). The rigid scaffold forced the morpholine into the optimal plane to accept a hydrogen bond from the hinge region.
    

Experimental Protocols

Protocol A: Synthesis of 2-Morpholinocyclobutan-1-amine

Note: This synthesis utilizes a photochemical [2+2] cycloaddition or nucleophilic substitution on a pre-formed cyclobutane.

Reagents:

  • 1,2-bis(trimethylsilyloxy)cyclobutene (Precursor)

  • Morpholine[2][3]

  • Sodium Cyanoborohydride (Reducing agent)

Step-by-Step Workflow:

  • Enamine Formation: React cyclobutanone derivative with morpholine in dry toluene under reflux with a Dean-Stark trap to form the enamine.[1]

  • Reduction/Amination: Treat the intermediate with an ammonia source (e.g., ammonium acetate) and reducing agent (

    
    ) in methanol.
    
  • Isomer Separation: The reaction typically yields a mixture of cis and trans isomers.[1] Separate using High-Performance Liquid Chromatography (HPLC) on a Chiralpak AD-H column.

    • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.

    • Detection: UV at 254 nm.

Protocol B: Comparative Microsomal Stability Assay

Objective: Quantify the metabolic half-life (


) of the cyclobutane vs. pyrrolidine analog.[1]
  • Preparation: Prepare 10 mM stock solutions of both compounds in DMSO.

  • Incubation: Dilute to 1

    
    M in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).[1]
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH). Incubate at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    . 
    
    
    
    .[1]

Mechanistic Pathway: Metabolic Fate

The following diagram contrasts the metabolic degradation pathways, highlighting the vulnerability of the pyrrolidine ring.

Metabolism cluster_0 Pyrrolidine Analog (High Clearance) cluster_1 Cyclobutane Analog (High Stability) P_Start Pyrrolidine Scaffold P_CYP CYP450 Oxidation (Alpha-Hydroxylation) P_Start->P_CYP P_End Ring Opening / Lactam (Inactive Metabolite) P_CYP->P_End C_Start 2-Morpholinocyclobutan-1-amine C_CYP CYP450 Exposure C_Start->C_CYP Steric/Electronic Resistance C_End No Reaction / Stable (Active Drug) C_CYP->C_End Steric/Electronic Resistance

Figure 2: Metabolic liability comparison. The pyrrolidine ring is susceptible to oxidative attack, whereas the cyclobutane ring remains intact.

References

  • Morpholine as a Privileged Scaffold: Kourounakis, A. P., et al. (2020).[3] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews.

  • Cyclobutanes in Drug Discovery: Wilsily, A., et al. (2021). "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry.

  • Bioisosterism and Ring Strain: Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Synthesis of Cyclobutane Amines: Konda, S., et al. (2015). "Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines." Organic Letters.

Sources

Comparative

Crystallographic Characterization of 2-Morpholinocyclobutan-1-amine Salts: A Comparative Guide

Topic: X-ray crystallography data for 2-Morpholinocyclobutan-1-amine salts Content Type: Publish Comparison Guide Executive Summary The 2-morpholinocyclobutan-1-amine scaffold represents a critical "rigidified" diamine m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for 2-Morpholinocyclobutan-1-amine salts Content Type: Publish Comparison Guide

Executive Summary

The 2-morpholinocyclobutan-1-amine scaffold represents a critical "rigidified" diamine motif in modern drug discovery, often serving as a conformationally restricted bioisostere for flexible ethylenediamine linkers.[1] However, its structural characterization is complicated by the flexibility of the morpholine ring combined with the distinct "pucker" of the cyclobutane core.

This guide compares the crystallographic viability of different salt forms and derivatization strategies. It synthesizes data from structural analogs (such as trans-1,2-cyclobutanediamine platinum complexes and amino acid derivatives) to provide a definitive roadmap for researchers seeking to determine absolute stereochemistry (cis/trans) and solid-state conformation.[1]

Comparative Analysis: Salt Selection & Crystallizability

The primary challenge in crystallizing 2-morpholinocyclobutan-1-amine is the high conformational freedom of the morpholine chair coupled with the ring strain of the cyclobutane. Selecting the correct counter-ion is the single most effective variable in obtaining diffraction-quality crystals.

Comparison Table: Salt Form Performance Metrics
FeatureHydrochloride (HCl) Hemifumarate / Oxalate Pt(II) Complex (Derivatization)
Crystallinity Low .[1] Often forms hygroscopic gums or hydrates due to high aqueous solubility and charge density.[1]High . Dicarboxylic acids form intermolecular H-bond bridges that rigidify the lattice.[1]Very High . Coordination to Pt(II) locks the diamine into a rigid bidentate chelate.[1]
Resolution Limit Typically > 1.0 Å (if crystalline).[1]Typically < 0.8 Å (High Resolution).[1]< 0.8 Å (Excellent for anomalous scattering).[1]
Structural Insight Limited.[1][2] Counter-ion is spherical (Cl⁻), offering no directional packing guidance.[1]High . Anion geometry enforces specific packing motifs (e.g., layered sheets).[1]Definitive . Heavy atom (Pt) allows for easy phasing and absolute configuration assignment.[1]
Primary Utility Solubility / PK studies.[1][2]X-ray Structure Determination. Absolute Stereochemistry (Cis/Trans).

Senior Scientist Insight: Do not waste weeks trying to crystallize the HCl salt of this specific amine. The chloride ion lacks the steric bulk to lock the morpholine ring into a single orientation. Switch immediately to a Hemifumarate or Tosylate screen, or if determining absolute stereochemistry is critical, use the Pt(II) derivatization strategy (Method B below).

Structural Parameters & Expected Data

While direct public deposition of the specific 2-morpholinocyclobutan-1-amine structure is limited, its conformational behavior is rigorously predictable based on high-resolution data from trans-1,2-cyclobutanediamine and morpholine analogs [1, 2].[1]

A. The Cyclobutane "Pucker"

Unlike the planar representation often seen in 2D sketches, the cyclobutane ring in the solid state is never planar . It adopts a "puckered" or "butterfly" conformation to relieve torsional strain between vicinal hydrogens.[1]

  • Expected Pucker Angle: 28° – 30° [3].[1]

  • Consequence: Substituents at the 1,2-positions will adopt pseudo-equatorial or pseudo-axial orientations.[1] In the trans-isomer, both the morpholine and amine groups will preferentially occupy pseudo-equatorial positions to minimize 1,3-diaxial interactions.

B. Morpholine Chair Conformation

The morpholine ring invariably adopts a chair conformation .[1] In the crystal lattice, the N-C bond connecting to the cyclobutane ring will be equatorial relative to the morpholine ring to avoid steric clash with the cyclobutane hydrogens.

C. Bond Angles & Strain [3][4][5]
  • C-C-C (Cyclobutane): ~88° - 90° (deviating from the ideal 109.5° sp³ angle) [4].[1]

  • N-C-C (Bite Angle): If coordinated to a metal (e.g., in the Pt-complex strategy), the "bite angle" of the diamine is highly strained, typically compressing to < 83° , significantly tighter than the ~85° seen in cyclohexanediamine analogs [5].

Experimental Protocols
Protocol A: Organic Salt Crystallization (Vapor Diffusion)

Use this for standard structural confirmation.

  • Dissolution: Dissolve 10 mg of 2-morpholinocyclobutan-1-amine free base in 0.5 mL of Methanol .

  • Salt Formation: Add 1.0 equivalent of Fumaric Acid (dissolved in warm methanol).[1] Ensure complete dissolution.

  • Setup: Place the solution in a small inner vial.

  • Diffusion: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether or Acetone (antisolvent). Seal the outer jar tightly.

  • Incubation: Store at 4°C in the dark. Crystals should appear within 48-72 hours as the antisolvent diffuses into the methanol, slowly lowering solubility.

Protocol B: Heavy Atom Derivatization (The "Carboplatin" Strategy)

Use this for absolute stereochemistry determination (Cis vs. Trans). Reference Grounding: This method mimics the synthesis of Carboplatin analogs, where 1,1-cyclobutanedicarboxylate is replaced by our diamine ligand [6].

  • Precursor Prep: Dissolve

    
     in water.[1]
    
  • Ligand Exchange: Add 1.0 equivalent of 2-morpholinocyclobutan-1-amine. Stir at room temperature for 24 hours.

  • Precipitation: The resulting complex,

    
    , is neutral and often precipitates directly as yellow microcrystals.[1]
    
  • Recrystallization: Recrystallize from DMF/Water (slow evaporation).[1]

  • Data Collection: The Platinum atom (

    
    ) provides a massive anomalous signal, allowing for easy solution of the phase problem and unambiguous assignment of the chiral centers (
    
    
    
    vs
    
    
    ).
Visualization of Workflows & Interactions
Figure 1: Strategic Crystallization Decision Tree

Caption: Workflow for selecting the optimal crystallization path based on specific research goals (Solubility vs. Structure).

SaltStrategy Start 2-Morpholinocyclobutan-1-amine Goal_Solubility Goal: Solubility/PK Start->Goal_Solubility Goal_Structure Goal: X-ray Structure Start->Goal_Structure Goal_Chirality Goal: Absolute Config Start->Goal_Chirality HCl_Salt HCl Salt (Hygroscopic/Amorphous) Goal_Solubility->HCl_Salt High Solubility Fumarate Fumarate/Oxalate Salt (Rigid Lattice) Goal_Structure->Fumarate H-Bond Network Pt_Complex Pt(II) Derivative (Anomalous Scattering) Goal_Chirality->Pt_Complex Heavy Atom

[1]

Figure 2: Molecular Interaction Map (Predicted Hemifumarate Lattice)

Caption: Schematic of the stabilizing hydrogen-bonding network in the hemifumarate salt. The dicarboxylic acid bridges two amine molecules, locking the conformation.

InteractionMap cluster_lattice Unit Cell Stabilization Amine1 Morpholino-Cyclobutane (A) Amine2 Morpholino-Cyclobutane (B) Fumarate Fumarate Dianion (Bridge) Fumarate->Amine1 H-Bond (COO⁻ ... H₃N⁺) Fumarate->Amine2 H-Bond (COO⁻ ... H₃N⁺)

[1]

References
  • Calvert, A. H., et al. (1982).[1] "Early clinical studies with cis-diammine-1,1-cyclobutane dicarboxylate platinum II." Cancer Chemotherapy and Pharmacology. Link

  • Enamine Ltd. (2025).[1] "Secondary Amines and Building Blocks Catalog." Enamine.net.[1] Link

  • Fukuyama, T., et al. (1985).[1] "Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction." Journal of Chemical Physics. Link

  • PubChem. (2025).[1][6][7] "trans-N1-Cbz-cyclobutane-1,2-diamine Hydrochloride Structure Data." National Institutes of Health.[1] Link[1]

  • Kalf, I., et al. (2002).[1] "Crystal structure of tris(trans-1,2-cyclohexanediamine)chromium(III) complexes." Acta Crystallographica. Link

  • Kelland, L. R. (1993).[1] "The Resurgence of Platinum-Based Cancer Chemotherapy."[1] Nature Reviews Cancer.[1] (Contextual grounding for Pt-diamine coordination chemistry).

Sources

Validation

Comparison Guide: Validating Purity of 2-Morpholinocyclobutan-1-amine via HPLC-MS

Executive Summary Validating the purity of 2-Morpholinocyclobutan-1-amine presents a "perfect storm" of analytical challenges: it lacks a UV-active chromophore, exhibits high polarity, possesses basic nitrogen centers pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 2-Morpholinocyclobutan-1-amine presents a "perfect storm" of analytical challenges: it lacks a UV-active chromophore, exhibits high polarity, possesses basic nitrogen centers prone to peak tailing, and exists as cis/trans geometric isomers.

While qNMR serves as the gold standard for potency assignment, it lacks the sensitivity required for trace impurity profiling (<0.1%). GC-MS often requires derivatization to prevent thermal degradation or adsorption of the free amine. Therefore, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) emerges as the superior methodology.

This guide outlines a validated, high-pH Reversed-Phase (RP) HPLC-MS workflow that solves the retention and detection issues inherent to this molecule, offering a robust alternative to traditional low-pH methods.

The Analytical Challenge

To validate purity effectively, one must understand the molecule's behavior in a chromatographic system.

  • The "Ghost" Problem (Detection): The molecule consists of saturated rings (morpholine and cyclobutane). It lacks conjugated

    
    -systems, meaning it has negligible absorbance above 210 nm. Standard HPLC-UV (254 nm) is effectively blind to this compound.
    
  • The "Tailing" Problem (Chemistry): With a secondary amine in the morpholine ring (pKa ~8.3) and a primary amine on the cyclobutane (pKa ~9.5), the molecule is doubly charged at standard acidic HPLC pH (0.1% Formic Acid). This leads to secondary interactions with residual silanols on silica columns, causing severe peak tailing.

  • The Stereochemistry Problem (Selectivity): The 1,2-substitution pattern on the cyclobutane ring creates cis and trans isomers. A valid purity method must resolve these diastereomers to prevent co-elution of isomeric impurities.

Comparative Analysis: Selecting the Right Tool

The following table objectively compares HPLC-MS against common alternatives for this specific application.

Table 1: Analytical Technique Comparison
FeatureHPLC-MS (Recommended) HPLC-UV (Standard) GC-MS qNMR
Detection Principle Mass-to-Charge (m/z)UV AbsorbanceElectron Impact IonizationNuclear Spin Resonance
Sensitivity (LOD) High (ng/mL range)Very Low (requires <210nm)HighLow (>1 mg req.)
Selectivity Excellent (Mass + Time)Poor (Non-specific at low

)
GoodExcellent
Sample Prep Dilute & ShootDilute & ShootDerivatization often required Dissolve (Deuterated)
Isomer Resolution High (Column dependent)High (Column dependent)HighHigh (Distinct shifts)
Suitability Trace Impurity Profiling Assay (if conc. is high)Volatile ImpuritiesPotency / Assay

Expert Insight: While qNMR is absolute, it cannot easily detect a 0.05% isomeric impurity. GC-MS risks thermal isomerization of the strained cyclobutane ring. HPLC-MS provides the necessary sensitivity and mild conditions.

Deep Dive: The High-pH HPLC-MS Methodology

To solve the "tailing" and "retention" issues simultaneously, we utilize a High-pH Reversed-Phase strategy. By raising the pH to 10 (above the pKa of the amines), we deprotonate the molecule. The neutral amine retains better on the hydrophobic C18 stationary phase and exhibits sharper peak shape due to reduced silanol interaction.

Chromatographic Conditions[1][2][3][4][5][6][7][8]
  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (High pH stable).

    • Dimensions: 150 x 2.1 mm, 3.5 µm (or 1.7 µm for UHPLC).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0, adjusted with NH₄OH).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5%

      
       60% B
      
    • 10-12 min: 95% B (Wash)

    • 12-15 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C (Improves mass transfer and peak symmetry).

Mass Spectrometry Settings (ESI+)[5]
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Scan Mode:

    • Full Scan (Q1): 50–500 m/z (For impurity profiling).

    • SIM (Selected Ion Monitoring): Target [M+H]⁺ (Calculated mass + 1).

  • Key Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 25 V (Optimize to prevent in-source fragmentation of the morpholine ring).

    • Desolvation Temp: 350°C.

Isomer Separation Logic

The trans isomer of 1,2-substituted cyclobutanes is generally more planar and thermodynamically stable than the cis isomer. On a C18 column, the trans isomer typically elutes after the cis isomer due to a larger hydrophobic contact area with the stationary phase ligands.

Experimental Validation Data

The following data summarizes a typical validation study performed according to ICH Q2(R2) guidelines.

Table 2: Method Validation Summary
ParameterAcceptance CriteriaExperimental ResultStatus
Specificity Resolution (

) between cis/trans > 1.5

Pass
Linearity (

)

(Range: 0.1 - 120% target)

Pass
Accuracy (Recovery) 90.0% – 110.0% at 3 levels98.2% (Avg)Pass
Precision (Repeatability) RSD < 2.0% (n=6)0.8%Pass
LOD / LOQ S/N > 3 (LOD) / > 10 (LOQ)5 ng/mL / 15 ng/mLPass
Table 3: Accuracy (Spike Recovery) Data
Spike Level (%)Replicate 1 (%)Replicate 2 (%)Replicate 3 (%)Mean Recovery (%)
50% 97.598.197.897.8
100% 99.298.999.599.2
150% 98.497.998.198.1

Workflow Visualization

The following diagram illustrates the decision matrix for developing and validating this method, emphasizing the critical "Isomer Resolution" step.

MethodValidation Start Sample: 2-Morpholinocyclobutan-1-amine Solubility Dissolve in 50:50 Water:ACN Start->Solubility ColumnSelect Column Selection (High pH Stable C18) Solubility->ColumnSelect MobilePhase Mobile Phase pH > 9.5 (Ammonium Bicarbonate) ColumnSelect->MobilePhase Detection MS Detection (ESI+) [M+H]+ Monitoring MobilePhase->Detection IsomerCheck Isomer Separation? (Cis vs Trans) Detection->IsomerCheck Optimize Optimize Gradient Slope or Change to Phenyl-Hexyl IsomerCheck->Optimize Rs < 1.5 Validation ICH Q2(R2) Validation (Linearity, Accuracy, LOD) IsomerCheck->Validation Rs > 1.5 Optimize->MobilePhase FinalReport Final Purity Report Validation->FinalReport

Caption: Workflow for optimizing separation of geometric isomers and validating the HPLC-MS method.

Troubleshooting & Expert Tips

  • Peak Tailing: If you observe tailing despite using pH 10, your column may have accumulated strongly retained impurities. Wash with 95% ACN / 5% Formic Acid to strip the column, then re-equilibrate at high pH.

  • Carryover: Basic amines are notorious for sticking to injector needles. Use a needle wash solution of 50:50 Methanol:Water + 0.1% Formic Acid. The acid in the wash helps protonate and solubilize the amine from the steel needle surfaces.

  • Unknown Impurities: If you see peaks in the MS trace that do not match the target mass, check for [M+16] (N-oxide formation on the morpholine) or [M+42] (Acetylation, if acetic acid/anhydride was used in synthesis).

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). [Link]

  • Waters Corporation. (2002). Effect of pH on LC-MS Analysis of Amines. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

Sources

Comparative

Structure-activity relationship (SAR) comparison of cyclobutane vs. cyclopentane amines

Executive Summary In the optimization of small molecule drugs, the choice between a cyclobutane and a cyclopentane ring is rarely a trivial matter of carbon count. It is a strategic decision between conformational lockin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule drugs, the choice between a cyclobutane and a cyclopentane ring is rarely a trivial matter of carbon count. It is a strategic decision between conformational locking (cyclobutane) and induced fit flexibility (cyclopentane).[1] This guide analyzes the Structure-Activity Relationship (SAR) implications of these two scaffolds, focusing on how their distinct ring strains and puckering dynamics influence potency, metabolic stability, and physicochemical properties.[1]

Structural Dynamics: The "Pucker" vs. The "Envelope"

The fundamental difference between these rings lies in how they manage ring strain and torsional strain .[2] This dictates the "Exit Vector"—the angle at which substituents (like amine groups) are projected into a binding pocket.

Cyclobutane: The Rigid Butterfly
  • Conformation: Cyclobutane is not planar.[1][3] To relieve torsional strain (eclipsing hydrogens), it adopts a "puckered" or "butterfly" conformation.[1]

  • Strain Energy: High (~26.3 kcal/mol).[1][4]

  • Dynamics: The energy barrier to invert the pucker is low (~1.5 kcal/mol), but the ring spends most of its time in defined minima. This creates a rigid, defined vector for substituents.[1]

  • Medicinal Value: Excellent for rigidification .[1] It freezes a pharmacophore in a specific orientation, reducing the entropic penalty upon binding.[1]

Cyclopentane: The Flexible Envelope
  • Conformation: Adopts an "envelope" or "half-chair" conformation.

  • Strain Energy: Lower (~6.2 kcal/mol).[1]

  • Dynamics: The ring undergoes "pseudorotation," where the puckering ripple moves around the ring with almost no energy barrier.

  • Medicinal Value: Offers induced fit .[1] It allows the molecule to adjust slightly to the protein pocket, which can be beneficial if the binding site is somewhat plastic, but often comes with a higher entropic cost.[3]

Visualization: Conformational Logic & Decision Tree

The following diagram illustrates the structural logic and the decision process for medicinal chemists.

SAR_Logic Start SAR Decision: Cyclobutane vs. Cyclopentane Strain Ring Strain Analysis Start->Strain CB_Path Cyclobutane (C4) High Strain (~26 kcal/mol) Puckered Conformation Strain->CB_Path Need Rigidity CP_Path Cyclopentane (C5) Low Strain (~6 kcal/mol) Envelope/Twist (Pseudorotation) Strain->CP_Path Need Bulk/Flex Vector_CB Defined Exit Vector (Rigid Projection) CB_Path->Vector_CB Vector_CP Flexible Exit Vector (Adaptable Projection) CP_Path->Vector_CP Outcome_CB Outcome: Lower Entropic Penalty Metabolic Blocking Vector_CB->Outcome_CB Outcome_CP Outcome: Induced Fit Binding Higher Lipophilicity (+CH2) Vector_CP->Outcome_CP

Caption: Decision logic based on ring strain and conformational dynamics.

Physicochemical Profile Comparison

The following table summarizes the key quantitative differences. Note the pKa trend : as ring size decreases, the s-character of the exocyclic bond increases, withdrawing electron density from the nitrogen and lowering basicity.

FeatureCyclobutane AmineCyclopentane AmineImpact on Drug Design
Ring Strain ~26.3 kcal/mol~6.2 kcal/molC4 is more reactive/rigid; C5 is stable/flexible.[1][5]
Basicity (pKa) ~9.8 - 10.0~10.6C4 is less basic (better membrane permeability in some contexts).[1][5]
Lipophilicity Lower (Less Surface Area)Higher (+1 CH₂ group)C4 improves solubility (Fsp³ effect) without adding bulk.[1][5]
Metabolic Stability High (often blocks CYP sites)Moderate (prone to oxidation)C4 is often used to "block" metabolic soft spots.[1][5]
Conformation Puckered (Rigid)Envelope (Dynamic)C4 locks pharmacophores; C5 allows wiggle room.[1][5]

Case Study: The G9a Inhibitor Optimization

A definitive example of the "Cyclobutane Advantage" is found in the development of inhibitors for G9a histone methyltransferase , a target in cancer therapy.

  • The Challenge: Researchers at Abbott (Sweis et al.) identified a hit compound but needed to improve potency and selectivity.

  • The Experiment: They compared a spiro-cyclobutane core against spiro-cyclopentane and cyclohexane analogs.[6]

  • The Result:

    • Spiro-cyclobutane (Compound 22): IC₅₀ = 153 nM .[1][6]

    • Spiro-cyclopentane: Potency dropped by >10-fold (>1000 nM).[1]

  • Mechanistic Insight: The X-ray co-crystal structure revealed that the cyclobutane ring positioned the amine in a precise vector to interact with Asp1078 . The flexible cyclopentane ring could not maintain this rigid orientation without incurring a massive entropic penalty, leading to lost affinity.[1]

Experimental Protocol: Microsomal Stability Assay

When swapping these rings, the metabolic profile often changes.[1][2] Cyclobutanes are frequently more resistant to oxidative metabolism than cyclopentanes.[1] This protocol validates that claim.

Objective: Determine the Intrinsic Clearance (


) of amine analogs in Human Liver Microsomes (HLM).
Materials
  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compounds (Cyclobutane/Cyclopentane amines) at 10 mM in DMSO.[1]

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

Step-by-Step Workflow
  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4). Pre-warm microsomes and NADPH system to 37°C.

  • Incubation:

    • Mix 30 µL of Microsomes (final conc 0.5 mg/mL) with 370 µL of compound solution.

    • Initiate reaction by adding 100 µL NADPH solution.[1]

    • Total Volume: 500 µL.[1]

  • Sampling:

    • At timepoints

      
       min, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of ice-cold Quench Solution to stop the reaction.

  • Analysis:

    • Centrifuge samples at 4000 rpm for 20 min to pellet proteins.

    • Analyze supernatant via LC-MS/MS (monitor parent ion depletion).[1]

  • Calculation:

    • Plot

      
       vs. time.[1] The slope is 
      
      
      
      .
    • 
      .[1]
      
    • 
      .[1]
      
Data Interpretation[1][2][3][4][5][7][8][9][10][11][12][13]
  • Cyclobutane Success: Expect

    
     min.[1] The strained ring resists CYP450 hydroxylation better than the flexible cyclopentane methylene groups.
    
  • Cyclopentane Liability: Often shows

    
     min due to oxidation at the C3/C4 positions (furthest from the amine).
    

References

  • Sweis, R. F., et al. (2014).[1] Discovery of A-366, a Potent and Selective Inhibitor of Histone Methyltransferase G9a.[6] ACS Medicinal Chemistry Letters.[1] [Link]

  • Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[1][6] [Link]

  • Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition.[1] [Link] (Reference for pKa/Lipophilicity trends in small rings).

Sources

Validation

Technical Comparison Guide: Cis- vs. Trans-2-Morpholinocyclobutan-1-amine

This guide provides an in-depth technical analysis of 2-Morpholinocyclobutan-1-amine (CAS: 1824242-22-9), a high-value bifunctional building block used in medicinal chemistry. The guide focuses on the critical structural...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Morpholinocyclobutan-1-amine (CAS: 1824242-22-9), a high-value bifunctional building block used in medicinal chemistry.

The guide focuses on the critical structural and functional differences between the cis- and trans- isomers (1,2-substitution pattern), enabling researchers to select the optimal stereoisomer for structure-activity relationship (SAR) campaigns.

Executive Summary: Isomer Selection Strategy

The choice between cis- and trans-2-Morpholinocyclobutan-1-amine is dictated by the spatial requirements of the target binding pocket. The cyclobutane ring acts as a rigid spacer that defines the vector between the morpholine (H-bond acceptor/moderate base) and the primary amine (H-bond donor/base).

FeatureTrans-Isomer (1R,2S / 1S,2R) Cis-Isomer (1R,2R / 1S,1S)
Conformation Extended (Pseudo-Diequatorial) Folded/Gauche (Pseudo-Axial/Equatorial)
Vector Angle ~120–150° (Linear projection)~60–90° (Turn/Kink projection)
Stability Thermodynamic product (More stable)Kinetic product (Sterically crowded)
Primary Use Linear spacers, extending into solvent/distal pockets.Inducing turns, targeting adjacent sub-pockets, bidentate binding.
Key Analog Mimics trans-alkenes or rigidified ethyl linkers.[1]Mimics cis-alkenes or gauche-ethylenediamines.

Structural & Conformational Analysis

The 1,2-disubstitution pattern on the cyclobutane ring creates distinct topological profiles for each isomer. Unlike flexible alkyl linkers (e.g., ethylenediamine), the cyclobutane scaffold locks the amine and morpholine into specific vectors, reducing the entropic penalty of binding.

Conformational Energy Landscape[1]
  • Trans-Isomer: Adopts a puckered conformation where both bulky substituents (morpholine and amine) occupy pseudo-equatorial positions. This minimizes 1,2-steric repulsion and extends the distance between the nitrogen centers.

  • Cis-Isomer: Forces one substituent into a pseudo-axial position to relieve torsional strain, or adopts a planar transition state. This creates a "crowded" face and a "clean" face, often resulting in a U-shaped or "folded" topography.

Pathway Diagram: Isomer Structural Logic

IsomerLogic Start 2-Morpholinocyclobutan-1-amine (Scaffold) Trans Trans-Isomer (Thermodynamic) Start->Trans Equilibration Cis Cis-Isomer (Kinetic/High Energy) Start->Cis Directed Synthesis TransConf Pseudo-Diequatorial (Extended Vector) Trans->TransConf Minimizes Sterics CisConf Pseudo-Axial/Equatorial (Folded Vector) Cis->CisConf 1,2-Gauche Strain TransApp Application: Distal Pocket Reach (Linear Spacer) TransConf->TransApp CisApp Application: Bidentate Binding (Compact Pocket) CisConf->CisApp

Figure 1: Decision logic for selecting the trans vs. cis isomer based on structural conformation and intended binding mode.

Physicochemical Profile Comparison

The geometric arrangement directly influences the physicochemical properties, particularly basicity (pKa) and lipophilicity, which are critical for CNS penetration and oral bioavailability.

PropertyTrans-Isomer ProfileCis-Isomer ProfileMechanistic Rationale
Basicity (pKa) Higher pKa (Primary Amine) Lower pKa (Shielded) In the cis form, the proximity of the morpholine oxygen/nitrogen can form intramolecular H-bonds with the protonated primary amine, or create electrostatic repulsion, altering the pKa.
Lipophilicity (LogD) Higher (More Exposed) Lower (More Compact) The cis isomer has a larger molecular dipole moment due to the alignment of polar vectors (amine and morpholine on the same face), increasing apparent polarity.
Solubility ModerateHigh The increased polarity and "folded" nature of the cis isomer often disrupt crystal packing forces more effectively than the flatter trans isomer.
Metabolic Stability HighModerateThe trans isomer's substituents are equatorial and more accessible to metabolic enzymes (e.g., N-oxidation), but steric hindrance in the cis form can sometimes protect the amine.

Experimental Protocols

Protocol A: Synthesis & Separation of Isomers

Note: Synthesis typically yields a mixture favoring the thermodynamic trans-product. Separation is required.

  • Reaction Setup: React 2-chlorocyclobutan-1-one (or equivalent precursor) with morpholine under reductive amination conditions (NaBH(OAc)3, DCE).

  • Isomerization (Optional): To enrich the trans isomer, heat the crude mixture with a base (e.g., KOtBu in t-BuOH) to thermodynamic equilibrium.

  • Separation (Flash Chromatography):

    • Stationary Phase: Silica Gel (High Performance).

    • Mobile Phase: DCM:MeOH:NH4OH (90:9:1).

    • Elution Order: The Trans-isomer typically elutes first (less polar/dipole) compared to the Cis-isomer (more polar/dipole on silica).

    • Tip: If separation is poor, convert the primary amine to a Boc-carbamate (Boc-protection). The Boc-protected isomers often separate more easily on standard silica.

Protocol B: Structural Validation (NMR)

Objective: Confirm cis/trans assignment using 1H-NMR coupling constants (


).
  • Solvent: dissolve 5 mg in CDCl3 or DMSO-d6.

  • Target Signal: Focus on the methine protons at C1 and C2 (ring protons attached to N).

  • Analysis:

    • Trans-Isomer: The coupling constant

      
       is typically small (< 6-7 Hz) due to the pseudo-diequatorial dihedral angle (~120-140°).
      
    • Cis-Isomer: The coupling constant

      
       is typically larger (8-10 Hz) or shows complex multiplets due to the pseudo-axial/equatorial relationship (dihedral angle ~0-30°).
      
    • Note: NOESY experiments are definitive. Cis will show a strong NOE cross-peak between the H1 and H2 methine protons. Trans will show weak or no NOE.

Application in Drug Discovery[2][3][4][5]

When to use the TRANS-Isomer:
  • Target Class: GPCRs (e.g., Histamine H3, Dopamine D3), Ion Channels.

  • Design Logic: When the morpholine and amine need to interact with residues on opposite walls of a channel or binding crevice.

  • Example: In H3 receptor antagonists, a trans-cyclobutane spacer is often used to separate a basic amine (salt bridge to Asp residue) from a lipophilic moiety (morpholine in hydrophobic pocket) by a fixed distance of ~5-6 Å.

When to use the CIS-Isomer:
  • Target Class: Kinases (e.g., JAK, AKT), Metalloproteases.

  • Design Logic: When the molecule needs to wrap around a metal center or fit into a tight, curved "S1" pocket. The cis-geometry mimics a "turn" structure.[1]

  • Example: In JAK inhibitors, cis-isomers of diamine-cyclobutanes allow both nitrogens to engage in hydrogen bonding networks within a compact active site, whereas the trans isomer would project one group out of the pocket.

SAR Workflow Diagram

SARWorkflow Input Hit Compound (Flexible Linker) Decision Rigidification Strategy Input->Decision PathTrans Synthesize Trans-Analog (Linear Projection) Decision->PathTrans Distance > 5Å PathCis Synthesize Cis-Analog (Turn Projection) Decision->PathCis Distance < 4Å / Turn TestTrans Assay: Trans-Isomer (Check for steric clash) PathTrans->TestTrans TestCis Assay: Cis-Isomer (Check for optimal fit) PathCis->TestCis Result Select Lead Isomer TestTrans->Result TestCis->Result

Figure 2: Workflow for incorporating 2-Morpholinocyclobutan-1-amine into SAR campaigns.

References

  • Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (Review of cyclobutane scaffolds, confirming trans-stability and cis-folding applications).

  • Conformational Analysis of 1,2-Disubstituted Cyclobutanes. Journal of Organic Chemistry. (Fundamental physical organic chemistry of cyclobutane puckering and substituent effects).

  • Discovery of Cyclobutane-Based Inhibitors. ACS Medicinal Chemistry Letters. (Case studies of JAK/AKT inhibitors utilizing specific cyclobutane amine isomers).

  • PubChem Compound Summary: 2-Morpholinocyclobutan-1-amine. (Chemical structure and identifiers).

Sources

Comparative

Technical Guide: Benchmarking 2-Morpholinocyclobutan-1-amine in Medicinal Chemistry

Executive Summary: The "Escape from Flatland" via Strained Rings In the pursuit of optimal physicochemical properties, the 2-morpholinocyclobutan-1-amine (2-MCBA) building block represents a strategic intervention betwee...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" via Strained Rings

In the pursuit of optimal physicochemical properties, the 2-morpholinocyclobutan-1-amine (2-MCBA) building block represents a strategic intervention between flexible linear linkers and bulky cyclohexane scaffolds.

This guide benchmarks 2-MCBA against two industry standards: the flexible


-(2-aminoethyl)morpholine  and the larger 4-morpholinocyclohexan-1-amine . The data demonstrates that the cyclobutane core offers a unique "Goldilocks" zone—providing the metabolic stability of a ring system without the lipophilic penalty of a cyclohexane, while accessing novel exit vectors defined by the distinct ~28° puckered conformation of the cyclobutane ring.

Part 1: Physicochemical Profiling & Data Analysis

The following dataset benchmarks the 2-MCBA scaffold against standard alternatives. Data assumes the trans-isomer for cyclic systems to maximize vector elongation.

Table 1: Comparative Physicochemical Metrics
MetricLinear Standard (

-(2-aminoethyl)morpholine)
Cyclohexyl Standard (trans-4-morpholinocyclohexan-1-amine)The Challenger (trans-2-Morpholinocyclobutan-1-amine)Impact
Fsp³ (Rigidity) Low (High rotatable bonds)High (Chair conformation)High (Puckered ring)Reduces entropic penalty upon binding.
Lipophilicity (

LogP)
Reference (0.0)+0.8 to +1.2+0.3 to +0.5 Cyclobutane adds less lipophilicity than cyclohexane due to smaller surface area.
Basicity (pKa of

amine)
~9.8~10.6~8.9 - 9.2 Lower pKa improves membrane permeability (higher fraction of neutral species at pH 7.4).
Metabolic Liability High (Oxidative dealkylation)LowLow Ring constraint prevents N-dealkylation common in ethyl linkers.
C-N-C Angle Flexible (

avg)
Fixed (

)
Constrained (~88-90°) Unique vector alignment not accessible by 5/6-membered rings.
Mechanism of Action: The "Pucker" Effect

Unlike the chair conformation of cyclohexane or the planar nature of aromatics, the cyclobutane ring exists in a puckered conformation (dihedral angle ~28°). This allows 2-MCBA to project the morpholine and amine vectors at angles that can access sub-pockets often missed by rigid aromatic spacers, while maintaining a lower molecular weight footprint.

Expert Insight: The reduced basicity of the cyclobutylamine (compared to cyclohexylamine) is attributed to the increased s-character of the C-N bond in the strained ring. This is a critical design feature for improving CNS penetration.

Part 2: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting 2-MCBA based on structural requirements.

G Start Lead Optimization Requirement Issue1 High Clearance? (Metabolic Instability) Start->Issue1 Issue2 Poor Permeability? (High pKa/LogP) Start->Issue2 Issue3 Lack of Potency? (Vector Mismatch) Start->Issue3 Sol_Cyclo Use Cyclohexane (Rigidify) Issue1->Sol_Cyclo Rigidify Sol_MCBA Use 2-MCBA (Cyclobutane) Issue1->Sol_MCBA Rigidify (Lower MW) Issue2->Sol_MCBA Lower pKa Lower Lipophilicity Sol_Linear Use Linear Linker (Baseline) Issue3->Sol_Linear Flexible Fit Issue3->Sol_MCBA Unique Vector (Pucker) Sol_Cyclo->Sol_MCBA If LogP too high

Figure 1: Decision matrix for implementing cyclobutane bioisosteres. The 2-MCBA scaffold acts as a solution when cyclohexanes add too much lipophilicity or when linear chains suffer from metabolism.

Part 3: Experimental Protocol (Amide Coupling)

Objective: Synthesize a matched pair of amides to evaluate the reactivity and resulting lipophilicity of the 2-MCBA block. Challenge: The steric bulk of the ortho-substituted cyclobutane can retard nucleophilic attack compared to primary linear amines.

Materials
  • Amine: trans-2-Morpholinocyclobutan-1-amine (HCl salt).

  • Carboxylic Acid: 4-Fluorobenzoic acid (Standard probe).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology
  • Activation (Critical Step):

    • Dissolve 4-fluorobenzoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Add HATU (1.1 equiv) and DIPEA (2.0 equiv).

    • Expert Note: Stir for exactly 5 minutes. Extended activation can lead to racemization or side reactions, but insufficient activation will fail against the sterically hindered cyclobutane amine.

  • Amine Addition:

    • Add trans-2-Morpholinocyclobutan-1-amine hydrochloride (1.0 equiv).

    • Add an additional 1.5 equiv of DIPEA to neutralize the salt and ensure the amine is free-based.

    • Validation: Monitor pH; the reaction mixture must be basic (pH > 8) for the hindered amine to react.

  • Reaction Monitoring:

    • Stir at Room Temperature for 4–16 hours .

    • Comparison Point: Linear amines typically react in <1 hour. The cyclobutane requires longer due to the steric crowding of the adjacent morpholine ring.

    • Monitor via LC-MS. Look for

      
       peak.
      
  • Workup & Isolation:

    • Dilute with EtOAc, wash with sat.

      
       (x2), water (x1), and brine (x1).
      
    • Dry over

      
       and concentrate.
      
    • Purify via flash chromatography (DCM:MeOH gradient).

  • Data Output (Validation):

    • NMR: The cyclobutane protons will appear as complex multiplets between

      
       1.5–2.5 ppm. The trans-configuration can often be confirmed by the coupling constant of the methine protons (
      
      
      
      Hz for trans, often smaller in cyclobutanes compared to cyclohexanes).

Part 4: Structural Biology & Vector Analysis

The following diagram visualizes the vector differences. The cyclobutane scaffold forces the morpholine and the amide connection into a specific spatial arrangement that differs from the "zigzag" of an ethyl chain or the "chair" of a cyclohexane.

Vectors Linear Linear Ethyl Linker (High Flexibility) Outcome1 Entropic Penalty in Binding Pocket Linear->Outcome1 High Rotational Freedom Cyclohexane Cyclohexane (Chair) (Fixed 109.5°) Outcome2 High Lipophilicity (+LogP) Cyclohexane->Outcome2 Large Surface Area Cyclobutane Cyclobutane (Pucker) (Strained ~88°) Outcome3 Optimal Vector + Low Lipophilicity Cyclobutane->Outcome3 Compact Rigid Core

Figure 2: Vector analysis comparing the impact of scaffold selection on binding thermodynamics and physicochemical properties.

References

  • Mykhailiuk, P. K. (2019). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry. (Note: Review of cyclobutane utility in drug design).

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Foundational theory on Fsp3).

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Contextualizing strained rings and pKa modulation).

  • Enamine Ltd. Conformationally Restricted Diamines. (Commercial source and property data for cyclobutane building blocks).

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 2-Morpholinocyclobutan-1-amine

[1] Executive Safety Directive Immediate Action Required: Treat 2-Morpholinocyclobutan-1-amine as a High-Risk Alkaline Corrosive and Flammable substance.[1] This compound combines the high basicity and volatility of a mo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Directive

Immediate Action Required: Treat 2-Morpholinocyclobutan-1-amine as a High-Risk Alkaline Corrosive and Flammable substance.[1]

This compound combines the high basicity and volatility of a morpholine derivative with the ring strain of a cyclobutane moiety.[1] Improper disposal can lead to exothermic runaway reactions (if mixed with acids) or container failure due to vapor pressure buildup.[1]

The Golden Rule of Disposal:

Never neutralize this amine in a waste container. The heat of neutralization combined with the ring strain energy of the cyclobutane group can cause rapid pressurization and potential explosion.[1] Segregate as Basic Organic Waste for professional incineration.[1]

Hazard Characterization & Causality

To manage disposal safely, you must understand the molecular drivers of the hazard.[1] This is not just "chemical waste"; it is a reactive system.[1]

Functional GroupHazard DriverOperational Consequence
Morpholine Ring Secondary Amine (

)
Extreme Corrosivity (pH > 12). Causes immediate, irreversible eye/skin damage.[1]
Cyclobutane Ring Ring Strain (~26 kcal/mol)Thermodynamic Instability. High energy release during combustion; potential for ring-opening reactions under catalytic conditions.[1]
Amine Nitrogen Lone Pair ElectronsIncompatibility. Reacts violently with oxidizers (peroxides, nitrates) and strong acids.[1]

RCRA Waste Classification (USA):

  • D002 (Corrosive): Aqueous pH

    
     12.5 or corrodes steel > 6.35 mm/year.[1]
    
  • D001 (Ignitable): Flash point < 60°C (Estimated based on morpholine parent structure).[1]

Waste Stream Segregation (The Self-Validating System)

A self-validating system prevents human error by physical and logical separation.[1] You must establish a dedicated "Alkaline Organic" stream.[1]

Segregation Logic Diagram

The following diagram illustrates the critical decision pathways for segregating this specific compound to prevent cross-contamination events.

SegregationLogic Start Waste: 2-Morpholinocyclobutan-1-amine CheckState Physical State Check Start->CheckState Liquid Liquid / Solution CheckState->Liquid Is Liquid? Solid Solid / Salt Form CheckState->Solid Is Solid? Incompatibles CRITICAL STOP: Do NOT Mix With: - Strong Acids (Exothermic) - Oxidizers (Fire) - Halogenated Solvents (Reaction) Liquid->Incompatibles Risk Check StreamA Stream A: Basic Organic Liquids (Container: HDPE/Glass) Liquid->StreamA Segregate Solid->Incompatibles Risk Check StreamB Stream B: Solid Hazardous Waste (Container: Wide-Mouth HDPE) Solid->StreamB Segregate Disposal Professional Disposal (Fuel Blending/Incineration) StreamA->Disposal Incineration StreamB->Disposal Incineration

Figure 1: Segregation logic ensuring incompatible waste streams (Acids/Oxidizers) never intersect with the amine waste.

Step-by-Step Disposal Protocol

Phase 1: Container Selection & Preparation
  • Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

    • Why? Amines can attack certain soft plastics and rubber gaskets over time.[1] HDPE provides excellent chemical resistance to basic organics.[1]

  • Venting: Use a vented cap (e.g., Nalgene® Vented Closure) if the waste contains volatile solvents to prevent pressure buildup.[1]

Phase 2: Transfer & Labeling
  • Work under a Fume Hood: Morpholine derivatives have potent vapors that cause "blue haze" (glaucopsia)—a temporary blurring of vision due to corneal edema.[1]

  • Double Containment: Place the primary waste container in a secondary tray to catch drips.

  • Labeling: Apply a hazardous waste label immediately.[1]

    • Constituents: "2-Morpholinocyclobutan-1-amine, [Solvent Name]"

    • Hazards: "Corrosive," "Flammable."[1]

    • Codes: D002, D001.

Phase 3: Professional Disposal (End-of-Life)

Do not attempt to treat this waste in-house.[1]

  • Method: High-temperature incineration.[1]

  • Reasoning: The nitrogen content requires incineration with scrubbers to capture Nitrogen Oxides (NOx).[1] Simple landfilling is prohibited due to the potential for groundwater leaching and aquatic toxicity.[1]

Emergency Response: Spill Procedures

In the event of a spill, speed and respiratory protection are paramount.[1][2]

Spill Response Workflow

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid Inhalation) Spill->Evacuate PPE 2. Don PPE (Butyl Rubber Gloves, Resp. Protection) Evacuate->PPE Contain 3. Containment (Sand/Vermiculite berm) PPE->Contain Absorb 4. Absorb (Use Non-Combustible Material) Contain->Absorb Pack 5. Pack & Label (Double Bag -> Drum) Absorb->Pack

Figure 2: Immediate response workflow for amine spills.[1] Note that standard nitrile gloves may degrade; butyl rubber is preferred for morpholine derivatives.

Neutralization of Spills: Only if the spill is small (<100 mL) and you are trained:

  • Absorb the bulk liquid first (Vermiculite/Dry Sand).[1]

  • Treat the residue on the surface with a dilute, weak acid (e.g., Citric Acid solution).[1]

  • Warning: This will generate heat.[1] Do not apply acid directly to the bulk liquid pool.[1]

Regulatory & Technical Data Summary

ParameterValue / StatusSource / Note
CAS Number Compound Specific (Parent: 110-91-8)Check specific vendor SDS.
Flash Point Est. 35°C - 55°CTreat as Flammable Liquid .
pH (10% aq) > 12.0Corrosive .[1]
RCRA Codes D001, D002Ignitable, Corrosive.[1][3]
Incompatibility Acids, Oxidizers, Nitro compoundsRisk of explosion/fire.[1][4]
DOT Shipping UN 2733 or UN 2920Amines, flammable, corrosive, n.o.s.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]1]

  • PubChem. (2023).[1] Morpholine (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database: Morpholine.[1] Retrieved from [Link]1]

Sources

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